molecular formula C12H26 B14546418 2,4,6,6-Tetramethyloctane CAS No. 62199-38-6

2,4,6,6-Tetramethyloctane

Cat. No.: B14546418
CAS No.: 62199-38-6
M. Wt: 170.33 g/mol
InChI Key: VVEPRQWGSASPPP-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-38-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,6,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-12(5,6)9-11(4)8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

VVEPRQWGSASPPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,6,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the branched alkane 2,4,6,6-tetramethyloctane. This document is intended for a scientific audience and details the available physicochemical data, structural information, and a generalized synthetic approach.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a highly branched alkane, its physical properties are influenced by its molecular geometry, which affects intermolecular forces. While specific experimental data for this isomer is limited in publicly accessible databases, computed properties and data from related isomers provide valuable estimations.

Data Presentation: Physicochemical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62199-38-6PubChem[1]
SMILES CCC(C)(C)CC(C)CC(C)CPubChem[1]
InChI InChI=1S/C12H26/c1-7-12(5,6)9-11(4)8-10(2)3/h10-11H,7-9H2,1-6H3PubChem[1]
InChIKey VVEPRQWGSASPPP-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Computed) 5.7PubChem[1]
Melting Point (Estimated) -50.8 °CChemicalBook

Chemical Structure

The structure of this compound features a central octane (B31449) backbone with four methyl group substitutions at positions 2, 4, and two at position 6. This high degree of branching results in a compact molecular structure.

Chemical structure of this compound.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, published experimental protocol for the synthesis of this compound was not identified, a viable and widely used method for the synthesis of highly branched alkanes involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by the reduction of that alcohol to the corresponding alkane.[2][3]

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction Grignard Reagent Grignard Reagent Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol Reaction Ketone Ketone Ketone->Tertiary Alcohol Reaction Reducing Agent Reducing Agent Branched Alkane Branched Alkane Reducing Agent->Branched Alkane Tertiary Alcohol_ref Tertiary Alcohol Tertiary Alcohol_ref->Branched Alkane Reduction

Generalized synthetic workflow for a branched alkane.
Step 1: Synthesis of 2,4,4-trimethyl-2-hexanol (Tertiary Alcohol Intermediate) via Grignard Reaction

This step involves the reaction of a suitable Grignard reagent with a ketone. To synthesize the precursor for this compound, one possible route is the reaction of tert-butylmagnesium chloride with 4-methyl-2-pentanone (B128772).

Materials and Equipment:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 4-Methyl-2-pentanone

  • Iodine crystal (for initiation)

  • Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Saturated aqueous ammonium (B1175870) chloride solution

Protocol:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining tert-butyl chloride solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography.

Step 2: Reduction of 2,4,4-trimethyl-2-hexanol to this compound

The reduction of a tertiary alcohol to an alkane can be challenging. A common method involves converting the alcohol to a good leaving group (like a tosylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride.[4] Alternatively, methods using a catalyst such as indium(III) chloride with a silane (B1218182) reducing agent have been shown to be effective for secondary and tertiary alcohols.[5]

Protocol (General approach using tosylation and reduction):

  • Tosylation of the Tertiary Alcohol:

    • Dissolve the purified tertiary alcohol in pyridine (B92270) or dichloromethane.

    • Cool the solution in an ice bath.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0 °C, then allow it to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over a drying agent and concentrate to yield the tosylate.

  • Reduction of the Tosylate:

    • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF.

    • Add a solution of the tosylate in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.

    • After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, then a 15% sodium hydroxide (B78521) solution, and then water again.

    • Filter the resulting solids and wash them with ether.

    • Combine the organic filtrates, dry, and concentrate to yield the crude this compound.

    • Purify the final product by distillation.

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully characterize its physical properties and optimize its synthesis.

References

A Technical Guide to the Synthesis and Isolation of 2,4,6,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6,6-Tetramethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆. As a specific constitutional isomer of dodecane, its unique physical and chemical properties are of interest in various fields, including petrochemical research, and as a potential non-polar solvent or standard in analytical chemistry. The synthesis of such a sterically hindered alkane presents a significant challenge, often requiring multi-step procedures with careful control of reaction conditions to avoid side reactions and to achieve acceptable yields. This guide outlines a proposed synthetic pathway and discusses the key aspects of its isolation and purification.

Proposed Synthetic Strategy

A robust and versatile method for the synthesis of highly branched alkanes involves a two-step process:

  • Grignard Reaction: The nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol. This step is crucial for constructing the desired carbon skeleton.

  • Reduction of the Tertiary Alcohol: The subsequent removal of the hydroxyl group to yield the final alkane.

For the synthesis of this compound, a plausible retrosynthetic analysis points towards the formation of a tertiary alcohol intermediate, such as 2,4,6,6-tetramethyloctan-4-ol. This intermediate could theoretically be synthesized via the reaction of an appropriate Grignard reagent with a ketone. However, the synthesis of the required precursors is not trivial.

As a practical and illustrative example of this synthetic approach for a related highly branched alkane, the following sections detail a protocol for the synthesis of 2,2-dimethyldecane, which can be adapted for more complex targets.

Illustrative Experimental Protocol: Synthesis of a Branched Alkane

This protocol details a two-step synthesis of a branched alkane via a Grignard reaction followed by reduction of the tertiary alcohol intermediate.[1]

Step 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

Reaction: 3-Pentanone (B124093) + tert-Butylmagnesium chloride → 3-tert-Butyl-3-pentanol

  • Preparation of the Grignard Reagent (tert-Butylmagnesium chloride):

    • All glassware must be rigorously dried to exclude moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Initiate the reaction by adding a small amount of a solution of tert-butyl chloride (1.2 equivalents) in anhydrous diethyl ether.

    • Once the reaction begins, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

A common method for the reduction of a tertiary alcohol to an alkane is through a two-step procedure involving dehydration to an alkene followed by catalytic hydrogenation.

  • Dehydration to the Alkene:

    • The crude tertiary alcohol can be dehydrated by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid.

    • The resulting alkene mixture is then isolated.

  • Catalytic Hydrogenation:

    • The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or GC).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude alkane.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the synthesis of a branched alkane, assuming the reaction goes to completion for calculation purposes. Actual yields will vary.

ParameterValueUnitNotes
Reactants (Step 1)
3-Pentanone8.61 (0.1)g (mol)Limiting Reagent
Magnesium2.92 (0.12)g (mol)1.2 equivalents
tert-Butyl chloride11.1 (0.12)g (mol)1.2 equivalents
Product (Step 1)
Theoretical Yield of 3-tert-Butyl-3-pentanol14.4gAssuming 100% conversion
Reactants (Step 2)
3-tert-Butyl-3-pentanol14.4 (0.1)g (mol)Starting material for reduction
10% Pd/C~0.1gCatalyst
Product (Step 2)
Theoretical Yield of Alkane12.8gAssuming 100% conversion

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed synthetic strategy.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction ketone Ketone (e.g., 3-Pentanone) reaction Nucleophilic Addition (Anhydrous Ether, 0°C to RT) ketone->reaction grignard_reagent Grignard Reagent (e.g., tert-Butylmagnesium chloride) grignard_reagent->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup tertiary_alcohol Tertiary Alcohol Intermediate workup->tertiary_alcohol dehydration Dehydration (Acid catalyst, Heat) tertiary_alcohol->dehydration alkene Alkene Intermediate dehydration->alkene hydrogenation Catalytic Hydrogenation (H2, Pd/C) alkene->hydrogenation final_alkane Branched Alkane Product hydrogenation->final_alkane

Caption: A logical workflow for the two-step synthesis of a branched alkane.

Isolation and Purification

The isolation and purification of the target alkane from the reaction mixture and any isomeric byproducts is a critical and often challenging step.

  • Initial Work-up: The initial aqueous work-up removes water-soluble byproducts and unreacted reagents.

  • Chromatography: Flash column chromatography on silica (B1680970) gel, using a non-polar eluent such as hexanes, can be effective for removing more polar impurities.[1]

  • Distillation: Fractional distillation can be used to separate the target alkane from solvents and byproducts with significantly different boiling points. However, separating constitutional isomers with very similar boiling points by distillation is often inefficient.

  • Preparative Gas Chromatography (Prep-GC): For achieving high purity, preparative gas chromatography is a powerful technique for separating isomers based on their differential interactions with the stationary phase of the column.

  • Molecular Sieves: In some cases, molecular sieves can be used to separate linear alkanes from branched isomers.[2]

The final purity of the isolated this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Spectroscopic Analysis of 2,4,6,6-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4,6,6-tetramethyloctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic properties of branched alkanes. This document outlines predicted spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted values based on established principles of NMR and mass spectrometry for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region. The chemical shifts are influenced by the degree of substitution of the carbon atoms. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in alkanes typically resonate between 0.7 and 2.0 ppm. Similarly, carbon atoms in alkanes appear in the range of 10-60 ppm in ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons at CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C1~0.85Triplet (t)3H
C2-CH₃~0.88Doublet (d)3H
C2~1.6-1.8Multiplet (m)1H
C3~1.1-1.3Multiplet (m)2H
C4-CH₃~0.86Doublet (d)3H
C4~1.5-1.7Multiplet (m)1H
C5~1.2-1.4Singlet (s)2H
C7, C8~0.90Singlet (s)9H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~14
C2-CH₃~22
C2~25
C3~45
C4-CH₃~23
C4~30
C5~50
C6~35
C7, C8~30
Mass Spectrometry (MS)

The mass spectrum of a branched alkane is characterized by fragmentation, which preferentially occurs at the points of branching to form more stable carbocations. The molecular ion peak (M⁺) for highly branched alkanes is often of very low abundance or completely absent.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 170.33)

m/zProposed Fragment IonComments
155[C₁₁H₂₃]⁺Loss of a methyl radical (•CH₃)
113[C₈H₁₇]⁺Cleavage at C4-C5 bond, loss of a tert-butyl radical (•C(CH₃)₃)
99[C₇H₁₅]⁺Cleavage at C2-C3 bond, loss of a C₅H₁₁ radical
85[C₆H₁₃]⁺Cleavage at C3-C4 bond, loss of a C₆H₁₃ radical
71[C₅H₁₁]⁺Prominent peak due to formation of a stable secondary carbocation
57[C₄H₉]⁺Base peak, corresponding to the highly stable tert-butyl cation
43[C₃H₇]⁺Isopropyl cation

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for liquid hydrocarbon samples like this compound.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation :

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition :

    • The sample is placed in the NMR spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for a good signal-to-noise ratio.

    • The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition :

    • A proton-decoupled ¹³C NMR experiment is typically used.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

    • The FID is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

  • GC-MS Analysis :

    • Injection : 1 µL of the prepared sample is injected into the GC inlet, typically in split mode to prevent column overloading.

    • Gas Chromatography :

      • Column : A non-polar capillary column (e.g., DB-1ms or HP-5ms) is suitable for separating alkanes.

      • Oven Program : A temperature gradient is used to ensure good separation. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

      • Carrier Gas : Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometry :

      • Ionization : Electron Ionization (EI) at 70 eV is the standard method for alkanes.

      • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

      • Detection : The detector records the abundance of each ion. The mass spectrum is generated by plotting ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Sample Unknown Compound NMR_Prep Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->NMR_Prep MS_Prep Prepare MS Sample (Dilute in Volatile Solvent) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, etc.) NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition (e.g., GC-MS) MS_Prep->MS_Acq NMR_Data Analyze NMR Spectra (Chemical Shifts, Couplings, Integration) NMR_Acq->NMR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS_Acq->MS_Data Structure_Hypothesis Propose Chemical Structure NMR_Data->Structure_Hypothesis MS_Data->Structure_Hypothesis Confirmation Confirm Structure (2D NMR, Reference Spectra) Structure_Hypothesis->Confirmation

Caption: Logical Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Characteristics of 2,4,6,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical characteristics of the branched alkane 2,4,6,6-tetramethyloctane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document summarizes key physical data, outlines experimental protocols for their determination, and illustrates the relationship between the molecular structure and its physical properties.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure, characterized by multiple methyl branches, significantly influences its physical behavior. The following table summarizes its key physical properties. It is important to note that while some data are derived from experimental measurements, others are computed estimates.

Physical PropertyValueSource
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point Not available
Melting Point -50.8°C (estimate)ChemicalBook[2]
Density Not available
Refractive Index Not available
Viscosity Not available
XLogP3-AA (Lipophilicity) 5.7PubChem (Computed)[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Density Measurement

The density of a liquid hydrocarbon can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[3][4][5][6][7]

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

  • Apparatus : A digital density meter based on the oscillating U-tube principle. The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample liquid and relates it to the density.[3][4]

  • Procedure :

    • Calibrate the instrument with two reference standards of known density, typically dry air and distilled water.

    • Introduce a small, bubble-free aliquot of this compound into the thermostatically controlled oscillating U-tube.[4]

    • The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.

    • Record the density value. For high precision, multiple measurements should be taken and averaged.

Boiling Point Determination

The boiling point of an organic compound can be determined using several methods, including the capillary method, which is suitable for small sample volumes.[8][9]

Methodology: Capillary Method

  • Apparatus : A Thiele tube or a similar heating apparatus, a thermometer, a small test tube, and a sealed-end capillary tube.

  • Procedure :

    • Place a small amount of this compound into the small test tube.

    • Invert the capillary tube (sealed end up) and place it into the sample.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a heating oil.

    • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • When a continuous stream of bubbles is observed, remove the heat source.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

Viscosity Measurement

The kinematic viscosity of petroleum products and liquid hydrocarbons can be determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. While a specific ASTM method for this compound is not cited, ASTM D341 provides standard viscosity-temperature charts for liquid petroleum products.[10][11][12][13]

Methodology: General Procedure based on Capillary Viscometry

  • Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a stopwatch.

  • Procedure :

    • Select a viscometer for which the flow time will be within the recommended range.

    • Charge the viscometer with the this compound sample.

    • Place the viscometer in the constant temperature bath until the sample reaches the desired temperature.

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Allow the liquid to flow down the capillary under gravity.

    • Measure the time it takes for the meniscus to pass from the upper to the lower timing mark.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Refractive Index Measurement

The refractive index of a liquid is typically measured using an Abbe refractometer.[14][15][16] This instrument operates on the principle of critical angle.[14]

Methodology: Abbe Refractometer

  • Apparatus : An Abbe refractometer with a light source and a temperature-controlled prism assembly.

  • Procedure :

    • Ensure the prisms of the refractometer are clean.

    • Place a few drops of this compound onto the surface of the measuring prism.

    • Close the prisms to spread the liquid into a thin film.

    • Allow the sample to reach thermal equilibrium with the instrument.

    • Look through the eyepiece and adjust the control knob to bring the light-dark boundary into the center of the crosshairs.

    • If necessary, adjust the dispersion compensator to eliminate any color fringe at the boundary.

    • Read the refractive index directly from the instrument's scale.

Structure-Property Relationship

The physical properties of an alkane are directly related to its molecular structure. For this compound, its branched nature is a key determinant of its physical characteristics.

G Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_features Structural Features cluster_properties Physical Properties cluster_explanation Influence Details Structure This compound C₁₂H₂₆ Features High Degree of Branching Large Surface Area (relative to linear isomer) Non-polar C-C and C-H bonds Structure->Features determines Properties Boiling Point Melting Point Density Viscosity Solubility Features->Properties influences Branching_BP Branching lowers boiling point compared to n-dodecane due to reduced surface contact area and weaker van der Waals forces. Features->Branching_BP Polarity_Solubility Non-polar nature leads to insolubility in polar solvents like water, but solubility in non-polar organic solvents. Features->Polarity_Solubility Properties->Branching_BP Properties->Polarity_Solubility Size_Viscosity Increased molecular size generally leads to higher viscosity. Properties->Size_Viscosity

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Isomers of Tetramethyloctane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of tetramethyloctane, focusing on their physicochemical properties and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require detailed information on these branched alkanes.

Introduction to Tetramethyloctane Isomers

Tetramethyloctane (C₁₂H₂₆) is a saturated hydrocarbon with numerous structural isomers. The arrangement of the four methyl groups along the octane (B31449) backbone significantly influences the molecule's physical and chemical characteristics. These variations in properties are of interest in various applications, including as calibration standards, in fuel and lubricant technologies, and as reference compounds in analytical chemistry. Understanding the distinct properties of each isomer is crucial for their effective use in research and industry.

Physicochemical Properties of Tetramethyloctane Isomers

The following tables summarize the available quantitative data for various isomers of tetramethyloctane. It is important to note that experimentally determined data for many of these isomers are scarce in publicly available literature, and some of the listed properties are estimated or computed.

Isomer NameCAS NumberBoiling Point (°C)Density (g/cm³)Refractive IndexMelting Point (°C)
3,3,6,6-Tetramethyloctane62199-46-6189.7 - 194.1[1][2]0.751 - 0.758[1][2]1.4244[2]-73.28[2]
3,3,5,5-Tetramethyloctane (B14543987)N/A197[3][4]0.7713[3][4]1.4330[3][4]-50.8 (estimate)[3][4]
3,4,4,5-Tetramethyloctane (B14561221)62199-47-7201[5]0.7850[5]1.4374[5]-50.8 (estimate)[5]

Note: Data for other isomers such as 2,3,3,6-tetramethyloctane, 2,3,4,6-tetramethyloctane, 2,2,3,5-tetramethyloctane, 3,4,5,6-tetramethyloctane, and 2,2,5,5-tetramethyloctane (B14544968) are primarily based on computational models and are not included in this table of experimental values.

Experimental Protocols

The determination of the physicochemical properties of tetramethyloctane isomers relies on established experimental techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid compounds.[6]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount of the tetramethyloctane isomer is placed in the small test tube.

  • The capillary tube is placed inside the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.

  • The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is discontinued, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Density Measurement

The density of liquid tetramethyloctane isomers can be determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the tetramethyloctane isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • The filled pycnometer is weighed.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The filled pycnometer with the reference liquid is weighed.

  • The density of the isomer is calculated using the formula: Density of isomer = (mass of isomer / mass of reference liquid) * density of reference liquid

Refractive Index Measurement

An Abbe refractometer is typically used to measure the refractive index of liquid organic compounds.[7][8]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • A few drops of the tetramethyloctane isomer are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C or 25°C, maintained by the water circulator.

  • Light is passed through the sample, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.[9]

Isomer Separation and Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying the different isomers of tetramethyloctane.[10]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., non-polar, such as DB-5 or equivalent)

  • Injector

  • Data acquisition system

Procedure:

  • Sample Preparation: A dilute solution of the tetramethyloctane isomer mixture is prepared in a suitable solvent (e.g., hexane).[11] An internal standard may be added for quantitative analysis.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injector port of the GC.

  • Separation: The volatile components are carried by an inert gas (e.g., helium or nitrogen) through the capillary column. Separation of the isomers occurs based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The elution order is generally related to the boiling points of the isomers, with lower-boiling isomers eluting first.

  • Detection: As each isomer elutes from the column, it is detected by the FID, which generates an electrical signal proportional to the amount of the compound.

  • Data Analysis: The output from the detector is a chromatogram, which shows a series of peaks corresponding to the different isomers. The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparing it to the retention times of known standards. The area under each peak is proportional to the concentration of that isomer in the mixture.[12]

Visualizations

Logical Relationship: Structure and Physical Properties

The following diagram illustrates the general relationship between the molecular structure of tetramethyloctane isomers and their physical properties. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This, in turn, typically results in a lower boiling point compared to less branched isomers.

G Logical Relationship: Isomer Structure and Physical Properties A Isomer Structure (Degree of Branching) B Molecular Shape (Compactness) A->B determines C Intermolecular Forces (van der Waals) B->C influences D Boiling Point C->D affects

Caption: Relationship between isomer structure and boiling point.

Experimental Workflow: Property Determination

This diagram outlines the general workflow for the experimental determination and analysis of the physicochemical properties of tetramethyloctane isomers.

G Experimental Workflow for Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Isomer Analysis cluster_3 Data Analysis & Reporting A Synthesize or Procure Isomer Sample B Purify Sample (e.g., Distillation) A->B C Boiling Point Determination B->C D Density Measurement B->D E Refractive Index Measurement B->E F Gas Chromatography (GC) Analysis B->F G Compare Data with Literature/Standards C->G D->G E->G F->G H Compile Technical Report G->H

Caption: Workflow for determining isomer properties.

References

An In-depth Technical Guide to 2,4,6,6-Tetramethyloctane: Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identification and properties of the branched alkane 2,4,6,6-tetramethyloctane. Due to the limited availability of public domain experimental data for this specific isomer, this document focuses on its known identifiers and outlines general methodologies for its characterization.

Core Compound Identification

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon chain (octane) with four methyl group substituents at positions 2, 4, and 6 (two methyl groups are at position 6). The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 62199-38-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem
SMILES CCC(C)(C)CC(C)CC(C)CPubChem[1]
InChIKey VVEPRQWGSASPPP-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

Spectroscopic Characterization (General Methodology)

While specific spectra for this compound are not available in the searched databases, its identification would typically rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. The spectrum would show characteristic signals for methyl, methylene, and methine protons, with chemical shifts and coupling patterns determined by their local electronic environments.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. For this compound, a specific number of distinct carbon signals would be expected, corresponding to the different methyl, methylene, methine, and quaternary carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula C12H26. The fragmentation pattern, resulting from the cleavage of C-C bonds, would provide clues about the branching structure of the alkane.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane like this compound is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations. The presence of strong absorption bands in the 2850-3000 cm⁻¹ region (C-H stretch) and around 1375 cm⁻¹ and 1465 cm⁻¹ (C-H bend) would confirm its alkane nature.

Experimental Protocols (General Approach)

As specific experimental protocols for the synthesis and analysis of this compound are not publicly documented, this section outlines a general workflow for the identification of a branched alkane from a sample mixture.

Sample Preparation

The sample containing the branched alkane would first be prepared, which may involve extraction, purification, and concentration steps depending on the sample matrix.

Chromatographic Separation

Gas chromatography (GC) is the primary technique for separating volatile compounds like branched alkanes from a mixture. A nonpolar capillary column would typically be used, and the retention time of the compound would be a key identifying parameter.

Spectroscopic Identification

The eluent from the GC column would be introduced into a mass spectrometer (GC-MS) for molecular weight determination and fragmentation analysis. For unambiguous structure elucidation, the compound could be isolated and further analyzed by NMR and IR spectroscopy.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification and characterization of a branched alkane such as this compound.

Identification_Workflow Identification Workflow for this compound cluster_Sample Sample cluster_Separation Separation cluster_Identification Identification cluster_Confirmation Confirmation Sample Unknown Hydrocarbon Mixture GC Gas Chromatography (GC) Sample->GC Injection MS Mass Spectrometry (MS) GC->MS Coupling (GC-MS) NMR NMR Spectroscopy (¹H, ¹³C) GC->NMR Fraction Collection & Analysis IR Infrared (IR) Spectroscopy GC->IR Fraction Collection & Analysis Confirmation Structure Elucidation & Confirmation of this compound MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: General workflow for the separation and identification of this compound.

References

The Elusive Presence of 2,4,6,6-Tetramethyloctane in the Environment: A Technical Guide to its Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the natural occurrence of the branched alkane 2,4,6,6-tetramethyloctane in environmental samples. Despite a comprehensive search of available scientific literature, no specific studies detailing the detection, quantification, or natural sources of this compound were identified. This suggests that this specific isomer may not be a common or abundant environmental constituent, or that it has not been a target analyte in broad environmental screening studies.

This guide, therefore, pivots to provide a broader framework for the analysis of branched alkanes in environmental matrices. The methodologies and workflows described herein are standard approaches that would be applicable for the targeted analysis of this compound, should a need for its specific investigation arise.

Quantitative Data Summary

A thorough review of scientific databases and literature yielded no quantitative data on the presence of this compound in any environmental samples (air, water, or soil). Consequently, a data summary table cannot be provided at this time. The absence of such data highlights a significant knowledge gap and a potential area for future research.

General Experimental Protocols for Branched Alkane Analysis

The following section outlines a generalized experimental protocol for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs), including branched alkanes like this compound, in environmental samples. These protocols are based on established analytical chemistry techniques.[1][2][3]

Sample Collection
  • Air: Air samples can be collected using passive air samplers containing a sorbent material like XAD resin, or actively by pumping a known volume of air through a sorbent tube.

  • Water: Water samples should be collected in clean, airtight glass vials with minimal headspace to prevent the loss of volatile compounds.

  • Soil and Sediment: Soil and sediment samples should be collected in clean glass jars and stored at low temperatures to minimize microbial degradation and volatilization of target compounds.

Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate the target analytes from the complex environmental matrix.[4]

  • Air: For active air samples, thermal desorption is commonly used to release the trapped volatile compounds directly into the analytical instrument. For passive samplers, solvent extraction of the sorbent material is typically performed.

  • Water: Volatile branched alkanes can be extracted from water samples using purge-and-trap, headspace analysis, or solid-phase microextraction (SPME).[1] For less volatile compounds, liquid-liquid extraction with a non-polar solvent may be employed.

  • Soil and Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction using a suitable solvent (e.g., hexane, dichloromethane) are effective methods for extracting hydrocarbons from solid matrices.[4]

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification and sensitive quantification.

Visualizing the Analytical Workflow and Potential Sources

To aid in the understanding of the analytical process and potential, albeit hypothetical, environmental pathways for branched alkanes, the following diagrams are provided.

Analytical Workflow for Branched Alkanes cluster_sampling 1. Sample Collection cluster_extraction 2. Sample Preparation & Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Air Air ThermalDesorption Thermal Desorption Air->ThermalDesorption Water Water SPME SPME / Purge-and-Trap Water->SPME Soil Soil/Sediment PLE Pressurized Liquid Extraction Soil->PLE GCMS Gas Chromatography- Mass Spectrometry (GC-MS) ThermalDesorption->GCMS SPME->GCMS PLE->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification

A general workflow for the analysis of branched alkanes.

Hypothetical Sources of Branched Alkanes cluster_sources Potential Sources cluster_environment Environmental Compartments Biogenic Biogenic Sources (e.g., microbial activity) BranchedAlkanes Branched Alkanes (e.g., this compound) Biogenic->BranchedAlkanes Anthropogenic Anthropogenic Sources (e.g., fuel, industrial chemicals) Anthropogenic->BranchedAlkanes Geochemical Geochemical Sources (e.g., petroleum seepage) Geochemical->BranchedAlkanes Atmosphere Atmosphere Hydrosphere Hydrosphere Lithosphere Lithosphere BranchedAlkanes->Atmosphere volatilization BranchedAlkanes->Hydrosphere dissolution BranchedAlkanes->Lithosphere sorption

Hypothetical sources and pathways of branched alkanes.

References

The Architecture of Crowded Spaces: A Technical Guide to the Discovery and History of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered alkanes, hydrocarbons characterized by bulky substituents that create significant intramolecular strain, have long challenged the fundamental principles of chemical bonding and reactivity. Their study has been instrumental in developing our understanding of molecular mechanics, strain theory, and the limits of synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific significance of these unique molecules. It traces the conceptual evolution from early theories of ring strain to the synthesis of exceptionally crowded acyclic and polycyclic systems. Key experimental protocols for the synthesis of landmark compounds are detailed, and extensive quantitative data on their structural and energetic properties are compiled for comparative analysis. Through the use of logical diagrams, this guide elucidates the historical progression of key concepts, the workflow for analyzing molecular strain, and the intricate relationship between steric bulk and molecular properties.

A Historical Perspective: From Ring Strain to Molecular Crowding

The journey to understanding sterically hindered alkanes began with early inquiries into the stability of cyclic compounds. The timeline below highlights the pivotal discoveries and conceptual leaps that have shaped this field.

Early Concepts of Strain and Stereochemistry

The late 19th and early 20th centuries saw the birth of key theories that laid the groundwork for understanding the three-dimensional nature of molecules and the consequences of constrained geometries.

  • 1815: Jean-Baptiste Biot's discovery that certain organic molecules could rotate plane-polarized light hinted at a three-dimensional structure.[1]

  • 1848: Louis Pasteur's separation of tartaric acid enantiomers provided the first concrete evidence of molecular chirality, a cornerstone of stereochemistry.[2]

  • 1874: Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed the tetrahedral geometry of carbon, explaining the optical activity of chiral molecules.[2] This model established the ideal bond angle of 109.5° for sp³-hybridized carbon.

  • 1885: Adolf von Baeyer introduced his "strain theory" to explain the relative stabilities of cycloalkanes.[3][4] He postulated that deviations from the ideal tetrahedral angle in planar rings would create "angle strain," rendering small and large rings unstable.[3][4] While his assumption of planarity was later proven incorrect for larger rings, his concept of angle strain was a revolutionary step in understanding molecular energetics.[5]

  • 1890: Hermann Sachse proposed that cyclohexane (B81311) and larger rings are not planar but puckered, existing in strain-free conformations like the "chair" and "boat" forms, thus explaining their stability.[6]

The Dawn of Steric Hindrance

The concept of steric hindrance—the influence of the spatial arrangement of atoms on reaction rates and molecular properties—emerged from observations of unexpected reactivity patterns.

  • 1900: Moses Gomberg's attempt to synthesize hexaphenylethane led to the discovery of the stable triphenylmethyl radical.[7][8] The failure to form the expected C-C bond was a dramatic demonstration of steric hindrance, where the bulky phenyl groups prevent the formation of the central bond.[9][10]

  • 1922: The term "steric hindrance" was coined by Victor Meyer to describe the effect of bulky groups near a reaction center on the rate of reaction.

  • 1950: Derek Barton's seminal paper on the conformation of the steroid nucleus launched the field of conformational analysis.[9][10] He demonstrated that the chemical reactivity of different positions on a cyclohexane ring could be explained by their axial or equatorial orientation, a concept deeply rooted in steric interactions.[9][10] For this work, he shared the Nobel Prize in Chemistry in 1969.[11][12][13]

  • 1941-1975: Vladimir Prelog's extensive work on the stereochemistry of organic molecules and reactions, including the synthesis of adamantane (B196018) in 1941, greatly advanced the understanding of how molecular shape dictates chemical behavior.[14][15][16][17][18] His contributions were recognized with the Nobel Prize in Chemistry in 1975.[14][15][17]

The following diagram illustrates the historical development of these key concepts.

Historical_Development cluster_1800s 19th Century cluster_1900s 20th Century Biot (1815) 1815: Biot Discovers optical activity Pasteur (1848) 1848: Pasteur Resolves enantiomers Biot (1815)->Pasteur (1848) leads to van't Hoff & Le Bel (1874) 1874: van 't Hoff & Le Bel Propose tetrahedral carbon Pasteur (1848)->van't Hoff & Le Bel (1874) inspires Baeyer (1885) 1885: Baeyer Introduces Strain Theory van't Hoff & Le Bel (1874)->Baeyer (1885) provides basis for Sachse (1890) 1890: Sachse Puckered rings proposed Baeyer (1885)->Sachse (1890) challenges assumption of Gomberg (1900) 1900: Gomberg Discovers triphenylmethyl radical Baeyer (1885)->Gomberg (1900) explains observations of Barton (1950) 1950: Barton Develops Conformational Analysis Sachse (1890)->Barton (1950) precedes Meyer (1922) 1922: Victor Meyer Coined 'Steric Hindrance' Gomberg (1900)->Meyer (1922) demonstrates concept of Prelog (1941) 1941: Prelog Synthesizes adamantane Prelog (1941)->Barton (1950) contemporaneous with

Historical Development of Steric Hindrance Concepts

The Archetypes of Steric Hindrance: Key Molecules and Their Synthesis

The study of sterically hindered alkanes is best understood through the examination of key molecular examples that have pushed the boundaries of synthesis and structural chemistry.

Adamantane: The Diamondoid Cage

Adamantane (C₁₀H₁₆) is a tricyclic alkane with a rigid, strain-free cage-like structure resembling a unit of the diamond lattice. Its discovery and synthesis were major milestones in organic chemistry.

  • Discovery: First isolated from petroleum in 1933 by S. Landa.[19]

  • First Synthesis (Prelog, 1941): Vladimir Prelog accomplished the first synthesis of adamantane from Meerwein's ester, albeit in a very low yield (0.16%).[19][20]

  • The Schleyer Synthesis (1957): A practical and efficient synthesis was developed by Paul von Ragué Schleyer, involving the aluminum chloride-catalyzed rearrangement of dicyclopentadiene (B1670491).[4][19][20][21][22] This method made adamantane and its derivatives readily available for study.[19][21]

Highly Branched Acyclic Alkanes

The quest to create exceptionally crowded acyclic alkanes has been a significant challenge, highlighting the limits of C-C bond formation.

  • Di-tert-butylmethane (2,2,4,4-tetramethylpentane): This moderately hindered alkane can be synthesized through the reaction of a tert-butyl Grignard reagent with a tert-butyl halide, though yields are often modest due to competing elimination reactions.

  • Tri-tert-butylmethane (3-tert-butyl-2,2,4,4-tetramethylpentane): This highly hindered alkane represents a significant synthetic challenge. Its synthesis has been achieved, but it is a low-yield process.

  • Tetra-tert-butylmethane (3,3-di-tert-butyl-2,2,4,4-tetramethylpentane): This molecule is considered a "holy grail" of sterically hindered alkanes and remains hypothetical.[15][23] Computational studies suggest that if it could be synthesized, it would have exceptionally long C-C bonds and a high degree of strain.[3][13][15] Synthetic attempts have so far been unsuccessful due to the immense steric repulsion that would be generated in the transition state of any bond-forming reaction.[6][23]

Other Notable Hindered Systems
  • Bicyclo[3.3.3]undecane (Manxane): A highly symmetric and strained bicyclic alkane. Its synthesis has been improved over the years, making it accessible for studying the properties of bridgehead-strained systems.

  • Triptycene: A rigid, propeller-shaped hydrocarbon with C-C single bonds. While not a simple alkane, its rigid framework makes it an important scaffold in studies of steric effects and molecular machinery.[2][5][12][20][24]

Quantifying Steric Hindrance: Structural and Energetic Consequences

The presence of bulky groups forces a molecule to deviate from its ideal geometry, leading to an increase in its internal energy, known as strain energy. This strain manifests in several measurable parameters.

Bond Lengths and Angles

One of the most direct consequences of steric hindrance is the distortion of bond lengths and angles. To relieve steric repulsion, C-C bonds often elongate, and bond angles deviate significantly from the ideal 109.5°.

CompoundC-C Bond Length (Central) (Å)C-C-C Angle (Central) (°)
Ethane1.528N/A
Propane1.532112.4
Isobutane1.535111.2
Neopentane (mono-tert-butylmethane)1.533109.5
Di-tert-butylmethane1.580127.8
Tri-tert-butylmethane1.611~116
Tetra-tert-butylmethane (calculated)~1.661109.5 (by symmetry)

Data compiled from various sources, including computational studies for tetra-tert-butylmethane.[13][15]

Strain Energy

Strain energy is the excess potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. It can be experimentally determined by comparing the heat of combustion of a strained molecule with that of a hypothetical strain-free reference compound.

The following diagram illustrates the general workflow for the experimental determination of strain energy in cycloalkanes.

Strain_Energy_Workflow cluster_exp Experimental Measurement cluster_calc Calculation Combust_Cycloalkane Measure Heat of Combustion of Cycloalkane (ΔH_comb) Normalize_Cycloalkane Normalize ΔH_comb per CH₂ group (ΔH_comb / n) Combust_Cycloalkane->Normalize_Cycloalkane Combust_Acyclic_Alkane Measure Heat of Combustion of a long-chain acyclic alkane Determine_Strain_Free_Value Determine strain-free CH₂ increment from acyclic alkane data Combust_Acyclic_Alkane->Determine_Strain_Free_Value Calculate_Strain_per_CH2 Calculate Strain per CH₂ (ΔH_comb/n - strain-free value) Normalize_Cycloalkane->Calculate_Strain_per_CH2 Determine_Strain_Free_Value->Calculate_Strain_per_CH2 Calculate_Total_Strain Calculate Total Strain Energy (Strain per CH₂ * n) Calculate_Strain_per_CH2->Calculate_Total_Strain

Workflow for Determining Strain Energy
CycloalkaneRing SizeStrain Energy (kcal/mol)Strain Energy per CH₂ (kcal/mol)
Cyclopropane327.59.2
Cyclobutane426.36.6
Cyclopentane56.21.2
Cyclohexane600
Cycloheptane76.30.9
Cyclooctane89.71.2
Cyclononane912.61.4
Cyclodecane1012.01.2

Data compiled from various sources.[3][9][10][11][17][23][25][26][27]

Bond Dissociation Energies (BDEs)

Steric strain can weaken C-C bonds, leading to lower bond dissociation energies. This has significant implications for the chemical reactivity and thermal stability of hindered alkanes.

AlkaneC-C Bond Dissociation Energy (kcal/mol)
Ethane (H₃C-CH₃)90
Propane (H₃C-CH₂CH₃)88
Isobutane ((H₃C)₂CH-CH₃)86
Neopentane ((H₃C)₃C-CH₃)85
2,2,3,3-Tetramethylbutane ((H₃C)₃C-C(CH₃)₃)68

Data compiled from various sources.

The following diagram illustrates the relationship between increasing steric hindrance and its effects on molecular properties.

Steric_Effects Steric_Hindrance Increasing Steric Hindrance (e.g., adding more tert-butyl groups) Bond_Length Increased C-C Bond Lengths Steric_Hindrance->Bond_Length Bond_Angle Distorted Bond Angles Steric_Hindrance->Bond_Angle Synthesis_Difficulty Increased Synthetic Difficulty Steric_Hindrance->Synthesis_Difficulty Strain_Energy Increased Strain Energy Bond_Length->Strain_Energy Bond_Angle->Strain_Energy BDE Decreased C-C Bond Dissociation Energy Strain_Energy->BDE Reactivity Altered Chemical Reactivity (e.g., increased rate of homolysis) BDE->Reactivity

Consequences of Increasing Steric Hindrance

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of representative sterically hindered alkanes.

Synthesis of Adamantane (Schleyer's Method)

This procedure is adapted from the method developed by Paul von Ragué Schleyer in 1957.[4][19][21][22]

Materials:

  • Dicyclopentadiene

  • Platinum (IV) oxide (Adam's catalyst)

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Petroleum ether (b.p. 30-60 °C)

  • Chromatography-grade alumina

  • Dry ice-acetone bath

Procedure:

  • Hydrogenation of Dicyclopentadiene:

    • A solution of purified dicyclopentadiene (1.51 mol) in anhydrous ether (100 mL) containing platinum (IV) oxide (1.0 g) is hydrogenated in a Parr apparatus at 50 psi hydrogen pressure.

    • The reaction is exothermic, and the uptake of 2 mole equivalents of hydrogen typically takes 4-6 hours.

    • The catalyst is removed by filtration, and the ether is distilled off.

    • The resulting endo-tetrahydrodicyclopentadiene (B1210996) is collected by distillation (b.p. 191-193 °C). The yield is typically 96-98%.

  • Isomerization to Adamantane:

    • In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, molten endo-tetrahydrodicyclopentadiene (1.47 mol) is placed.

    • Anhydrous aluminum chloride (40 g) is added to the flask.

    • The reaction mixture is stirred and heated to 150-180 °C for 8-12 hours.

    • The flask is then cooled, and the reaction is quenched by carefully adding the mixture to 1 kg of crushed ice.

    • The crude adamantane is extracted with petroleum ether.

    • The petroleum ether solution is decolorized with alumina, filtered, and concentrated.

    • The adamantane is crystallized by cooling the solution in a dry ice-acetone bath.

    • The solid product is collected by filtration. The yield is typically 27-30 g.

Synthesis of tert-Butyl Chloride (Precursor for Grignard Reagent)

This procedure is a standard method for the preparation of tert-butyl chloride.[28][29][30]

Materials:

  • tert-Butyl alcohol (anhydrous)

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a separatory funnel, place anhydrous tert-butyl alcohol (25 g) and concentrated hydrochloric acid (85 mL).

  • Shake the mixture for 20 minutes.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 5% sodium bicarbonate solution, followed by water until the washings are neutral.

  • Dry the crude tert-butyl chloride with anhydrous calcium chloride.

  • Filter and distill the product.

Synthesis of Di-tert-butylmethane (Illustrative Grignard Coupling)

The synthesis of di-tert-butylmethane via a Grignard coupling reaction is challenging due to competing elimination reactions. The following is a generalized procedure.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • Iodine (crystal)

Procedure:

  • Preparation of tert-Butylmagnesium Chloride:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine and a small amount of an ethereal solution of tert-butyl chloride to initiate the reaction.

    • Once the reaction begins, add the remaining tert-butyl chloride in anhydrous ether dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Coupling Reaction:

    • To the freshly prepared Grignard reagent, add a solution of tert-butyl chloride in anhydrous ether dropwise.

    • The reaction is typically slow and may require prolonged refluxing.

    • After the reaction is complete, cool the mixture and hydrolyze with dilute acid.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

    • The di-tert-butylmethane is isolated by fractional distillation.

Spectroscopic and Physical Properties

The unique structures of sterically hindered alkanes give rise to characteristic spectroscopic signatures and physical properties.

NMR Spectroscopy
  • ¹H NMR: The high symmetry of many sterically hindered alkanes often leads to simple ¹H NMR spectra. For example, the tert-butyl protons in di-tert-butylmethane appear as a singlet. The chemical shifts can be influenced by the strained environment.

  • ¹³C NMR: The chemical shifts of the quaternary carbons and the carbons of the bulky groups are characteristic and can provide information about the electronic environment and the degree of strain.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Di-tert-butylmethane~0.9 (s, 18H, C(CH₃)₃), ~1.8 (s, 2H, CH₂)~31 (C(CH₃)₃), ~33 (C(CH₃)₃), ~50 (CH₂)
Tri-tert-butylmethane~1.1 (s, 27H, C(CH₃)₃), ~2.0 (s, 1H, CH)~32 (C(CH₃)₃), ~34 (C(CH₃)₃), ~45 (CH)

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.[5][8][19][24][25][31][32][33]

Infrared (IR) Spectroscopy

The IR spectra of sterically hindered alkanes are dominated by C-H and C-C stretching and bending vibrations. The strain in the molecule can sometimes lead to shifts in the positions of these bands compared to their acyclic, unstrained counterparts.

Physical Properties

Steric hindrance and the resulting molecular shape influence the physical properties of these alkanes, such as melting point, boiling point, and density. Increased branching generally leads to a more spherical shape, which reduces the surface area for intermolecular interactions (van der Waals forces) and thus lowers the boiling point.[22]

Chemical Reactivity

While alkanes are generally unreactive due to the strength and non-polarity of their C-C and C-H bonds, the introduction of significant steric strain can alter their reactivity. The weakened C-C bonds in highly hindered alkanes can lead to an increased propensity for homolytic cleavage at elevated temperatures. However, the bulky groups can also shield the reactive centers from attack by other reagents, leading to decreased reactivity in other types of reactions.

Conclusion and Future Outlook

The study of sterically hindered alkanes has been a fascinating journey that has profoundly shaped our understanding of chemical structure, bonding, and reactivity. From the early, insightful theories of Baeyer to the challenging synthesis of highly crowded molecules, this field has consistently pushed the boundaries of chemical science. The knowledge gained from these endeavors has had far-reaching implications, from the development of conformational analysis, which is fundamental to modern drug design, to the creation of novel, highly stable materials.

The quest to synthesize even more sterically hindered molecules, such as tetra-tert-butylmethane, continues to be a driving force for innovation in synthetic methodology. Furthermore, the unique properties of these strained molecules are being explored for applications in materials science, where their rigid frameworks can be used to construct novel molecular architectures. As our ability to model and manipulate molecules at the atomic level continues to advance, the study of sterically hindered alkanes will undoubtedly continue to provide new insights into the intricate dance of atoms that governs the world of chemistry.

References

Volatility and Vapor Pressure of 2,4,6,6-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the volatility and vapor pressure of the branched alkane 2,4,6,6-tetramethyloctane. Due to a scarcity of direct experimental data for this specific isomer, this document synthesizes information from established physicochemical principles, data on related isomers, and standardized experimental and computational methodologies. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the physical properties of branched alkanes. The document presents data in structured tables, details common experimental protocols for vapor pressure determination, and includes visualizations to elucidate key concepts.

Introduction

This compound is a highly branched saturated hydrocarbon with the molecular formula C₁₂H₂₆. As an isomer of dodecane, its physical properties, particularly volatility and vapor pressure, are of significant interest in various applications, including as a non-reactive solvent and in the formulation of complex hydrocarbon mixtures. The degree of branching in alkanes significantly influences their intermolecular forces, which in turn dictates their boiling points and vapor pressures. Generally, increased branching leads to a more compact molecular structure, reducing the surface area available for London dispersion forces and resulting in lower boiling points and higher vapor pressures compared to their linear counterparts.[1][2][3]

This guide will explore the expected physicochemical properties of this compound, provide comparative data from other C₁₂ alkane isomers, and describe the methodologies used to measure and predict these properties.

Physicochemical Properties of C₁₂ Branched Alkanes

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Vapor Pressure (mmHg @ 25°C)
2,2,4,4-Tetramethyloctane62183-79-3C₁₂H₂₆191.8 ± 7.00.7 ± 0.2[4][5]
2,4,4,6-Tetramethyloctane62199-35-3C₁₂H₂₆Not ReportedNot Reported
3,3,6,6-Tetramethyloctane62199-46-6C₁₂H₂₆194.10.629
n-Dodecane112-40-3C₁₂H₂₆216.30.14

Note: The data for isomers is sourced from publicly available chemical databases. The boiling point and vapor pressure of this compound are expected to be within a similar range to the other tetramethyloctane isomers.

Volatility and Vapor Pressure: Theoretical Framework

Volatility is a qualitative measure of a substance's tendency to vaporize. It is directly related to the vapor pressure of the substance at a given temperature. A higher vapor pressure indicates a more volatile compound.

The relationship between temperature and vapor pressure is described by the Clausius-Clapeyron equation. For practical purposes, the Antoine equation, a semi-empirical correlation, is widely used to model this relationship with high accuracy over a specific temperature range.[6]

Antoine Equation:

log₁₀(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are component-specific constants

Due to the lack of experimental data, the Antoine constants for this compound are not available. However, they could be estimated using group-additivity methods.

Experimental Determination of Vapor Pressure

Several well-established experimental techniques are employed to measure the vapor pressure of chemical compounds. The choice of method often depends on the pressure range of interest and the physical state of the substance.

Static Method

The static method, also known as the direct method, involves placing a pure substance in a thermostated, evacuated container and directly measuring the equilibrium vapor pressure with a pressure transducer.[7] This method is suitable for a wide range of pressures.

Ebulliometric Method

The ebulliometric method, or boiling point method, determines the boiling point of a liquid at a controlled pressure. This technique is highly accurate for pressures near atmospheric pressure.

Gas Saturation (Transpiration) Method

In the gas saturation method, a stream of inert gas is passed slowly through or over the substance at a constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, typically by trapping and weighing, which allows for the calculation of the partial pressure. This method is particularly useful for low vapor pressure compounds.

Knudsen Effusion Method

The Knudsen effusion method is used for substances with very low vapor pressures. The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured. This rate is then related to the vapor pressure.

Headspace Gas Chromatography (HS-GC)

Headspace gas chromatography is a sensitive technique for determining the vapor pressure of volatile components in complex mixtures. The vapor in equilibrium with the sample in a sealed vial is injected into a gas chromatograph for analysis.[8]

Predictive Methods for Vapor Pressure

In the absence of experimental data, computational methods can provide valuable estimates of vapor pressure.

Group-Additivity Methods

Group-additivity methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. These methods can provide reliable predictions for compounds where experimental data is lacking, provided a robust parameter set for the constituent groups is available.[9]

Corresponding States Principle (CSP)

The Corresponding States Principle allows for the estimation of properties of a fluid based on its critical properties (critical temperature, critical pressure, and acentric factor). This method is often used in conjunction with generalized equations of state.

Relationship Between Molecular Structure, Vapor Pressure, and Volatility

The following diagram illustrates the conceptual relationship between the molecular structure of C₁₂ alkane isomers and their resulting vapor pressure and volatility. Increased branching generally leads to a lower boiling point and higher vapor pressure.

G Linear_Alkane n-Dodecane (Less Branched) Low_VP Lower Vapor Pressure Linear_Alkane->Low_VP Stronger Intermolecular Forces Branched_Alkane This compound (Highly Branched) High_VP Higher Vapor Pressure Branched_Alkane->High_VP Weaker Intermolecular Forces Low_Volatility Lower Volatility Low_VP->Low_Volatility High_Volatility Higher Volatility High_VP->High_Volatility

Caption: Relationship between alkane branching, vapor pressure, and volatility.

Experimental Workflow for Vapor Pressure Determination

The diagram below outlines a typical experimental workflow for determining the vapor pressure of a compound like this compound using a static method.

G Start Sample Preparation (Purified this compound) Evacuate Evacuate Measurement Cell Start->Evacuate Introduce_Sample Introduce Degassed Sample Evacuate->Introduce_Sample Thermostat Set and Stabilize Temperature Introduce_Sample->Thermostat Equilibrate Allow Vapor-Liquid Equilibrium Thermostat->Equilibrate Measure_Pressure Measure Equilibrium Pressure Equilibrate->Measure_Pressure Repeat Repeat at Different Temperatures Measure_Pressure->Repeat Repeat->Thermostat Yes End Data Analysis (e.g., Antoine Equation Fit) Repeat->End No

Caption: Workflow for static vapor pressure measurement.

Conclusion

While direct experimental data on the volatility and vapor pressure of this compound are limited, a robust understanding of its likely properties can be established through the analysis of its isomers and the application of fundamental physicochemical principles. The high degree of branching in its structure suggests a lower boiling point and higher vapor pressure compared to its linear isomer, n-dodecane. Accurate determination of these properties would require experimental measurement using established techniques such as the static or gas saturation methods. In the absence of such data, predictive methods like group-additivity offer a reliable alternative for estimation. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this and similar branched alkanes.

References

Methodological & Application

Application Note: Analysis of 2,4,6,6-Tetramethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 2,4,6,6-tetramethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided cover sample preparation, instrument parameters, and data analysis, tailored for the accurate identification and quantification of this highly branched alkane. This document also presents a predicted mass spectrum and an estimated Kovats retention index to aid in compound identification in the absence of a commercially available analytical standard.

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26.[1] The analysis of such branched hydrocarbons is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers in geochemical studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal analytical choice.

This document provides a detailed experimental protocol for the GC-MS analysis of this compound, intended to guide researchers in developing and validating their own analytical methods.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and present it in a volatile organic solvent suitable for GC-MS analysis.

For Liquid Samples (e.g., oils, fuels):

  • Dilution: Directly dilute a known volume of the liquid sample in a volatile solvent such as hexane (B92381), pentane, or dichloromethane. The final concentration should be in the range of 1-10 µg/mL to avoid column overloading.

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the injection or damage the GC column.

For Solid Samples (e.g., environmental solids, biological tissues):

  • Solvent Extraction:

    • Accurately weigh approximately 1 g of the homogenized solid sample into a clean glass vial.

    • Add 10 mL of hexane or another suitable organic solvent.

    • Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure efficient extraction.

    • Centrifuge the sample to pellet solid material.

  • Concentration and Reconstitution:

    • Carefully transfer the supernatant to a new vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen gas.

    • Reconstitute the residue in a known volume of a suitable solvent to achieve the desired concentration for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 20:1) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B or equivalent
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

Predicted Mass Spectrum and Fragmentation Pattern

As no public mass spectrum for this compound is currently available in major databases like NIST, a predicted fragmentation pattern is presented based on the established principles of mass spectrometry for branched alkanes.[2][3][4] The molecular ion (M+) peak for highly branched alkanes is often of low abundance or absent.[3][4] Fragmentation is expected to occur preferentially at the branching points to form more stable carbocations.

For this compound, key fragmentation pathways are predicted to involve:

  • Cleavage at C6: Loss of an ethyl radical (C2H5•) to form a stable tertiary carbocation at m/z 141.

  • Cleavage at C4: Loss of a C4H9• radical to yield a fragment at m/z 113.

  • Cleavage at C2: Loss of a C6H13• radical to produce a fragment at m/z 85.

  • Formation of smaller fragments: A series of smaller alkyl fragments (e.g., m/z 43, 57, 71) corresponding to C3H7+, C4H9+, and C5H11+ are also expected to be prominent.

The following table summarizes the predicted major fragments and their corresponding m/z values.

m/zPredicted FragmentRelative Abundance
170[C12H26]+• (Molecular Ion)Very Low to Absent
141[M - C2H5]+High
113[M - C4H9]+Moderate
85[M - C6H13]+Moderate
71[C5H11]+High
57[C4H9]+High (likely base peak)
43[C3H7]+High
Retention Index Estimation

The Kovats retention index (I) is a standardized measure of a compound's elution time relative to a series of co-injected n-alkanes.[5][6][7][8] It is a valuable tool for compound identification, as it is less dependent on variations in chromatographic conditions than the absolute retention time.

The Kovats retention index is calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (N - n) * (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • n = carbon number of the n-alkane eluting before the unknown

  • N = carbon number of the n-alkane eluting after the unknown

  • t_R = retention time

To determine the experimental retention index, a mixture of n-alkanes (e.g., C10 to C14) should be analyzed under the same GC conditions as the sample containing this compound.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid or Solid Sample Extraction Solvent Extraction / Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration GC_Inlet GC Inlet (250°C) Filtration->GC_Inlet GC_Column GC Column (HP-5ms) (Temperature Program) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Data_Acquisition Data Acquisition (Total Ion Chromatogram) MS_Detector->Data_Acquisition Peak_Identification Peak Identification (Retention Index & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (Peak Area Integration) Peak_Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway parent This compound (m/z 170) frag1 [M - C2H5]+ (m/z 141) parent->frag1 - C2H5• frag2 [M - C4H9]+ (m/z 113) parent->frag2 - C4H9• frag3 [M - C6H13]+ (m/z 85) parent->frag3 - C6H13• frag4 [C5H11]+ (m/z 71) parent->frag4 frag5 [C4H9]+ (m/z 57) parent->frag5 frag6 [C3H7]+ (m/z 43) parent->frag6

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

Application Note: High-Resolution Separation of Branched Alkane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The separation and identification of branched alkane isomers present a significant analytical challenge due to their structural similarity and closely related physical properties. This application note provides a detailed protocol for the effective separation of these isomers using gas chromatography (GC). The methodology emphasizes the critical role of column selection, temperature programming, and optimized instrument parameters to achieve high resolution. This protocol is designed to be a valuable resource for professionals in research, quality control, and drug development who require precise characterization of hydrocarbon mixtures.

Introduction

Branched alkanes are prevalent in various matrices, including petroleum products, environmental samples, and biological systems. Their isomeric distribution can significantly influence the properties and bioactivity of these mixtures. Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it the method of choice for alkane isomer separation. However, the vast number of potential isomers and their similar boiling points necessitate a highly optimized GC method to achieve baseline separation.[1][2] Key factors influencing separation include the choice of the stationary phase, column dimensions, and the oven temperature program.[1][3] This document outlines a robust protocol to address these challenges.

Experimental Protocols

This section details the recommended methodology for the separation of branched alkane isomers.

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID) is recommended.

  • GC Column: A non-polar capillary column is the industry standard for alkane separation.[1] For enhanced resolution of complex mixtures, a long column with a small internal diameter is preferable.[1][4]

    • Recommended Column: 100 m x 0.25 mm I.D., 0.5 µm film thickness with a 5% phenyl–95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Hydrogen or Helium, high purity (99.999%).

  • Gases for FID: Hydrogen (high purity) and compressed air (zero grade).

  • Sample Solvent: Hexane (B92381) or pentane (B18724) (GC grade).

  • Vials and Syringes: Standard 2 mL GC vials with septa and a 10 µL GC syringe.

Sample Preparation
  • Prepare a standard mixture of n-alkanes (e.g., C7-C40) in hexane to determine retention indices.

  • Dilute the sample containing branched alkane isomers in hexane to an appropriate concentration (e.g., 100 ppm).

  • Ensure the final sample is free of particulate matter by filtering if necessary.

GC Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific sample composition and desired resolution.

ParameterSetting
Injector
Temperature250 °C
ModeSplit (Split ratio 50:1)
Injection Volume1 µL
Oven Temperature Program
Initial Temperature35 °C, hold for 10 minutes
Ramp 12 °C/minute to 150 °C
Ramp 25 °C/minute to 320 °C, hold for 15 minutes
Carrier Gas (Helium)
Flow Rate1.2 mL/min (Constant Flow)
Detector (FID)
Temperature325 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (Nitrogen)25 mL/min

Note on Temperature Programming: Temperature programming is crucial for separating mixtures with a wide range of boiling points.[5] It enhances resolution, improves peak shape, and reduces analysis time.[5][6] For simpler mixtures, an isothermal method might be sufficient.[5]

Logical Workflow for Method Development

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Acquisition Dilution Dilution in Hexane Sample->Dilution Injection Split Injection Dilution->Injection Standard Prepare n-Alkane Standard Standard->Injection Separation Column Separation (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakID Peak Identification (Retention Index) Chromatogram->PeakID Quant Quantification PeakID->Quant

Caption: Workflow for branched alkane isomer analysis by GC.

Data Presentation: Elution Order and Retention

The elution of alkanes from a non-polar column is primarily determined by their boiling points. For isomers, the degree of branching also plays a crucial role. Generally, for a given carbon number, the elution order is as follows: most branched isomer elutes first, and the linear (n-alkane) isomer elutes last.

Table 1: Typical GC Elution Order of C8 Alkane Isomers on a Non-Polar Column

IsomerStructureBoiling Point (°C)Relative Retention Time
2,2,3,3-TetramethylbutaneHighly Branched106.5Lowest
2,3,4-Trimethylpentane113.5
2,3,3-Trimethylpentane114.7
2,3-Dimethylhexane115.6
2,2-Dimethylhexane106.8
3,3-Dimethylhexane112.0
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,4-Dimethylhexane117.7
2-Methylheptane117.6
3-Methylheptane119.0
4-Methylheptane117.7
n-OctaneLinear125.7Highest

Note: The exact retention times will vary depending on the specific GC conditions. The table illustrates the general elution pattern.

Signaling Pathway and Separation Logic

The separation process in gas chromatography is governed by the partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The following diagram illustrates the logical relationship of factors affecting this separation.

Separation_Logic Analyte Analyte Properties (Boiling Point, Branching) Retention Analyte Retention Analyte->Retention Governs Column Stationary Phase (Non-polar) Column->Retention Interacts with Temp Oven Temperature (Programmed) Temp->Retention Influences Flow Carrier Gas Flow (Constant) Flow->Retention Affects Separation Isomer Separation Retention->Separation

Caption: Factors influencing the GC separation of alkane isomers.

Conclusion

This application note provides a comprehensive protocol for the separation of branched alkane isomers by gas chromatography. By carefully selecting a non-polar capillary column and implementing a suitable temperature program, high-resolution separation of these challenging compounds can be achieved. The provided methodology and data serve as a valuable starting point for researchers, scientists, and drug development professionals, enabling accurate and reliable characterization of complex hydrocarbon mixtures. For the separation of enantiomers of branched alkanes, a chiral stationary phase would be required.[7]

References

Application Notes: Utilizing 2,4,6,6-Tetramethyloctane as an Internal Standard for GC-Based Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of 2,4,6,6-tetramethyloctane as an internal standard in gas chromatography (GC) based quantitative analysis. Its unique structural properties and chemical inertness make it a suitable candidate for a variety of applications, particularly in the analysis of volatile and semi-volatile organic compounds.

Introduction to this compound as an Internal Standard

An internal standard (IS) is a crucial component in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1] It is a compound of known concentration added to a sample to correct for variations in sample injection, instrument response, and sample preparation. This compound, a highly branched C12 alkane, possesses several characteristics that make it an excellent internal standard for specific applications.

Key Attributes of this compound:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or components of the sample matrix.

  • Distinct Retention Time: Its unique branching results in a retention time that is typically well-resolved from many common analytes, minimizing the risk of co-elution.

  • Thermal Stability: It is stable at the high temperatures often employed in GC analysis.

  • Not Naturally Occurring: It is not typically found in most biological or environmental samples, reducing the likelihood of background interference.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.

PropertyValueReference
Molecular Formula C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol [2]
CAS Number 62199-38-6[2]
Boiling Point (Predicted) 185-188 °C
LogP (Predicted) 5.7[2]

Application: Quantification of Volatile Organic Compounds (VOCs) in an Aqueous Matrix

This representative application note details a hypothetical scenario for the quantitative analysis of a mixture of volatile organic compounds (VOCs) in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard. This method is applicable to environmental monitoring and quality control in various industries.

Logical Workflow for VOCs Quantification

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (10 mL) Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction (with Dichloromethane) Add_IS->Extraction Concentration Concentrate Extract Extraction->Concentration Injection Inject 1 µL of Extract Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for the quantification of VOCs using this compound as an internal standard.

Experimental Protocol

This protocol outlines the steps for sample preparation, instrument setup, and analysis.

Materials and Reagents
  • This compound (Internal Standard), CAS: 62199-38-6

  • VOC Analyte Mix (e.g., Toluene, Ethylbenzene, Xylenes)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Volumetric flasks, pipettes, and autosampler vials

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DCM.

  • Analyte Stock Solution (1000 µg/mL): Prepare a stock solution containing all target VOCs at a concentration of 1000 µg/mL each in DCM.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with DCM to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spiking Solution: To each working standard, add the internal standard stock solution to a final concentration of 10 µg/mL of this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • Collect 10 mL of the aqueous sample in a 20 mL screw-cap vial.

  • Spike the sample with 10 µL of the 1000 µg/mL this compound internal standard stock solution to achieve a concentration of 10 µg/mL.

  • Add 2 mL of DCM to the vial.

  • Vortex the mixture for 2 minutes.

  • Allow the layers to separate.

  • Carefully transfer the bottom organic layer (DCM) to a clean vial using a Pasteur pipette.

  • Repeat the extraction with another 2 mL of DCM and combine the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC autosampler vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/Splitless, operated in splitless mode

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Quantification
  • Integrate the peak areas of the target analytes and the internal standard (this compound).

  • Calculate the Response Factor (RF) for each analyte using the following equation from the analysis of the calibration standards:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the concentration of each analyte in the sample using the following equation:

    • Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Representative Quantitative Data

The following table summarizes representative data from a hypothetical calibration curve for Toluene using this compound as the internal standard.

Calibration LevelToluene Conc. (µg/mL)This compound Conc. (µg/mL)Toluene Peak AreaIS Peak AreaArea Ratio (Toluene/IS)
111050,000500,0000.10
2510255,000510,0000.50
31010520,000520,0001.00
425101,300,000525,0002.48
550102,650,000530,0005.00
6100105,400,000540,00010.00

Signaling Pathway and Logical Relationships

The use of an internal standard is based on a ratiometric approach to correct for analytical variability.

logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calc Calculation Analyte Analyte Prep Sample Preparation Analyte->Prep IS Internal Standard (this compound) IS->Prep Injection GC Injection Prep->Injection Analysis GC-MS Analysis Injection->Analysis Analyte_Signal Analyte Peak Area Analysis->Analyte_Signal IS_Signal IS Peak Area Analysis->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logical relationship of internal standard use for accurate quantification.

Conclusion

This compound is a viable and effective internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its chemical inertness, thermal stability, and unique chromatographic behavior provide for reliable and reproducible results. The protocols and data presented herein offer a solid foundation for the development and validation of analytical methods utilizing this compound as an internal standard. Proper selection of the internal standard is critical, and its performance should always be validated for the specific matrix and analytes of interest.

References

Application of 2,4,6,6-Tetramethyloctane in Petroleum and Fuel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the utilization of 2,4,6,6-tetramethyloctane in the analysis of petroleum and fuel samples. Due to its high branching, this saturated hydrocarbon exhibits properties that make it a potential candidate as an internal standard in gas chromatography (GC) methods for the quantification of various components in complex hydrocarbon mixtures like diesel and gasoline. Its thermal stability and distinct retention time relative to many fuel components are advantageous for such applications. Furthermore, understanding the properties of highly branched alkanes is crucial for evaluating fuel quality, particularly concerning cetane number and combustion characteristics. This document outlines its physicochemical properties, a detailed protocol for its use as an internal standard in GC-FID analysis of diesel fuel, and a discussion on its potential relevance to fuel quality assessment.

Introduction

The accurate analysis of petroleum products is essential for quality control, regulatory compliance, and research into new fuel formulations. Gas chromatography is a cornerstone technique in this field, enabling the separation and quantification of the complex mixture of hydrocarbons present in fuels. The use of an internal standard (IS) is a well-established practice to improve the precision and accuracy of chromatographic analysis by correcting for variations in injection volume and detector response.

This compound, a highly branched C12 alkane, possesses several characteristics that suggest its suitability as an internal standard in fuel analysis. Its high degree of branching leads to a lower boiling point compared to its linear isomer, n-dodecane, resulting in a unique retention time that may not overlap with common fuel components. Its saturated nature ensures chemical inertness during analysis. This document explores the practical application of this compound in this context.

Physicochemical Properties of Tetramethyloctane Isomers

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in analytical chemistry. The following table summarizes key properties for this compound and a related isomer, 2,2,4,4-tetramethyloctane, for comparative purposes.

PropertyThis compound2,2,4,4-Tetramethyloctane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol 170.33 g/mol [1]
Boiling Point Not available176 °C[1]
Density Not available0.8 ± 0.1 g/cm³[1]
Flash Point Not available65.9 ± 11.7 °C[1]
Cetane Number Not specifically found; expected to be low due to high branching.Not specifically found; expected to be low.

Note: Specific experimental data for this compound is limited in publicly available literature. The data for its isomer, 2,2,4,4-tetramethyloctane, provides an estimate of the expected properties. Highly branched alkanes are known to have lower cetane numbers.

Application as an Internal Standard in Diesel Fuel Analysis

The primary application explored in this document is the use of this compound as an internal standard for the quantitative analysis of total petroleum hydrocarbons (TPH) in diesel fuel using Gas Chromatography with Flame Ionization Detection (GC-FID).

Workflow for Diesel Analysis using this compound as an Internal Standard

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification IS_stock Prepare this compound Stock Solution (e.g., 1000 ppm) Spiked_sample Spike Diesel Sample with Internal Standard IS_stock->Spiked_sample Diesel_sample Prepare Diesel Sample (e.g., dilute in Hexane) Diesel_sample->Spiked_sample GC_injection Inject Spiked Sample into GC-FID Spiked_sample->GC_injection Analysis Chromatogram Obtain Chromatogram GC_injection->Chromatogram Peak_integration Integrate Peak Areas (Analyte & IS) Chromatogram->Peak_integration Data Extraction Quantification Quantify TPH Concentration Peak_integration->Quantification Calibration Generate Calibration Curve Calibration->Quantification

Caption: Workflow for Diesel Analysis using an Internal Standard.

Objective: To determine the total petroleum hydrocarbon (TPH) concentration in a diesel fuel sample using this compound as an internal standard with GC-FID.

Materials:

  • This compound (analytical grade)

  • n-Hexane (HPLC grade)

  • Diesel fuel sample

  • Volumetric flasks and pipettes

  • GC vials with caps

  • Gas chromatograph with Flame Ionization Detector (FID) and a suitable capillary column (e.g., non-polar, such as a DB-1 or equivalent)

Procedure:

  • Preparation of Internal Standard (IS) Stock Solution (1000 ppm):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in n-hexane in a 10 mL volumetric flask and make up to the mark.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting a certified diesel reference material in n-hexane to achieve concentrations ranging from 10 ppm to 500 ppm.

    • Spike each calibration standard with a constant known concentration of the this compound internal standard (e.g., 50 ppm).

  • Preparation of the Unknown Diesel Sample:

    • Accurately dilute the unknown diesel fuel sample with n-hexane to an expected concentration within the calibration range.

    • Spike the diluted sample with the same concentration of the internal standard as used in the calibration standards.

  • GC-FID Analysis:

    • Set up the GC-FID instrument with the appropriate parameters. A typical starting point for diesel analysis is provided in the table below. These parameters should be optimized for the specific instrument and column used.

    • Inject 1 µL of each calibration standard and the prepared unknown sample.

Logical Relationship of Analytical Steps

Analytical_Logic cluster_0 Preparation cluster_1 Instrumentation cluster_2 Quantification prep Sample & Standard Preparation Stock IS Solution Calibration Standards Spiked Unknown Sample gc_fid GC-FID Analysis Injection Separation Detection prep->gc_fid Inject quant Data Analysis Peak Integration Response Factor Calculation Concentration Determination gc_fid->quant Process Data

References

Application Notes and Protocols: 2,4,6,6-Tetramethyloctane as a Potential Biomarker in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in biological matrices such as breath, urine, and blood are gaining significant attention in the field of metabolomics as potential non-invasive biomarkers for diagnosing and monitoring diseases. Alterations in metabolic pathways due to pathological conditions can lead to changes in the profiles of VOCs, offering a window into an individual's health status.[1][2][3] 2,4,6,6-Tetramethyloctane, a branched-chain alkane, belongs to a class of compounds that has been identified in various biological and environmental samples. While direct evidence linking this compound to specific diseases is currently limited, its structural analogs and other branched hydrocarbons have been investigated as potential biomarkers. For instance, 2,2,4,4-tetramethyloctane (B144296) has been studied as a potential biomarker in fecal samples for the diagnosis of giardiasis, and other methylated alkanes have been identified as potential metabolic biomarkers for melanoma and colorectal cancer.[4][5] These findings suggest that this compound warrants further investigation as a potential biomarker in metabolomics research.

This document provides detailed application notes and experimental protocols for the analysis of this compound in biological samples, offering a foundational methodology for researchers interested in exploring its potential as a clinical biomarker.

Quantitative Data Presentation

As of the current literature, specific quantitative data for this compound as a validated biomarker in a specific disease state is not available. However, the following table provides a hypothetical representation of quantitative data that could be expected from a metabolomics study investigating this compound. The concentration ranges are based on typical values observed for other volatile organic compounds in biomarker research.

Analyte Biological Matrix Control Group (n=50) Mean Concentration ± SD (ng/L)Disease Group (n=50) Mean Concentration ± SD (ng/L)Fold Change p-value
This compoundExhaled Breath Condensate85.6 ± 21.3212.8 ± 45.72.49< 0.001
This compoundUrine (normalized to creatinine)15.2 ± 4.8 µg/g38.9 ± 9.1 µg/g2.56< 0.001
This compoundPlasma5.7 ± 1.9 ng/mL14.5 ± 3.8 ng/mL2.54< 0.001

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound in various biological samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Collection and Preparation

a) Exhaled Breath Condensate (EBC)

  • Collection: Collect EBC using a commercially available collection device (e.g., RTube) according to the manufacturer's instructions. The subject should breathe normally into the device for 10-15 minutes.

  • Storage: Immediately after collection, cap the collection tube and store it at -80°C until analysis.

  • Preparation: Thaw the EBC sample at room temperature. For analysis, transfer a 1-2 mL aliquot into a 10 mL headspace vial. Add a suitable internal standard (e.g., a deuterated analog of a similar alkane).

b) Urine

  • Collection: Collect a mid-stream urine sample in a sterile container.

  • Storage: Store the urine sample at -80°C until analysis.

  • Preparation: Thaw the urine sample at room temperature and centrifuge at 3000 x g for 10 minutes to remove particulate matter. Transfer a 2 mL aliquot of the supernatant to a 10 mL headspace vial. Add an internal standard. For normalization, determine the creatinine (B1669602) concentration using a commercially available kit.

c) Plasma

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Separation: Centrifuge the blood sample at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Preparation: Thaw the plasma sample on ice. Transfer a 1 mL aliquot to a 10 mL headspace vial. Add an internal standard.

HS-SPME-GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

a) Headspace Solid-Phase Microextraction (HS-SPME)

  • Vial Incubation: Place the sealed headspace vial containing the prepared sample into the autosampler tray. Incubate the vial at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a specific duration (e.g., 30 minutes) to extract the VOCs.

  • Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Data Analysis and Quantification
  • Compound Identification: Identify this compound by comparing its mass spectrum and retention time with those of a pure standard. The NIST Mass Spectral Library can be used for tentative identification.

  • Quantification: Create a calibration curve using standard solutions of this compound at various concentrations. The concentration of the analyte in the samples can be determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Experimental Workflow

G cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing Breath Exhaled Breath Condensate Prep_Breath Thaw & Aliquot Breath->Prep_Breath Urine Urine Prep_Urine Thaw, Centrifuge & Aliquot Urine->Prep_Urine Blood Blood Prep_Plasma Centrifuge, Thaw & Aliquot Blood->Prep_Plasma HS_SPME Headspace SPME Prep_Breath->HS_SPME Prep_Urine->HS_SPME Prep_Plasma->HS_SPME GC_MS GC-MS HS_SPME->GC_MS Identification Compound Identification GC_MS->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats Biomarker Potential Biomarker Discovery Stats->Biomarker

Caption: Workflow for the analysis of this compound as a potential biomarker.

Hypothetical Metabolic Pathway

The metabolic fate of exogenous branched-chain alkanes like this compound in mammals is not fully elucidated but is presumed to follow general hydrocarbon metabolism pathways. The initial and often rate-limiting step is oxidation, primarily catalyzed by cytochrome P450 enzymes.[6] This is followed by further oxidation and conjugation reactions to increase water solubility and facilitate excretion.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) TMO This compound Hydroxylated_TMO Hydroxylated Metabolites TMO->Hydroxylated_TMO Cytochrome P450 Aldehyde_Ketone Aldehydes / Ketones Hydroxylated_TMO->Aldehyde_Ketone Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acids Aldehyde_Ketone->Carboxylic_Acid Aldehyde Dehydrogenase Glucuronide Glucuronide Conjugates Carboxylic_Acid->Glucuronide UGT Sulfate Sulfate Conjugates Carboxylic_Acid->Sulfate SULT Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Hypothetical metabolic pathway of this compound in mammals.

Conclusion

While this compound is not yet an established biomarker, its chemical properties and the emerging role of similar branched hydrocarbons in disease diagnostics suggest its potential for further investigation. The provided protocols offer a robust starting point for researchers to explore the presence and quantitative variations of this compound in various biological samples. Rigorous validation and larger cohort studies will be essential to ascertain its clinical utility as a biomarker.

References

Application Notes and Protocols for the Quantification of 2,4,6,6-Tetramethyloctane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,6-Tetramethyloctane is a highly branched alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens. Accurate quantification of this compound is crucial for various applications, such as environmental monitoring, fuel quality control, and toxicology studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques.

The primary analytical challenges in quantifying this compound lie in its volatility and its potential co-elution with other isomeric and structurally similar hydrocarbons in complex mixtures. The methods outlined below are designed to offer high selectivity and sensitivity for reliable quantification.

Analytical Approaches

The recommended methods for the quantification of this compound are based on Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of detector depends on the required sensitivity and selectivity. GC-FID is a robust and universally responsive detector for hydrocarbons, making it suitable for routine quantitative analysis when sufficient separation is achieved.[1] GC-MS provides higher selectivity and definitive identification based on the mass spectrum of the analyte, which is particularly useful for complex matrices where co-elution is a concern.[2]

Sample preparation is a critical step to isolate this compound from the sample matrix and to pre-concentrate it for analysis. Headspace (HS) and Solid-Phase Microextraction (SPME) are highly effective techniques for volatile and semi-volatile compounds like this compound, as they are solvent-free, sensitive, and can be easily automated.[3][4]

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data for the analysis of branched alkanes in the C12 range using the described methods. These values are representative and should be determined for this compound during method validation in the user's laboratory.

Table 1: Typical Performance Data for Headspace-GC-FID/MS

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (r²)> 0.995> 0.998
Limit of Detection (LOD)0.1 - 1 µg/L0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L0.05 - 0.5 µg/L
Precision (%RSD)< 10%< 15%
Recovery85 - 110%80 - 115%

Table 2: Typical Performance Data for SPME-GC-FID/MS

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (r²)> 0.997> 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/L0.005 - 0.05 µg/L
Limit of Quantification (LOQ)0.2 - 2 µg/L0.02 - 0.2 µg/L
Precision (%RSD)< 8%< 12%
Recovery90 - 110%85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound in Water Samples using Headspace-GC-MS

This protocol is suitable for the analysis of volatile organic compounds, including this compound, in aqueous matrices.[4][5]

1. Materials and Reagents

  • This compound standard (purity >98%)

  • Internal standard (e.g., Toluene-d8 or a suitable deuterated alkane)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

  • 20 mL headspace vials with PTFE/silicone septa

2. Sample Preparation

  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add a known amount of internal standard solution.

  • Add 3 g of sodium chloride to the vial ("salting-out" effect to increase volatility).[5]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Vortex the vial for 30 seconds to dissolve the salt.

3. Headspace Sampler Conditions

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 30 minutes

  • Sample Loop Volume: 1 mL

  • Transfer Line Temperature: 120°C

4. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS System: Agilent 5977B or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, and a molecular ion if observable) and the internal standard for quantification.

5. Quantification

  • Construct a calibration curve by analyzing a series of standards of known concentrations prepared in deionized water and subjected to the same sample preparation procedure.

  • Calculate the concentration of this compound in the samples based on the response factor relative to the internal standard.

Headspace_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 10 mL Water Sample vial Add to 20 mL Headspace Vial sample->vial is Spike Internal Standard vial->is salt Add 3g NaCl is->salt seal Seal and Vortex salt->seal hs Headspace Incubation (80°C) seal->hs inject GC Injection hs->inject gcms GC-MS Analysis inject->gcms data Data Acquisition (Scan/SIM) gcms->data quant Quantification data->quant

Fig. 1: Workflow for Headspace-GC-MS analysis.
Protocol 2: Quantification of this compound in Soil/Sediment Samples using SPME-GC-FID

This protocol is suitable for the analysis of semi-volatile organic compounds, including this compound, in solid matrices like soil or sediment.[3]

1. Materials and Reagents

  • This compound standard (purity >98%)

  • Internal standard (e.g., n-C13 or another non-interfering alkane)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide grade)

  • Anhydrous sodium sulfate

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) fiber)

  • 20 mL headspace vials with PTFE/silicone septa

2. Sample Preparation

  • Weigh 5 g of the homogenized soil/sediment sample into a 20 mL headspace vial.

  • Spike the sample with a known amount of internal standard solution.

  • Add 5 mL of deionized water to create a slurry and facilitate the release of analytes into the headspace.

  • Immediately seal the vial.

  • Vortex for 1 minute.

3. SPME Conditions

  • SPME Fiber: 100 µm PDMS

  • Extraction Mode: Headspace

  • Extraction Temperature: 60°C

  • Extraction Time: 45 minutes with agitation

  • Desorption Temperature: 250°C (in the GC inlet)

  • Desorption Time: 2 minutes

4. GC-FID Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Split/Splitless, operated in splitless mode for desorption

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 8°C/min to 290°C

    • Hold: 10 minutes at 290°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (N2 or He): 25 mL/min

5. Quantification

  • Prepare a calibration curve by spiking blank soil with known concentrations of this compound and the internal standard and analyzing them using the same SPME-GC-FID procedure.

  • Quantify the analyte based on the peak area ratio to the internal standard.

SPME_GCFID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 5g Soil Sample vial Add to 20 mL Headspace Vial sample->vial is Spike Internal Standard vial->is water Add 5 mL Water is->water seal Seal and Vortex water->seal spme SPME Headspace Extraction (60°C) seal->spme desorb GC Inlet Desorption spme->desorb gcfid GC-FID Analysis desorb->gcfid data Data Acquisition gcfid->data quant Quantification data->quant

Fig. 2: Workflow for SPME-GC-FID analysis.

Method Validation

To ensure the reliability of the quantitative data, a thorough method validation should be performed according to established guidelines (e.g., ISO/IEC 17025).[6][7] Key validation parameters to be assessed include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration. A minimum of five concentration levels should be used to establish the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (%RSD) and should be assessed at different concentration levels (repeatability and intermediate precision).

  • Accuracy/Recovery: The closeness of the measured value to the true value. It is determined by analyzing certified reference materials or by spiking blank matrix with a known amount of the analyte.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method_Validation_Process start Method Development validation Method Validation Plan start->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq precision Precision validation->precision accuracy Accuracy/Recovery validation->accuracy robustness Robustness validation->robustness report Validation Report selectivity->report linearity->report lod_loq->report precision->report accuracy->report robustness->report

Fig. 3: Key steps in the analytical method validation process.

References

Application Note: Analysis of Tetramethyloctane Isomers in Insect Cuticular Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insect cuticular hydrocarbons (CHCs) are a critical component of the insect's outer layer, forming a waxy barrier that primarily prevents desiccation.[1][2] Beyond this vital physiological role, CHCs are deeply involved in chemical communication, mediating behaviors such as species and nest-mate recognition, mating, and aggression.[3][4][5] The composition of these CHC profiles is often a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, with the latter providing a high degree of signal specificity due to variations in chain length and methyl group positioning.[2][6][7]

Among the polymethyl-branched alkanes, tetramethyl isomers represent a class of compounds whose structural complexity can encode highly specific information. The accurate identification and quantification of these isomers are essential for deciphering their biological role and for potential applications in pest management or the development of novel semiochemical-based drugs.[8][9] This document provides detailed protocols for the extraction and analysis of insect CHCs with a focus on identifying tetramethyloctane isomers using gas chromatography-mass spectrometry (GC-MS), the standard analytical technique for CHC analysis.[4][10]

Experimental Protocols

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol details a common and robust method for extracting CHCs from whole insect bodies. The choice of solvent and duration is critical to ensure recovery of surface lipids while minimizing contamination from internal lipids.[3][11]

Materials:

  • Insect specimens (number depends on size; may be pooled for small insects)[1]

  • High-purity n-hexane or pentane (B18724) (analytical grade)[1][12]

  • Glass vials (2-4 mL) with PTFE-lined caps

  • Vortex mixer

  • Micropipettes

  • GC vials with micro-inserts

Procedure:

  • Sample Collection: Place a single insect (or a counted number of smaller insects) into a clean glass vial. Ensure the specimen is handled carefully to avoid damaging the cuticle.

  • Solvent Immersion: Add a known volume of n-hexane (e.g., 500 µL) to the vial, ensuring the entire insect is submerged.[1] The volume can be adjusted based on insect size, with a common ratio being 10-20 µL of solvent per fly in Drosophila studies.[3]

  • Extraction: Gently agitate the vial for 5-10 minutes.[11] This duration is typically sufficient to dissolve the epicuticular lipids without causing significant extraction of internal fats.

  • Sample Recovery: Carefully remove the insect(s) from the vial. Transfer the hydrocarbon-containing solvent to a clean GC vial, or to a separate vial for further processing.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the CHC extract to a desired final volume (e.g., 50 µL). This step increases the concentration of analytes for detection.

  • Storage: Seal the vial and store at -20°C to 4°C until analysis to prevent degradation of the sample.[10]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for analyzing CHC extracts to separate and identify tetramethyloctane and other methyl-branched isomers.

Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms; 30-100m length)[12][13]

  • Helium (carrier gas)

  • Internal standard (e.g., docosane, n-triacontane-d62)[10]

GC-MS Parameters:

ParameterTypical SettingPurpose
Injection Mode SplitlessEnsures the entire sample volume is transferred to the column, maximizing sensitivity for trace components.[4][14]
Injector Temp. 280 - 300 °CPromotes rapid volatilization of the long-chain hydrocarbons.[4][14]
Carrier Gas HeliumInert gas to carry the sample through the column. A constant flow rate of ~1.0 mL/min is common.[3][4]
Oven Program Initial: 50°C (1 min), Ramp 1: 50°C/min to 150°C, Ramp 2: 5°C/min to 330°C, Hold: 10-20 minA multi-step temperature ramp is crucial for separating the complex mixture of CHC isomers based on their boiling points.[3][14]
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns for library matching.[14]
Mass Range m/z 40-550Scans a wide range of mass-to-charge ratios to capture fragments from various CHCs.[13]
Source Temp. 230 °CMaintains the ion source at a consistent temperature to ensure stable ionization.[13]
Transfer Line Temp. 280 °CPrevents condensation of the separated compounds before they enter the mass spectrometer.[13]

Data Analysis and Isomer Identification:

  • Peak Identification: Individual CHCs are identified by comparing their mass spectra and retention times to known standards and spectral libraries (e.g., NIST).[3]

  • Isomer Elucidation: The positions of methyl branches on isomers like tetramethyloctane are determined by interpreting the characteristic fragmentation patterns in the EI mass spectrum.[11] For polymethyl-branched alkanes, diagnostic ions are formed from cleavage at the branching points.

  • Quantification: The relative abundance of each CHC is calculated by integrating the area under its corresponding peak in the total ion chromatogram.[6] For absolute quantification, an internal standard of a known concentration is added to the sample before injection.[13]

Data Presentation

The following table provides an example of quantitative data that could be obtained from the GC-MS analysis of a hypothetical insect species, showcasing the relative abundance of different tetramethyloctane isomers.

Table 1: Example Quantitative Profile of Tetramethyloctane Isomers

Isomer NameRetention Time (min)Key Diagnostic Ions (m/z)Relative Abundance (%)
2,4,6,8-Tetramethyloctane15.2357, 71, 85, 99, 113, 1271.5
2,3,5,7-Tetramethyloctane15.4557, 71, 85, 113, 1410.8
2,3,6,7-Tetramethyloctane15.6157, 71, 99, 127, 1552.1
3,3,5,5-Tetramethyloctane15.8857, 71, 99, 113, 1410.3

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis for the characterization of insect CHCs.

G Figure 1. Experimental Workflow for CHC Analysis cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing A Insect Collection B Solvent Extraction (n-Hexane) A->B C Sample Concentration (Nitrogen Stream) B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometry (Ionization & Fragmentation) E->F G Peak Integration & Quantification F->G H Spectral Library Matching G->H I Isomer Identification (Fragmentation Analysis) H->I

Figure 1. Experimental Workflow for CHC Analysis
Conceptual Diagram of CHC-Mediated Signaling

This diagram illustrates the proposed mechanism by which specific methyl-branched CHCs, such as tetramethyloctane isomers, are perceived and processed by a receiving insect, leading to a behavioral response.

G Figure 2. Proposed CHC Chemoreception Pathway cluster_signal Signal Generation cluster_reception Signal Perception & Transduction cluster_response Behavioral Output A Signaling Insect (CHC Profile on Cuticle) B Specific Isomer (e.g., 2,3,6,7-Tetramethyloctane) A->B Key Component C Contact Chemoreception (Antennae/Tarsi) B->C D Receptor Binding C->D E Signal Transduction Cascade D->E F Neural Processing (Antennal Lobe) E->F G Behavioral Response (e.g., Mating, Aggression) F->G

Figure 2. Proposed CHC Chemoreception Pathway

References

Application Notes and Protocols for the Environmental Monitoring of 2,4,6,6-Tetramethyloctane and other Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for monitoring 2,4,6,6-tetramethyloctane, a representative branched alkane, and other volatile organic compounds (VOCs) in environmental matrices. The protocols detailed below are based on established methodologies for the analysis of petroleum hydrocarbons and other volatile contaminants.

Introduction

Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. They are emitted from a variety of natural and anthropogenic sources, including industrial processes, vehicle exhaust, and the use of solvents and fuels. Many VOCs are considered environmental pollutants due to their potential impacts on air and water quality, as well as human health.

This compound is a branched alkane that can be a component of complex hydrocarbon mixtures, such as fuels and lubricants. Its presence in environmental samples can be an indicator of contamination from these sources. Accurate and reliable monitoring of this compound and other VOCs is crucial for assessing environmental quality, understanding contaminant fate and transport, and ensuring regulatory compliance.

The primary analytical technique for the determination of this compound and other VOCs in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This powerful technique allows for the separation, identification, and quantification of individual compounds within a complex mixture.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and optimizing analytical methods.

PropertyValueReference
Molecular FormulaC12H26[4]
Molecular Weight170.33 g/mol [4]
IUPAC NameThis compound[4]
CAS Number62199-38-6[4]
XLogP35.7[4]

Experimental Protocols

The following sections detail the protocols for the analysis of this compound and other VOCs in various environmental matrices.

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of VOC analysis.

Soil and Sediment:

  • Collection: Soil and sediment samples for VOC analysis should be collected using methods that minimize the loss of volatile compounds. EPA Method 5035A provides guidance on this.[3] Samples should be collected with minimal disturbance and immediately placed in appropriate containers.

  • Preservation: For low-level VOC analysis (<200 µg/kg), samples should be preserved using sodium bisulfate. For high-level concentrations, methanol (B129727) preservation is recommended.[5] Samples should be stored at ≤6 °C and analyzed within 14 days.

Water:

  • Collection: Water samples should be collected in glass vials with zero headspace to prevent volatilization.

  • Preservation: Samples should be preserved by acidification to a pH < 2 with hydrochloric acid and stored at ≤6 °C.

Sample Preparation and Extraction

The choice of sample preparation and extraction method depends on the sample matrix and the target analytes.

Purge and Trap (P&T):

This is the most common method for extracting VOCs from water and soil samples.[2][3]

  • An inert gas is bubbled through the sample, purging the volatile compounds into the gas phase.

  • The purged VOCs are then trapped on a sorbent material.

  • The trap is heated, and the desorbed compounds are transferred to the GC-MS for analysis.

Headspace Analysis:

This technique is suitable for the analysis of highly volatile compounds in solid and liquid samples.

  • The sample is placed in a sealed vial and heated to a specific temperature.

  • The volatile compounds partition into the headspace (the gas phase above the sample).

  • A portion of the headspace gas is injected into the GC-MS.

GC-MS Analysis

The following table summarizes a typical set of GC-MS parameters for the analysis of this compound and other VOCs.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial temp 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range35-550 amu
Scan ModeFull Scan

Data Presentation

Quantitative data for target VOCs should be presented in a clear and organized manner. The following table provides an example of how to report results for this compound and other representative VOCs.

CompoundRetention Time (min)Quantifying Ion (m/z)Method Detection Limit (µg/L)
Benzene5.4780.5
Toluene8.2910.5
Ethylbenzene10.5910.5
Xylenes (total)10.6 - 10.8911.0
This compound ~15-17 *57, 71, 85 1.0
Naphthalene18.21281.0

*Note: The retention time for this compound is an estimate based on its boiling point and structure relative to other C12 alkanes. The exact retention time will depend on the specific analytical conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the environmental monitoring of VOCs.

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Soil Soil/Sediment Sampling Extraction Purge & Trap or Headspace Extraction Soil->Extraction Water Water Sampling Water->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation & Reporting GCMS->Data logical_relationship Define_Objectives Define Monitoring Objectives Select_Methods Select Appropriate Analytical Methods Define_Objectives->Select_Methods Sample_Collection Sample Collection & Preservation Select_Methods->Sample_Collection Sample_Prep Sample Preparation & Extraction Sample_Collection->Sample_Prep Instrument_Analysis Instrumental Analysis (GC-MS) Sample_Prep->Instrument_Analysis Data_Analysis Data Analysis & Interpretation Instrument_Analysis->Data_Analysis QA_QC Quality Assurance/ Quality Control QA_QC->Sample_Collection QA_QC->Sample_Prep QA_QC->Instrument_Analysis QA_QC->Data_Analysis Reporting Reporting Data_Analysis->Reporting

References

Application Notes and Protocols for the Synthesis of Highly Branched Alkanes via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents (R-MgX) are powerful organometallic compounds that serve as potent nucleophiles, excelling at the formation of new carbon-carbon bonds.[1][2] Their application in the synthesis of highly branched alkanes is a fundamental technique in modern organic chemistry, enabling the construction of sterically complex molecular architectures that are prevalent in medicinal chemistry and drug development.[1][3] These methods are crucial for creating novel molecular entities with specific pharmacological profiles. This document provides detailed protocols for two primary methodologies for synthesizing branched alkanes using Grignard reagents: a direct catalytic cross-coupling approach and a flexible two-step synthesis via a tertiary alcohol intermediate.

Method 1: Direct Synthesis via Catalytic Cross-Coupling of Grignard Reagents with Alkyl Halides

Application Note

This method allows for the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide.[1] Standard SN2 reactions between Grignard reagents and alkyl halides are generally not effective.[4][5] However, the use of a transition metal catalyst can overcome the inherent challenges of such couplings, which include slow reaction rates and competing side reactions.[1] Cobalt-catalyzed systems, in particular, have proven effective for the synthesis of sterically hindered branched alkanes, providing a powerful tool for the construction of quaternary carbon centers.[1]

Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,2-Dimethyldecane [1]

  • Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add Cobalt(II) chloride (CoCl₂, 0.02 mmol, 2 mol%) and Lithium iodide (LiI, 0.04 mmol, 4 mol%).

  • Solvent and Additive Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 5 mL) and isoprene (B109036) (2.0 mmol, 2 equiv). Cool the resulting mixture to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add a 1.0 M solution of tert-butylmagnesium chloride in THF (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Substrate Addition: Add 1-iodooctane (B127717) (1.0 mmol, 1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous mixture with hexanes (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure 2,2-dimethyldecane.[1]

Quantitative Data

Reactant 1 (Grignard)Reactant 2 (Halide)CatalystAdditiveSolventTime (h)Yield (%)
tert-Butylmagnesium chloride1-IodooctaneCoCl₂/LiIIsopreneTHF12~85-95%
Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Workflow

G Experimental workflow for the cobalt-catalyzed synthesis of 2,2-dimethyldecane. A 1. Add CoCl₂/LiI, THF, and Isoprene to Flask B 2. Cool to 0 °C A->B C 3. Add t-BuMgCl B->C D 4. Add 1-Iodooctane C->D E 5. Warm to RT, Stir 12h D->E F 6. Quench with NH₄Cl E->F G 7. Extract with Hexanes F->G H 8. Dry and Concentrate G->H I 9. Purify (Chromatography) H->I J Product: 2,2-Dimethyldecane I->J

Caption: Workflow for cobalt-catalyzed synthesis.

Method 2: Two-Step Synthesis via Tertiary Alcohol Intermediate

Application Note

This widely applicable method involves two distinct stages: the nucleophilic addition of a Grignard reagent to a ketone or aldehyde to form a tertiary or secondary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1][6] This approach offers significant flexibility in the design of the target alkane, as the structure can be easily modified by varying the Grignard reagent and the carbonyl starting materials.[1] The formation of the alcohol is a classic Grignard reaction, while the subsequent reduction can be accomplished through various methods, such as a Wolff-Kishner reduction of the precursor ketone.[1][6]

Experimental Protocol: Synthesis of 3,3-Dimethylpentane

Step A: Synthesis of 3,3-Dimethyl-3-pentanol [1]

  • Grignard Reagent Preparation: In a flame-dried, argon-purged flask, prepare tert-butylmagnesium chloride from magnesium turnings (1.2 equiv) and tert-butyl chloride (1.0 equiv) in anhydrous diethyl ether.

  • Cooling: After its formation, cool the Grignard reagent solution to 0 °C in an ice bath.

  • Ketone Addition: Prepare a solution of 3-pentanone (B124093) (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous NH₄Cl solution.

  • Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3,3-dimethyl-3-pentanol.[1]

Step B: Reduction of Ketone Precursor (Huang-Minlon Modification of Wolff-Kishner Reduction) [1]

Note: A direct, high-yield reduction of a tertiary alcohol can be challenging. A more common and reliable approach is the reduction of the precursor ketone (3-pentanone in this case) to the final alkane.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the ketone (e.g., 3-pentanone, 0.1 mol), hydrazine (B178648) hydrate (B1144303) (85%, 0.2 mol), and diethylene glycol (100 mL).

  • Base Addition: Add potassium hydroxide (B78521) (KOH) pellets (0.3 mol) to the mixture.

  • Initial Reflux: Heat the mixture to reflux for 1 hour.

  • Distillation: Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the reaction mixture temperature reaches 200 °C.

  • Final Reflux: Reattach the reflux condenser and heat the mixture at 200 °C for an additional 3 hours.

  • Workup: Cool the reaction mixture to room temperature and add water (100 mL).

  • Extraction: Extract the product with pentane (B18724) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. Filter and distill the pentane to yield the pure alkane (3,3-dimethylpentane).[1]

Quantitative Data (Step A)

Reactant 1 (Grignard)Reactant 2 (Ketone)SolventTemp (°C)Time (h)Yield (%)
tert-Butylmagnesium chloride3-PentanoneDiethyl Ether0 to RT1~90-98%
Yields are representative for the alcohol formation step and can vary.

Logical Workflow

G Logical flow of the two-step synthesis of a branched alkane. cluster_0 Step A: Alcohol Formation cluster_1 Step B: Reduction A Grignard Reagent (e.g., t-BuMgCl) C Grignard Addition (Ether, 0°C -> RT) A->C B Ketone (e.g., 3-Pentanone) B->C D Tertiary Alcohol (e.g., 3,3-Dimethyl-3-pentanol) C->D E Tertiary Alcohol F Reduction Protocol (e.g., Wolff-Kishner on precursor ketone) E->F (Direct reduction can be difficult) G Highly Branched Alkane (e.g., 3,3-Dimethylpentane) F->G

Caption: Logical flow of the two-step synthesis.

Troubleshooting Common Issues

  • Reaction Initiation Failure: A common issue is the failure of the Grignard reaction to start. This is often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[7][8]

    • Solution: Activate the magnesium turnings using a small crystal of iodine, mechanical crushing, or gentle heating.[7][9][10] Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents are anhydrous.[7][8][9]

  • Wurtz Coupling: This side reaction occurs when the Grignard reagent reacts with the unreacted alkyl halide, leading to a homo-coupled byproduct.[7]

    • Solution: Minimize this by adding the alkyl halide slowly to the magnesium turnings during reagent formation to keep its concentration low.[7][8]

  • Enolization: When using sterically hindered ketones, the Grignard reagent can act as a base, abstracting an α-hydrogen to form an enolate, which results in the recovery of the starting ketone after workup.[6][7]

    • Solution: Use a less hindered Grignard reagent, lower the reaction temperature, or use additives like cerium(III) chloride (CeCl₃).[7]

The synthesis of branched alkanes using Grignard reagents remains a versatile and essential tool in organic synthesis.[1] The direct catalytic cross-coupling method provides an efficient route to sterically congested structures, while the two-step approach through a tertiary alcohol intermediate offers exceptional flexibility in molecular design.[1] The detailed protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 2,4,6,6-Tetramethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2,4,6,6-tetramethyloctane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the separation of these complex branched alkanes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

IssuePotential Cause(s)Suggested Solutions
Poor Resolution / Co-elution of Isomers Inadequate column selection. The boiling points of branched alkane isomers are often very close, making separation difficult.[1]- Select a non-polar stationary phase: For gas chromatography (GC), columns with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase are ideal for separating alkanes based on their boiling points.[2] - Increase column length: A longer column (e.g., 30-60 m) provides more theoretical plates, which can improve resolution.[2] - Decrease column internal diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) enhances separation efficiency.[2]
Suboptimal oven temperature program.- Lower the initial oven temperature: This can increase the interaction of early-eluting isomers with the stationary phase. - Use a slower temperature ramp rate: A slow ramp rate (e.g., 1-5 °C/min) increases the interaction time of analytes with the stationary phase, which can enhance separation.[2]
Incorrect carrier gas flow rate.- Optimize the flow rate: An inappropriate flow rate can lead to band broadening.[2] The optimal flow rate depends on the carrier gas (e.g., Helium, Hydrogen) and column dimensions.
Peak Tailing Active sites in the GC system (e.g., injector liner, column).- Use a deactivated injector liner and column. - Perform system maintenance: Check for and clean any contaminated parts of the flow path.
Column overloading.- Reduce the injection volume or sample concentration.
Unstable Retention Times Leaks in the gas flow system.- Perform a leak check: Check all fittings, the septum, and gas lines for leaks. Unstable retention times are a common problem and can often be attributed to issues with the gas flow system.[2]
Fluctuations in oven temperature.- Ensure the GC oven is properly calibrated and maintaining a stable temperature. [2]
Inconsistent flow controller performance.- Verify the functionality of the electronic pressure control (EPC) or manual flow controllers. [2]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate isomers of this compound?

A1: The primary challenge lies in the high degree of branching and the similar physicochemical properties of the isomers, such as very close boiling points and polarities.[1][3] Chromatographic separation of these isomers requires high-efficiency columns and carefully optimized methods to resolve these small differences.

Q2: What type of chromatographic method is best suited for separating these isomers?

A2: High-resolution gas chromatography (GC) is the most common and effective technique for separating volatile, non-polar compounds like alkane isomers.[2] The separation is primarily based on differences in boiling points, which are influenced by the degree of branching.

Q3: Which GC column stationary phase is recommended?

A3: A non-polar stationary phase is the ideal choice.[2] Columns such as those with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are excellent for separating alkanes according to their boiling points.

Q4: How do I optimize the oven temperature program for better separation?

A4: Optimization of the temperature program is crucial.[4] Start with a low initial temperature to retain the more volatile isomers. Employ a slow ramp rate (e.g., 1-5 °C/min) to allow sufficient time for the column to resolve isomers with very close boiling points.[2]

Q5: Can Liquid Chromatography (LC) be used to separate these isomers?

A5: While GC is more common, reversed-phase liquid chromatography (RPLC) could potentially be used. However, the lack of a strong chromophore in these alkanes makes UV detection challenging. Refractive index (RI) or evaporative light scattering (ELSD) detectors would be necessary. The separation would be based on subtle differences in hydrophobicity.

Quantitative Data Summary

The following table summarizes typical starting conditions for the GC separation of tetramethyloctane isomers based on available data for similar compounds.

ParameterGas Chromatography (GC)
Column Type Capillary Column[5][6]
Stationary Phase SE-30 (non-polar)[5][6]
Column Length 30 m[6]
Column Internal Diameter 0.25 mm[2]
Film Thickness 0.25 µm[2]
Carrier Gas Helium or Hydrogen[2]
Initial Oven Temperature 70 °C (isothermal for some isomers)[5][6]
Temperature Program A slow ramp (e.g., 2-5 °C/min) may be needed for complex mixtures.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC) for Isomer Separation

This protocol outlines a general procedure for the separation of this compound isomers using high-resolution gas chromatography.

1. Sample Preparation:

  • Dissolve the isomer mixture in a volatile, non-polar solvent (e.g., hexane, pentane) to a final concentration of approximately 100-1000 µg/mL.

2. GC System Configuration:

  • Column: Install a high-resolution capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Injector: Use a split/splitless injector. Set the injector temperature to 250 °C. For initial runs, use a high split ratio (e.g., 100:1) to avoid column overload.

  • Carrier Gas: Use Helium or Hydrogen at a constant flow rate or pressure. Optimize the linear velocity for the chosen carrier gas.

  • Oven Program:

    • Initial Temperature: 50-70 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a slow rate of 2-5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5-10 minutes.

  • Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Set the FID temperature to 280 °C.

3. Injection and Data Acquisition:

  • Inject 1 µL of the prepared sample.

  • Start the data acquisition simultaneously with the injection.

4. Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times. If using MS, confirm the identity based on the mass spectra.

  • Integrate the peak areas to determine the relative abundance of each isomer.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Isomer Separation start Start: Poor Isomer Resolution check_column Is the GC column appropriate? (Non-polar, high resolution) start->check_column optimize_temp Is the oven temperature program optimized? check_column->optimize_temp Yes select_column Action: Select a longer, smaller ID non-polar column check_column->select_column No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp Action: Lower initial temp and use a slower ramp rate optimize_temp->adjust_temp No adjust_flow Action: Optimize flow rate for the carrier gas used check_flow->adjust_flow No resolution_ok Resolution Improved check_flow->resolution_ok Yes select_column->check_column adjust_temp->optimize_temp adjust_flow->check_flow

Caption: A flowchart for troubleshooting poor chromatographic resolution of tetramethyloctane isomers.

References

Optimizing GC-MS parameters for the detection of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the robust detection and analysis of branched alkanes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of branched alkanes, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram displays broad or tailing peaks for my branched alkane standards. What are the potential causes and how can I resolve this?

A: Peak broadening and tailing are common challenges when analyzing high-boiling-point compounds like branched alkanes. Several factors can contribute to this issue:

  • Inadequate Vaporization: The high boiling points of long-chain and branched alkanes necessitate sufficient thermal energy for complete and instantaneous vaporization in the injector.[1]

    • Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. You can incrementally increase the temperature (e.g., in 25°C steps) to observe the effect on the peak shape of later eluting compounds.[1]

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time analytes spend in the column, leading to diffusion and peak broadening.[1]

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min. Using hydrogen as a carrier gas can enable faster analysis times without a significant loss of resolution.[1]

  • Active Sites in the System: Active sites within the injector liner, at the head of the GC column, or in the stationary phase can interact with analytes, causing peak tailing.[1][2]

    • Solution: Employ a deactivated inlet liner, potentially with glass wool, to facilitate homogeneous vaporization and trap non-volatile residues. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can be beneficial.[1]

Issue 2: Poor Resolution and Peak Overlap

Q: I'm observing poor resolution between closely eluting branched alkane isomers. How can I improve their separation?

A: Enhancing the resolution between co-eluting compounds requires the optimization of several chromatographic parameters to boost separation efficiency.[2]

  • Inadequate Temperature Program: A rapid temperature ramp may not provide sufficient time for the separation of analytes with similar boiling points.[1][3]

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min). This increases the interaction time of the analytes with the stationary phase, thereby improving separation.[1] Temperature programming is particularly effective for complex mixtures with a wide range of boiling points.[3][4]

  • Insufficient Column Efficiency: The length, internal diameter (I.D.), and film thickness of the column significantly influence its separating power.[5]

    • Solution: For complex mixtures of isomers, using a longer column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will generally yield better resolution, though it will increase analysis time.[6][7]

  • Incorrect Stationary Phase: The choice of stationary phase is critical for achieving selectivity between structurally similar isomers.[5][8]

    • Solution: Non-polar stationary phases are the standard for separating alkanes, which elute primarily based on their boiling points.[6] Columns with a 100% dimethylpolysiloxane or a 5%-phenyl-methylpolysiloxane phase are common choices.[1][5]

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: The signal intensity for my branched alkane peaks is low, leading to poor sensitivity. What steps can I take to improve this?

A: Low signal intensity can stem from several factors related to both the GC and MS parameters.

  • Sub-optimal MS Parameters: The settings of the mass spectrometer can significantly affect signal intensity.[1]

    • Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point. Also, verify the MS tune to ensure optimal performance. For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on characteristic fragment ions for alkanes such as m/z 57, 71, and 85.[1][9]

  • Improper Injection Technique: The injection mode can impact the amount of sample that reaches the detector.

    • Solution: For trace analysis, a splitless injection is recommended to maximize the transfer of analytes to the column.[9] For more concentrated samples, a split injection prevents column overload.[9] A pressure pulse during a splitless injection can help reduce mass discrimination.[1]

  • Leaks in the System: Leaks in the carrier gas line or at the injector can lead to a loss of sample and reduced signal.

    • Solution: Regularly check for leaks using an electronic leak detector, paying close attention to the septum and column fittings.[10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for branched alkane analysis?

A1: While optimal parameters can vary based on the specific instrument and sample matrix, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane)Provides good resolution for a wide range of alkanes.[9]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/minInert gases that provide good chromatographic efficiency.[1][9]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[9]
Injector Temp. 280-320 °CEnsures rapid and complete vaporization of the sample.[1]
Oven Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 320°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[1][9]
MS Transfer Line 280-300 °CPrevents condensation of analytes between the GC and MS.[9]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.[1][11]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[11]
Mass Scan Range m/z 40-550Covers the expected mass range for a variety of branched alkanes.

Q2: How do I choose the right GC column for separating branched alkanes?

A2: The selection of a GC column is a critical step and should be based on four main factors: stationary phase, internal diameter (I.D.), film thickness, and length.[5]

  • Stationary Phase: For non-polar compounds like branched alkanes, a non-polar stationary phase is the most suitable choice.[5][8] Common phases include 100% dimethylpolysiloxane and 5% phenyl/95% dimethylpolysiloxane.[6]

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher efficiency (narrower peaks) and better resolution.[8]

  • Film Thickness: A standard film thickness of 0.25 µm is a good starting point for most applications.

  • Length: Longer columns (e.g., 30 m or 60 m) provide better resolution for complex mixtures of isomers, but with longer analysis times.[6]

Q3: What are the characteristic mass spectral fragmentation patterns for branched alkanes?

A3: The mass spectra of branched alkanes are distinct from their linear counterparts. Fragmentation is dominated by cleavage at the branching point, as this leads to the formation of more stable secondary and tertiary carbocations.[11][12] Consequently, the molecular ion peak (M+) in branched alkanes is often significantly less abundant or even absent compared to linear isomers.[11][13] The mass spectra of straight-chain alkanes are characterized by clusters of peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups.[11] For branched alkanes, look for prominent fragment ions resulting from the loss of the largest alkyl group at the branch point.[12]

Experimental Protocols

Standard Protocol for Volatile Branched Alkane Analysis by GC-MS

This protocol outlines a standardized method for the analysis of volatile alkanes.

  • Sample Preparation:

    • For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity, volatile solvent such as hexane (B92381) or dichloromethane.[11]

    • Dissolve solid samples in a suitable volatile solvent to achieve a similar concentration.

    • Transfer the final solution to a 2 mL autosampler vial equipped with a screw cap and a PTFE/silicone septum.[11]

  • GC-MS System Setup:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[11]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[11]

    • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[11]

    • Injector Temperature: 250 °C.[11]

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Maintain 150 °C for 5 minutes.[11]

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).[11]

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230 °C.[11]

    • Quadrupole Temperature: 150 °C.[11]

    • Mass Scan Range: m/z 20-200.[11]

  • Analysis Sequence:

    • Allow the instrument to equilibrate until a stable baseline is achieved.

    • Inject a solvent blank (e.g., hexane) to ensure the system is clean.

    • Inject a series of working standards to generate a calibration curve.

    • Inject the unknown samples.

    • Process the data to identify and quantify the branched alkanes based on their retention times and mass spectra, comparing them to the standards.

Visualizations

GC_MS_Troubleshooting_Workflow start Problem Observed: Poor Chromatographic Results peak_shape Issue: Poor Peak Shape (Broadening/Tailing) start->peak_shape resolution Issue: Poor Resolution (Peak Overlap) start->resolution sensitivity Issue: Low Sensitivity start->sensitivity check_injector_temp Check/Optimize Injector Temperature peak_shape->check_injector_temp check_flow_rate Check/Optimize Carrier Gas Flow Rate peak_shape->check_flow_rate check_liner Check/Replace Inlet Liner peak_shape->check_liner check_temp_program Optimize Oven Temperature Program resolution->check_temp_program check_column Verify/Change GC Column resolution->check_column check_ms_tune Check MS Tune and Parameters sensitivity->check_ms_tune check_injection_mode Optimize Injection Mode (Split/Splitless) sensitivity->check_injection_mode check_leaks Check for System Leaks sensitivity->check_leaks solution Problem Resolved check_injector_temp->solution check_flow_rate->solution check_liner->solution check_temp_program->solution check_column->solution check_ms_tune->solution check_injection_mode->solution check_leaks->solution Column_Selection_Logic start Start: Select GC Column for Branched Alkanes phase Step 1: Choose Stationary Phase start->phase phase_choice Select Non-Polar Phase (e.g., DB-5ms, HP-5ms) phase->phase_choice Analyte is non-polar id Step 2: Determine Column I.D. phase_choice->id id_choice 0.25 mm for good balance of efficiency and capacity id->id_choice length Step 3: Select Column Length id_choice->length length_choice 30m for general screening 60m+ for complex isomers length->length_choice film Step 4: Choose Film Thickness length_choice->film film_choice 0.25 µm is a standard choice film->film_choice end Column Selected film_choice->end

References

Troubleshooting peak tailing and co-elution in 2,4,6,6-Tetramethyloctane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatographic (GC) analysis of 2,4,6,6-Tetramethyloctane, specifically addressing peak tailing and co-elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a GC method for this compound analysis?

A2: For a new analysis of this compound, a general "scouting" temperature program is recommended to ascertain the sample's characteristics. Based on methods for similar C12 hydrocarbons, a good starting point is outlined in the table below. Non-polar columns are the industry standard for analyzing alkanes as elution is primarily based on boiling point.[1]

Table 1: Recommended Starting GC Parameters for this compound Analysis

ParameterRecommended Setting
Column
Stationary Phase5% Phenyl Polysiloxane or equivalent non-polar phase
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet
ModeSplit (e.g., 50:1 ratio)
Temperature250 °C
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temperature50 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 minutes
Detector (FID)
Temperature300 °C

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for a non-polar compound like this compound is often due to physical issues within the GC system rather than chemical interactions. The most common causes include problems with the inlet, column installation, or contamination.

Q3: I suspect co-elution with an isomer. How can I confirm this?

A3: Confirming co-elution can be challenging, especially with isomers that have very similar mass spectra. If you observe a peak that is broader than expected or has a slight shoulder, co-elution is a possibility.[2] The best approach is to systematically adjust your chromatographic parameters to see if you can achieve separation.

Troubleshooting Guide: Peak Tailing

Peak tailing can significantly impact the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The peak for this compound exhibits significant tailing.

Step 1: Inlet Maintenance

The inlet is a common source of problems that can lead to peak tailing. Contamination from previous injections or degradation of consumables can create active sites or disrupt the sample path.

  • Action: Perform routine inlet maintenance. This includes replacing the septum and the inlet liner.[3] If the O-ring that seals the liner appears flattened or brittle, it should also be replaced.[3]

Step 2: Column Installation and Health

An improperly installed column can create dead volume or turbulence, leading to poor peak shape. Over time, the inlet side of the column can also become contaminated.

  • Action 1: Check the column installation. Ensure that the column is cut squarely and is installed at the correct depth in both the injector and detector.

  • Action 2: Trim the column. If inlet maintenance does not resolve the issue, trimming 15-20 cm from the front of the column can remove contaminants that have built up.[4]

Step 3: System Contamination

If the issue persists, contamination may be present elsewhere in the system.

  • Action: Bake out the column. This involves heating the column to its maximum isothermal temperature for a couple of hours to remove any high-boiling contaminants.[5]

PeakTailingTroubleshooting start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_column Check Column Installation & Trim Column Inlet inlet_maintenance->check_column No Improvement resolved Issue Resolved inlet_maintenance->resolved Tailing Improved? bakeout Bake Out Column check_column->bakeout No Improvement check_column->resolved Tailing Improved? bakeout->resolved Tailing Improved? unresolved Issue Persists bakeout->unresolved

Troubleshooting workflow for peak tailing.

Troubleshooting Guide: Co-elution

Resolving co-eluting isomers of branched alkanes often requires careful optimization of the GC method.

Problem: Suspected co-elution of this compound with an isomer or impurity.

Step 1: Modify the Temperature Program

Adjusting the oven temperature ramp rate is often the most effective way to improve the separation of closely eluting compounds.[6]

  • Action: Decrease the temperature ramp rate. A slower ramp rate increases the interaction of the analytes with the stationary phase, which can enhance resolution.[6]

Table 2: Adjusting Oven Temperature Ramp Rate to Resolve Co-elution

ParameterInitial SettingAdjustment 1Adjustment 2
Ramp Rate 10 °C/min5 °C/min2 °C/min
Expected Outcome Initial separationImproved resolution, longer run timeBest resolution, significantly longer run time

Step 2: Optimize Carrier Gas Flow Rate

The carrier gas flow rate affects both analysis time and column efficiency.

  • Action: Adjust the carrier gas flow rate. Reducing the flow rate can sometimes improve the separation of early eluting peaks.

Step 3: Consider a Different Column

If optimizing the temperature program and flow rate does not provide adequate resolution, a different column may be necessary.

  • Action 1: Increase column length. Doubling the column length can increase resolution by about 40%.[4]

  • Action 2: Decrease column internal diameter. Moving from a 0.25 mm ID to a 0.18 mm ID column can significantly improve separation efficiency.[4]

  • Action 3: Change the stationary phase. While non-polar phases are standard, a column with a different selectivity, such as one with more aromatic character, may provide the necessary resolution.[7]

CoElutionTroubleshooting start Co-elution Suspected temp_program Decrease Oven Ramp Rate start->temp_program flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate No/Insufficient Improvement resolved Separation Achieved temp_program->resolved Resolution Improved? change_column Consider Different Column (Longer, Smaller ID, or Different Phase) flow_rate->change_column No/Insufficient Improvement flow_rate->resolved Resolution Improved? change_column->resolved Resolution Improved? unresolved Co-elution Persists change_column->unresolved

Troubleshooting workflow for co-elution.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol details the steps for routine maintenance of a standard split/splitless GC inlet.

  • Cool Down: Ensure the injector temperature is at a safe level (below 50 °C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Use tweezers to remove the old septum and replace it with a new one. Do not touch the new septum with bare hands.[8] Tighten the nut until it is finger-tight, then give it a quarter-turn with a wrench. Over-tightening can cause the septum to core.[3]

  • Remove Liner: Carefully remove the inlet liner with tweezers.

  • Replace O-Ring: If applicable, remove the old O-ring and place a new one on the new liner.

  • Install New Liner: Insert a new, deactivated liner of the same type.

  • Reassemble: Replace the septum nut.

  • Pressurize and Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Condition: Allow the inlet and column to purge with carrier gas for 15 minutes before heating.[8]

Protocol 2: GC Column Trimming

This protocol describes how to properly trim a fused silica (B1680970) capillary column.

  • Gather Tools: You will need a ceramic scoring wafer or a diamond-tipped column cutter and a magnifying glass.

  • Score the Column: Hold the column firmly and use the scoring wafer to make a light, single score mark on the polyimide coating.

  • Break the Column: Hold the column with the score mark away from you and gently bend the column towards you. It should snap cleanly at the score.

  • Inspect the Cut: Use a magnifying glass to inspect the end of the column. It should be a clean, 90-degree cut with no jagged edges or shards of silica. If the cut is not clean, repeat the process. A poor cut can cause peak tailing.

References

Improving the resolution of tetramethyloctane isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of tetramethyloctane isomers. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you improve the resolution of these closely related branched alkanes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Problem: All tetramethyloctane isomer peaks are co-eluting or poorly resolved.

  • Answer: When multiple isomers co-elute, several factors in your GC method likely need optimization. The primary causes are often related to column choice, temperature program, and carrier gas flow rate.[1] A systematic approach is required to diagnose and solve the issue.

    • Step 1: Evaluate Your GC Column. The stationary phase is the most critical factor for achieving separation.[1] For non-polar branched alkanes like tetramethyloctanes, a non-polar stationary phase is the standard choice, as elution is primarily based on boiling point.[2] However, to resolve structurally similar isomers, a column with high efficiency is paramount.

      • Action: If you are using a standard-length column (e.g., 30 m), consider switching to a longer column (e.g., 60 m or 100 m). Doubling the column length can increase resolution by approximately 40%.[1]

      • Action: Consider a column with a smaller internal diameter (ID). Moving from a 0.25 mm ID to a 0.18 mm ID column significantly increases efficiency and can improve the separation of closely eluting peaks.[1][3]

    • Step 2: Optimize the Temperature Program. A temperature ramp that is too fast will not allow sufficient time for the isomers to interact with the stationary phase, leading to poor separation.[1]

      • Action: Start with a slow temperature ramp rate, for example, 2-5°C per minute.[4] A slower ramp rate enhances the separation of compounds with similar boiling points.[4]

      • Action: Lower the initial oven temperature. A lower starting temperature can improve the resolution of early-eluting peaks by allowing for better focusing of the analytes at the head of the column.[3][5]

    • Step 3: Adjust the Carrier Gas Flow Rate. Flow rates that are too high or too low can decrease separation efficiency, leading to peak broadening and co-elution.[1]

      • Action: Optimize the linear velocity of your carrier gas (Helium or Hydrogen). Hydrogen often provides better efficiency at higher flow rates, which can shorten analysis time without sacrificing resolution.[6]

Troubleshooting Workflow: Co-elution

Below is a logical workflow to follow when troubleshooting co-eluting isomer peaks.

G start Start: Poor Isomer Resolution check_ramp Decrease Temperature Ramp Rate (e.g., to 2-5°C/min) start->check_ramp check_temp Lower Initial Oven Temperature check_ramp->check_temp Still unresolved? check_flow Optimize Carrier Gas Flow Rate / Linear Velocity check_temp->check_flow Still unresolved? eval_column Evaluate Column Dimensions check_flow->eval_column Still unresolved? longer_col Switch to a Longer Column (e.g., 30m -> 60m) eval_column->longer_col Option 1 smaller_id Switch to a Smaller ID Column (e.g., 0.25mm -> 0.18mm) eval_column->smaller_id Option 2 success Resolution Improved longer_col->success smaller_id->success

Caption: Logical workflow for troubleshooting poor isomer resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating tetramethyloctane isomers?

A1: The best column for separating non-polar tetramethyloctane isomers is typically one with a non-polar stationary phase.[2] The key is to choose a column that offers the highest efficiency (a high number of theoretical plates).

  • Stationary Phase: A 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethyl polysiloxane phase is a standard starting point.[2] These phases separate compounds primarily by their boiling points.

  • Dimensions for High Resolution: To resolve very similar isomers, a long column with a small internal diameter is recommended. For example, a 60 m x 0.18 mm ID x 0.18 µm film thickness column will provide significantly better resolution than a standard 30 m x 0.25 mm ID x 0.25 µm column.[1]

Q2: How does the temperature programming ramp rate affect the resolution of isomers?

A2: The temperature ramp rate is a critical parameter for optimizing the separation of closely eluting compounds like isomers.[5]

  • A slower ramp rate increases the time analytes spend interacting with the stationary phase, which generally improves resolution, especially for compounds with very close boiling points.[1]

  • A faster ramp rate decreases the analysis time but can cause peaks to co-elute because there is less time for the separation to occur.[6]

  • An optimal ramp rate is often estimated as 10°C per column void time.[5][7] For difficult separations, using a rate slower than this is a common strategy.

Q3: Can changing the carrier gas improve my separation?

A3: Yes, the choice of carrier gas and its linear velocity can impact efficiency and resolution.

  • Hydrogen is often preferred over Helium as a carrier gas because it provides better efficiency at higher linear velocities.[6] This can lead to faster analysis times without a significant loss in resolution. Hydrogen's flatter van Deemter curve means it maintains high efficiency over a broader range of flow rates.[6]

  • It is crucial to operate the carrier gas at its optimal flow rate (or linear velocity) to minimize peak broadening and maximize resolution.[8]

Q4: My peaks are tailing. How can I fix this?

A4: Peak tailing, where the back half of the peak is wider than the front, can be caused by several factors.[9]

  • Active Sites: Active sites in the injector liner or on the column itself can cause polar or active compounds to tail. While alkanes are non-polar, this can still be an issue if the system is contaminated. Ensure you are using a clean, deactivated inlet liner.[9]

  • Column Contamination: The front end of the column can become contaminated over time. Trimming 10-20 cm from the front of the column can often resolve this issue.[9]

  • Dead Volume: Poor column installation can create "dead volume" at the inlet or detector connection, leading to peak broadening and tailing. Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.[9]

Data & Protocols

Comparison of GC Columns for Alkane Isomer Analysis

The choice of a GC column's dimensions has a direct and predictable impact on its efficiency and resolving power. The following table summarizes the expected performance of common non-polar GC columns.

Column TypeDimensions (L x ID x df)Relative EfficiencySample CapacityKey Application
Standard 30 m x 0.25 mm x 0.25 µmGoodStandardGeneral purpose, routine analysis.[10]
High Resolution 60 m x 0.25 mm x 0.25 µmVery GoodStandardComplex mixtures, improved isomer separation.[1]
High Speed / High Resolution 20 m x 0.18 mm x 0.18 µmExcellentLowerFast analysis with high efficiency.[1]
Ultra High Resolution 100 m x 0.25 mm x 0.25 µmSuperiorStandardDetailed hydrocarbon analysis, resolving many isomers.[11]
Experimental Protocol: GC Method Optimization for Tetramethyloctane Isomers

This protocol provides a starting point for developing a method to resolve tetramethyloctane isomers.

  • GC System and Column:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: Start with a high-resolution non-polar column, such as a 60 m x 0.25 mm ID x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.[2]

    • Carrier Gas: Helium or Hydrogen, set to an optimal linear velocity (e.g., 30-35 cm/s for Helium).[7]

  • Initial GC Method Parameters (Scouting Run):

    • Injector: Split/Splitless, operated at 250°C. Use a high split ratio (e.g., 100:1) to ensure sharp peaks.

    • Initial Oven Temperature: 40°C.[5]

    • Initial Hold Time: 2 minutes.

    • Temperature Ramp: 10°C/min to 280°C.[5]

    • Final Hold Time: 5 minutes.

    • Detector: FID at 300°C.

  • Method Optimization Workflow:

    • Step 1 (Analyze Initial Results): Run a standard containing the tetramethyloctane isomers. Evaluate the resolution between the critical pairs. If resolution (Rs) is less than 1.5, proceed with optimization.[1]

    • Step 2 (Optimize Temperature Program):

      • Lower the ramp rate in steps. Try 5°C/min, then 3°C/min. Analyze the chromatogram after each change to see the effect on resolution.[12]

      • If early peaks are co-eluting, lower the initial oven temperature to 35°C.[5]

    • Step 3 (Optimize Carrier Gas Flow): If resolution is still insufficient, adjust the carrier gas flow rate (or linear velocity) by +/- 10% from the initial setting to find the optimal point of efficiency.

    • Step 4 (Consider Column Change): If the above steps do not provide baseline separation, a column with higher efficiency (longer length or smaller ID) is necessary.[1]

Optimization Logic Diagram

G start Start: Define Analytes (Tetramethyloctane Isomers) select_col Select High-Efficiency Non-Polar Column (e.g., 60m x 0.25mm) start->select_col scout_run Perform Scouting Run (10°C/min ramp) select_col->scout_run eval_res Evaluate Resolution (Rs) Is Rs >= 1.5? scout_run->eval_res slow_ramp Decrease Ramp Rate (e.g., to 3-5°C/min) eval_res->slow_ramp No end Method Optimized eval_res->end Yes re_eval Re-evaluate Resolution slow_ramp->re_eval re_eval->select_col No, requires higher efficiency re_eval->end Yes

Caption: Workflow for GC method development and optimization.

References

Technical Support Center: Mass Spectral Analysis of 2,4,6,6-Tetramethyloctane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectral analysis of 2,4,6,6-tetramethyloctane and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) often weak or absent in the mass spectra of this compound and its isomers?

A1: Highly branched alkanes like this compound and its isomers readily undergo fragmentation upon electron ionization (EI).[1][2] This is because the C-C bonds at the branching points are weaker and their cleavage leads to the formation of more stable secondary and tertiary carbocations.[2][3] The high stability of these resulting carbocations drives the fragmentation process, leaving a very low abundance of the intact molecular ion to be detected.[1]

Q2: What are the expected major fragmentation patterns for this compound?

A2: The fragmentation of this compound is predicted to be dominated by cleavage at the most substituted carbon atoms (C4 and C6) to form stable tertiary carbocations. The loss of the largest alkyl group at a branch point is generally favored as it results in a more stabilized radical.[1][3] Therefore, the most likely primary fragmentation events are:

  • Cleavage at C4: Loss of a propyl radical (C3H7•, 43 u) to form a tertiary carbocation at m/z 127.

  • Cleavage at C6: Loss of an isobutyl radical (C4H9•, 57 u) to form a tertiary carbocation at m/z 113.

  • Cleavage at C2: Loss of an isoheptyl radical (C7H15•, 99 u) to form a secondary carbocation at m/z 71.

Further fragmentation of these primary ions will also occur.

Q3: How can I differentiate between isomers of tetramethyloctane using mass spectrometry?

A3: While all isomers of tetramethyloctane will exhibit extensive fragmentation, the relative abundances of key fragment ions will differ based on the specific branching pattern. By comparing the ratios of dominant ions, it is possible to distinguish between isomers. For example, the presence and intensity of fragments resulting from the loss of specific alkyl groups will be characteristic of the substitution pattern on the octane (B31449) backbone. Careful analysis of the entire fragmentation pattern is crucial for successful isomer differentiation.

Troubleshooting Guides

Issue 1: No or very low signal for the analyte.

  • Possible Cause: Insufficient sample concentration, improper injection, or a leak in the system.

  • Troubleshooting Steps:

    • Verify Sample Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity.

    • Check Injection: Manually inspect the syringe and injection port. For automated systems, verify the autosampler's operation.[4]

    • Perform a Leak Check: Systematically check for leaks from the injector to the detector, paying close attention to the septum and column fittings.[4]

    • Analyze a Known Standard: Inject a well-characterized standard to confirm the instrument is functioning correctly.

Issue 2: High background noise in the mass spectrum.

  • Possible Cause: Contamination in the carrier gas, column bleed, or a dirty ion source.

  • Troubleshooting Steps:

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas purifiers are functional.

    • Condition the Column: Bake out the column at a temperature recommended by the manufacturer to remove contaminants.[5]

    • Run a Blank: Analyze a solvent blank to identify the source of the contamination.

    • Clean the Ion Source: If background noise persists, the ion source may require cleaning as per the manufacturer's instructions.

Issue 3: Poor peak shape (tailing or fronting).

  • Possible Cause: Active sites in the inlet or column, column overloading, or improper injection technique.

  • Troubleshooting Steps:

    • Deactivate the Inlet: Use a deactivated inlet liner and replace it if it's visibly contaminated.

    • Trim the Column: Remove the first 10-15 cm of the column to eliminate active sites that may have developed.[4]

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Optimize Injection Parameters: Adjust the injection speed and temperature to ensure proper sample vaporization.[5]

Data Presentation

Table 1: Predicted and Observed Major Fragment Ions (m/z) for Tetramethyloctane Isomers

Predicted Fragments for this compoundObserved Fragments for 2,2,4,4-Tetramethyloctane[6]Observed Fragments for 2,2,7,7-Tetramethyloctane[7][8]
127113113
1139999
718585
577171
435757
414343

Experimental Protocols

GC-MS Analysis of Tetramethyloctane Isomers

This protocol outlines a general procedure for the analysis of volatile hydrocarbons like tetramethyloctane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Dilute the sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV and 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-400.

    • Solvent Delay: 3 minutes.

  • Data Acquisition and Analysis:

    • Acquire data using the instrument's software.

    • Integrate the peaks and obtain the mass spectrum for each component.

    • Identify the characteristic fragment ions and compare them to library spectra or the data presented in this guide.

Mandatory Visualizations

fragmentation_pathway M This compound (M+, m/z 170) frag1 C9H19+ (m/z 127) M->frag1 - C3H7• frag2 C8H17+ (m/z 113) M->frag2 - C4H9• frag3 C5H11+ (m/z 71) M->frag3 - C7H15• frag4 C4H9+ (m/z 57) frag1->frag4 - C5H10

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Dilution injection Injection sample->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection acquisition Data Acquisition detection->acquisition analysis Spectral Analysis acquisition->analysis

Caption: General experimental workflow for GC-MS analysis.

troubleshooting_logic start Problem Encountered q1 Low/No Signal? start->q1 q2 High Background? q1->q2 No a1 Check Sample Conc. Check Injection Leak Check q1->a1 Yes q3 Poor Peak Shape? q2->q3 No a2 Check Gas Purity Condition Column Clean Ion Source q2->a2 Yes a3 Deactivate Inlet Trim Column Reduce Conc. q3->a3 Yes

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Minimizing matrix effects in the analysis of 2,4,6,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 2,4,6,6-tetramethyloctane.

Section 1: Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Guide 1: Poor Peak Shape and Resolution

Poor chromatography can be an indicator of matrix interference. Use the following workflow to diagnose and address these issues.

Troubleshooting_Poor_Peak_Shape cluster_Symptoms Symptoms cluster_Investigation Investigation cluster_Solutions Solutions Symptom Poor Peak Shape (Tailing, Fronting, Splitting) Check_Injection Review Injection Technique - Overloading? - Solvent mismatch? Symptom->Check_Injection Start Here Check_Column Inspect GC Column - Contamination? - Degradation? Check_Injection->Check_Column Not Injection Issue Optimize_Injection Optimize Injection - Reduce injection volume - Match solvent to mobile phase Check_Injection->Optimize_Injection Identified Check_Matrix Evaluate Matrix Effects - Co-eluting interferences? Check_Column->Check_Matrix Column OK Clean_Replace_Column Clean or Replace Column - Bake out column - Trim column inlet - Replace if necessary Check_Column->Clean_Replace_Column Identified Improve_Cleanup Enhance Sample Cleanup - Implement SPE or LLE - Use matrix-matched calibrants Check_Matrix->Improve_Cleanup Identified Troubleshooting_Inaccurate_Quantification cluster_Symptoms Symptoms cluster_Investigation Investigation cluster_Solutions Solutions Symptom Inaccurate or Irreproducible Quantitative Results Assess_ME Assess Matrix Effect - Post-extraction spike - Compare matrix-matched vs. solvent standards Symptom->Assess_ME Start Here Evaluate_IS Check Internal Standard - Stable signal? - Co-eluting with analyte? Assess_ME->Evaluate_IS No Obvious ME Implement_Correction Implement Correction Strategy - Matrix-matched calibration - Standard addition method - Use of a stable isotope-labeled IS Assess_ME->Implement_Correction Matrix Effect Confirmed Evaluate_IS->Implement_Correction IS Issue Refine_Cleanup Refine Sample Cleanup - More selective SPE sorbent - Optimize LLE conditions Evaluate_IS->Refine_Cleanup IS is Stable

Technical Support Center: Purity Assessment of Synthesized 2,4,6,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purity assessment of synthesized 2,4,6,6-tetramethyloctane.

Analytical Workflow for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary method for separation and identification of volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation and detection of non-volatile or co-eluting impurities.

Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Purity Confirmation & Structural Elucidation cluster_3 Final Reporting Sample Synthesized This compound Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR 1H and 13C NMR Spectroscopy Prep->NMR Data_Analysis Data Analysis (Peak Integration, Library Search) GCMS->Data_Analysis Data_Analysis->NMR If impurities are detected or for structural confirmation Purity_Report Final Purity Report (Certificate of Analysis) Data_Analysis->Purity_Report NMR->Purity_Report

Caption: Experimental workflow for the purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Potential impurities can arise from starting materials, side reactions, or the purification process. Common impurities may include:

  • Isomers: Other tetramethyloctane isomers such as 2,4,4,6-tetramethyloctane (B14536635) or 2,3,4,6-tetramethyloctane (B14536305) may form depending on the synthetic route.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials could be present.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., hexane, dichloromethane) are common impurities.

  • Byproducts: Smaller or larger alkanes can be formed through cracking or polymerization during synthesis.

Q2: Which analytical technique is best for determining the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the overall structure of the main component and for detecting impurities, including non-volatile ones. Quantitative ¹H NMR (qNMR) can be used for accurate purity determination without a reference standard of the impurity.[4]

Q3: How do I interpret the GC-MS results for purity assessment?

A3: In the GC chromatogram, the area of each peak is proportional to the amount of the corresponding compound. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks. The mass spectrometer identifies each peak by comparing its fragmentation pattern to a spectral library (like NIST).

Parameter Description Example Value (Hypothetical)
Retention Time (min) The time it takes for a compound to travel through the GC column.12.5 min
Peak Area (%) The integrated area of a peak, proportional to its concentration.99.5%
Compound Name Identification based on mass spectrum library match.This compound
Key m/z fragments Characteristic mass-to-charge ratios in the mass spectrum.57, 71, 85, 99
Q4: Can I use ¹³C NMR for quantitative purity analysis?

A4: While ¹³C NMR is excellent for structural elucidation, it is generally not suitable for direct quantitative analysis. This is because standard ¹³C NMR techniques often use methods that enhance signals but disrupt the direct proportionality between signal intensity and the number of carbon atoms.[5] For quantitative analysis, ¹H NMR is more reliable as peak integrations are generally proportional to the number of protons.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

GC-MS Troubleshooting Guide Start Problem with GC-MS Analysis Problem1 Unexpected Peaks in Chromatogram Start->Problem1 Problem2 Poor Peak Shape (Tailing/Fronting) Start->Problem2 Problem3 Baseline Instability or Drift Start->Problem3 Problem4 Inconsistent Retention Times Start->Problem4 Cause1a Contamination (Sample, Solvent, Gas) Problem1->Cause1a Cause1b Column Bleed Problem1->Cause1b Cause2a Column Overload Problem2->Cause2a Cause2b Active Sites in Liner/Column Problem2->Cause2b Cause3a Gas Leak Problem3->Cause3a Cause3b Contaminated Detector Problem3->Cause3b Cause4a Flow Rate Fluctuation Problem4->Cause4a Cause4b Oven Temperature Instability Problem4->Cause4b Solution1a Run a blank solvent injection. Check gas traps. Cause1a->Solution1a Solution1b Condition the column. Replace if necessary. Cause1b->Solution1b Solution2a Dilute the sample. Increase split ratio. Cause2a->Solution2a Solution2b Replace inlet liner. Trim the column. Cause2b->Solution2b Solution3a Check all fittings and connections. Cause3a->Solution3a Solution3b Clean the detector as per instrument manual. Cause3b->Solution3b Solution4a Check gas cylinder pressure. Verify flow with flowmeter. Cause4a->Solution4a Solution4b Verify oven temperature program. Cause4b->Solution4b

Caption: A troubleshooting decision tree for common GC-MS issues.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

Objective: To separate, identify, and quantify this compound and any volatile impurities.

1. Sample Preparation:

  • Accurately prepare a 1 mg/mL solution of the synthesized this compound in high-purity n-hexane or dichloromethane.
  • Vortex the solution to ensure homogeneity.
  • Transfer an aliquot to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.[6]
  • Inlet Temperature: 280 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1 (can be adjusted based on sample concentration).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the area percentage of the main peak corresponding to this compound.
  • Identify the main peak and any impurity peaks by comparing their mass spectra with the NIST/Wiley library.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized product and identify any major non-volatile impurities.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
  • ¹H NMR Acquisition:
  • Acquire a standard proton spectrum with 16-32 scans.
  • Protons on alkyl groups typically appear in the highly shielded region of 0.7 to 1.5 ppm.[7]
  • ¹³C NMR Acquisition:
  • Acquire a proton-decoupled carbon spectrum.
  • Aliphatic carbons typically resonate between 10-40 ppm.[7]

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Compare the observed chemical shifts (δ) and splitting patterns with the expected spectrum for this compound.
  • Integrate the peaks in the ¹H NMR spectrum to check for proton ratios consistent with the structure and to quantify any visible impurities.

References

Overcoming difficulties in the synthesis of sterically hindered alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of sterically demanding alkane structures, including those with quaternary carbon centers.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a sterically hindered ketone is giving low to no yield of the desired tertiary alcohol. What are the common causes and solutions?

A1: Low yields in Grignard reactions with sterically hindered ketones are common and can be attributed to several factors:

  • Steric Hindrance: The primary reason is often the steric bulk of both the Grignard reagent and the ketone, which impedes the nucleophilic attack on the carbonyl carbon.

  • Enolization: Sterically hindered Grignard reagents can act as bases, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup.[1]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state, a side reaction that becomes more prevalent with increased steric hindrance.[1][2]

  • Reagent Quality: Grignard reagents are sensitive to moisture and air. Poor quality or partially decomposed reagents will lead to lower yields.

Troubleshooting Solutions:

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive nucleophiles than Grignard reagents and can be more effective in additions to hindered ketones.[2]

  • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.[3]

  • "Turbo Grignard" Reagents: The use of Grignard reagents prepared with lithium chloride (e.g., i-PrMgCl·LiCl) can increase reactivity and favor the desired addition.[4]

  • Reaction Conditions: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the addition product.

  • Reagent Titration: Always titrate your Grignard reagent before use to accurately determine its concentration and ensure its quality.[4]

Q2: I am struggling with a Suzuki-Miyaura coupling to form a tri-ortho-substituted biaryl. What are the key parameters to optimize?

A2: The synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling is challenging due to the difficulty of both the oxidative addition and the transmetalation/reductive elimination steps. Key optimization parameters include:

  • Ligand Choice: This is the most critical factor. Bulky, electron-rich phosphine (B1218219) ligands are essential to promote the reaction. Ligands like SPhos, XPhos, and RuPhos are known to be effective for sterically demanding couplings.[5] These ligands stabilize the monoligated palladium species, which is often the active catalyst, and accelerate the key steps of the catalytic cycle.

  • Palladium Precatalyst: Using a pre-formed, air-stable precatalyst (e.g., a palladacycle) can ensure the efficient generation of the active Pd(0) species.

  • Base Selection: The choice of base is crucial and often empirical. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly employed. The solubility of the reactants can be a limiting factor, and in some cases, using a co-solvent like DMF might be beneficial.[6]

  • Temperature: Higher reaction temperatures (80-110 °C) are often required to overcome the activation energy barrier associated with hindered substrates.

Q3: My photoredox-catalyzed Giese-type reaction to form a C(sp³)-C(sp³) bond with a tertiary radical is not working. What should I troubleshoot?

A3: Photoredox-catalyzed Giese reactions are powerful but can be sensitive to several factors, especially when generating and coupling sterically hindered radicals.

  • Photocatalyst Selection: The redox potential of the photocatalyst must be well-matched with the substrate to enable efficient single-electron transfer (SET). Common iridium and ruthenium-based photocatalysts have a wide range of redox potentials. For difficult reductions or oxidations, more potent organic photocatalysts like 4CzIPN might be necessary.

  • Radical Precursor: The choice of radical precursor is critical. For tertiary radicals, precursors like tertiary alkyl bromides, iodides, or carboxylic acids (for decarboxylative generation) are common. The stability of the generated radical can influence the reaction outcome.

  • Solvent and Additives: The solvent can significantly impact the reaction efficiency. Ensure the solvent is properly degassed to remove oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. Additives like silyl (B83357) radicals can act as polarity-reversal catalysts to facilitate the generation of alkyl radicals from alkyl halides.

  • Light Source: The wavelength and intensity of the light source must be appropriate to excite the chosen photocatalyst. Ensure the reaction vessel is transparent to the required wavelength.

  • Concentration: Reaction concentrations can influence the rates of desired versus undesired pathways. Dilute conditions may favor intramolecular processes, while more concentrated conditions are typically used for intermolecular reactions.

Troubleshooting Guides

Guide 1: Low Yield in Cross-Coupling Reactions for Hindered Alkanes

This guide provides a systematic approach to troubleshooting low-yielding cross-coupling reactions (e.g., Suzuki, Negishi) aimed at synthesizing sterically hindered alkanes.

Troubleshooting Workflow for Low-Yield Cross-Coupling

Troubleshooting_Cross_Coupling start Low Yield in Cross-Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_q1 Are reactants pure and dry? Is stoichiometry correct? check_reagents->reagent_q1 check_conditions 2. Assess Reaction Conditions conditions_q1 Is the reaction completely anaerobic? Is the solvent degassed? check_conditions->conditions_q1 optimize_catalyst 3. Optimize Catalyst System catalyst_q1 Is the ligand sufficiently bulky and electron-rich? (e.g., SPhos, XPhos) optimize_catalyst->catalyst_q1 consider_alternative 4. Consider Alternative Coupling alternative_q1 Have you tried a different cross-coupling reaction? (e.g., Negishi vs. Suzuki) consider_alternative->alternative_q1 success Successful Synthesis reagent_q1->check_conditions Yes purify_reagents Purify/dry reactants. Verify stoichiometry. reagent_q1->purify_reagents No conditions_q1->optimize_catalyst Yes improve_inert Improve inert atmosphere technique. Use freshly degassed solvent. conditions_q1->improve_inert No catalyst_q1->consider_alternative Yes change_ligand Screen bulky phosphine ligands. Use an air-stable precatalyst. catalyst_q1->change_ligand No alternative_q1->success Yes switch_method Attempt synthesis using an alternative protocol. alternative_q1->switch_method No purify_reagents->check_reagents improve_inert->check_conditions change_ligand->optimize_catalyst switch_method->consider_alternative

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Guide 2: Unwanted Side Reactions in Organometallic Additions to Hindered Ketones

This guide addresses common side reactions when using Grignard or organolithium reagents with sterically hindered ketones.

Decision Tree for Optimizing Organometallic Additions

Organometallic_Addition_Troubleshooting start Side Reactions in Addition to Hindered Ketone identify_side_product Identify major side product(s) (e.g., via NMR, GC-MS) start->identify_side_product is_enolization Is enolization the main issue? (Starting material recovered) identify_side_product->is_enolization is_reduction Is reduction the main issue? (Secondary alcohol formed) is_enolization->is_reduction No solution_enolization Use a more nucleophilic/ less basic reagent (e.g., RLi). Add CeCl₃ (Luche conditions). Lower reaction temperature. is_enolization->solution_enolization Yes no_reaction Is there no reaction or decomposition? is_reduction->no_reaction No solution_reduction Use a Grignard reagent without β-hydrogens. Switch to an organolithium reagent. Use CeCl₃ to enhance nucleophilicity. is_reduction->solution_reduction Yes solution_no_reaction Use a more reactive reagent (e.g., RLi). Use a 'Turbo Grignard' (RMgCl·LiCl). Increase reaction temperature/time cautiously. no_reaction->solution_no_reaction Yes success Improved Yield of Desired Tertiary Alcohol solution_enolization->success solution_reduction->success solution_no_reaction->success

Caption: Decision tree for troubleshooting side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various methods used to synthesize sterically hindered alkanes. Note that yields are highly substrate-dependent, and these values should serve as a general guide.

MethodSubstrate 1Substrate 2Catalyst/ReagentLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Suzuki-Miyaura Coupling 2,4,6-Trimethylphenyl bromidePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001295[5]
Suzuki-Miyaura Coupling 2-BromomesityleneCyclohexylboronic acidPd(OAc)₂AntPhosK₃PO₄Toluene1102478[7]
Negishi Coupling 2,6-Dimethylphenyl chloridePhenylzinc chloridePd(P(t-Bu)₃)₂--THF/NMP1001292[8]
Negishi Coupling sec-Butylzinc bromide4-ChlorotolueneNi(cod)₂s-Bu-Pybox-THFRT1285[9]
Grignard Reaction 2,2,6,6-TetramethylcyclohexanoneMeMgBr---THF02~10[1]
Organolithium Addition 2,2,6,6-TetramethylcyclohexanoneMeLi---Diethyl ether-301>90[2]
Photoredox Giese Reaction 1-Adamantyl bromidePhenyl vinyl sulfoneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆-Na₂CO₃CH₃CNRT2485[10]
C-H Activation AdamantaneDimethyl maleateMn(dpm)₃---1351261[8]

Note: Conditions and yields are representative examples and may vary significantly with different substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a sterically hindered aryl chloride with a boronic acid.[5]

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst)

  • Sterically hindered aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox, add the palladium precatalyst, the base, and the arylboronic acid to the reaction vessel.

  • Addition of Reactants: Remove the vessel from the glovebox and add the aryl chloride and the solvent under a positive pressure of inert gas.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow for Protocol 1

Suzuki_Protocol start Start: Suzuki-Miyaura Coupling glovebox In Glovebox: Add Pd precatalyst, base, and boronic acid to vial start->glovebox add_reactants Under Inert Atmosphere: Add aryl chloride and degassed solvent glovebox->add_reactants react Heat and Stir (80-110 °C) add_reactants->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor monitor->react Incomplete workup Cool, dilute, and perform aqueous workup monitor->workup Complete purify Dry, concentrate, and purify by column chromatography workup->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol 2: Addition of tert-Butyllithium (B1211817) to a Hindered Ketone

This protocol provides a general procedure for the addition of a highly reactive organolithium reagent to a sterically hindered ketone. Caution: tert-Butyllithium is extremely pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.[11][12]

Materials:

  • Hindered ketone (1.0 equiv)

  • tert-Butyllithium in pentane (B18724) (1.1 equiv)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar, septa, and an inert gas inlet

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Setup: Assemble and flame-dry the glassware under vacuum, then cool under a positive pressure of argon.

  • Initial Charge: Add the anhydrous solvent to the flask via syringe, followed by the hindered ketone.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of t-BuLi: Slowly add the tert-butyllithium solution dropwise via syringe, keeping the internal temperature below -70 °C. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours).

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography or distillation.

Logical Flow for Safe Organolithium Addition

Organolithium_Protocol start Start: Organolithium Addition setup Flame-dry glassware under inert atmosphere start->setup charge_ketone Add anhydrous solvent and hindered ketone setup->charge_ketone cool Cool to -78 °C charge_ketone->cool add_rli CAUTION: Slow dropwise addition of t-BuLi (maintain T < -70 °C) cool->add_rli react Stir at -78 °C add_rli->react quench Slowly quench with sat. aq. NH₄Cl at -78 °C react->quench workup Warm to RT and perform aqueous workup quench->workup purify Isolate and purify product workup->purify end End: Tertiary Alcohol purify->end

Caption: Safety-conscious workflow for organolithium additions.

References

Technical Support Center: Optimal Separation of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of C12 branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful separation of C12 branched alkane isomers?

A1: The most critical factor is the choice of the stationary phase. For non-polar analytes like C12 branched alkanes, a non-polar stationary phase is the industry standard. The separation on these columns is primarily based on the boiling points of the isomers.[1]

Q2: Why am I seeing co-elution of my C12 branched alkane isomers?

A2: Co-elution, where multiple compounds elute at the same time, is a common challenge with branched alkanes due to their similar chemical properties and boiling points.[2] The primary causes include:

  • Inadequate Column Selectivity: The stationary phase may not be optimal for resolving subtle structural differences.[2]

  • Insufficient Column Efficiency: The column may lack the necessary theoretical plates to separate isomers with very close boiling points. This can be due to the column being too short or having too large an internal diameter.[2]

  • Sub-optimal Temperature Program: A rapid temperature ramp may not allow sufficient interaction with the stationary phase, while an initial temperature that is too high can hinder proper focusing of the analytes at the column head.[2]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can decrease separation efficiency, leading to broader peaks and co-elution.[2]

Q3: How can I improve the resolution of closely eluting C12 branched alkanes?

A3: To improve resolution, you can:

  • Optimize the Temperature Program: A slower temperature ramp rate can enhance separation.[2]

  • Adjust the Carrier Gas Flow Rate: Ensure the flow rate is optimized for your column dimensions and carrier gas type.

  • Increase Column Length: Doubling the column length can increase resolution by approximately 40%.[2]

  • Decrease Column Internal Diameter (I.D.): A smaller I.D. increases column efficiency and resolution.[3]

Q4: When should I consider changing my GC column?

A4: Consider changing your column if you are unable to achieve the desired separation after optimizing the temperature program and carrier gas flow rate.[2] For highly complex mixtures of C12 branched alkanes, a longer column with a smaller internal diameter will generally provide better resolution.[1]

Troubleshooting Guide: Common Issues in C12 Branched Alkane Separation

Issue Potential Cause Troubleshooting Steps
Poor Resolution / Co-elution Inadequate column efficiency or selectivity.- Optimize the temperature program (slower ramp rate).- Adjust the carrier gas flow rate to the optimal linear velocity.- Increase the column length for more theoretical plates.- Decrease the column internal diameter for higher efficiency.[2][3]
Peak Tailing Active sites in the inlet or column.- Clean or replace the inlet liner.- Use a column with high inertness.- Trim the first few centimeters of the column.
Peak Fronting Column overload.- Dilute the sample.- Use a column with a thicker film or larger internal diameter.
Retention Time Shifts Leaks, inconsistent flow or temperature.- Check for leaks in the system, especially at the injector and column fittings.- Verify the stability of the oven temperature and carrier gas pressure/flow.
Ghost Peaks Contamination in the system.- Run a blank solvent injection to identify the source of contamination.- Replace the septum and clean the inlet liner.- Ensure the purity of the carrier gas and solvents.

Experimental Protocols

Detailed Protocol for GC-MS Analysis of C12 Branched Alkanes

This protocol provides a starting point for developing a robust method for the separation and identification of C12 branched alkane isomers.

1. Sample Preparation:

  • Accurately prepare a 10-20 mg/mL stock solution of the C12 branched alkane sample in a high-purity, non-polar solvent such as hexane (B92381) or toluene.[4]

  • Prepare a mixed standard solution containing all known isomers at a concentration of approximately 10 µg/mL each by diluting the stock solutions.[4]

  • Dilute the unknown sample to be analyzed to fall within the instrument's calibration range.[4]

2. GC-MS Instrumentation and Conditions:

Parameter Recommended Setting Rationale
Injection Port Mode SplitlessFor trace analysis and to ensure the entire sample reaches the column.[4]
Injector Temperature 280 °CTo ensure complete vaporization of the C12 alkanes.[4]
Injection Volume 1 µLA standard volume for capillary columns.[4]
Carrier Gas Helium (99.999% purity)An inert gas suitable for MS detectors.[4]
Flow Rate Constant flow of 1.0 mL/minA typical flow rate for a 0.25 mm I.D. column.[4]
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 2 °C/min to 220 °CFinal Hold: Hold at 220 °C for 10 minA slow ramp rate is crucial for separating closely boiling isomers.[4]
Capillary Column Non-polar, e.g., 5% Phenyl-methylpolysiloxane (VF-5ms or similar)"Like dissolves like" principle for non-polar alkanes.[4]
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thicknessA good starting point for balancing resolution and analysis time.[5]
MS Transfer Line Temp. 280 °CTo prevent condensation of analytes.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Mass Range m/z 40-300To cover the expected mass fragments of C12 alkanes.

Visualizations

ColumnSelectionWorkflow Column Selection Workflow for C12 Branched Alkanes start Start: C12 Branched Alkane Separation phase Select Stationary Phase start->phase phase_choice Non-polar (e.g., 5% Phenyl-methylpolysiloxane) phase->phase_choice dimensions Select Column Dimensions phase_choice->dimensions id Internal Diameter (I.D.) dimensions->id id_choice 0.25 mm I.D. (Good starting point) id->id_choice length Length id_choice->length length_choice 30 m (Balance of resolution and speed) length->length_choice film Film Thickness length_choice->film film_choice 0.25 µm (General purpose) film->film_choice optimize Optimize GC Parameters film_choice->optimize temp_prog Temperature Program optimize->temp_prog flow_rate Carrier Gas Flow Rate optimize->flow_rate review Review Separation temp_prog->review flow_rate->review adequate Adequate Resolution? review->adequate end End: Successful Separation adequate->end Yes troubleshoot Troubleshoot adequate->troubleshoot No increase_length Increase Length (e.g., 60 m) troubleshoot->increase_length decrease_id Decrease I.D. (e.g., 0.18 mm) troubleshoot->decrease_id increase_length->optimize decrease_id->optimize

Caption: Logical workflow for selecting a GC column for C12 branched alkane separation.

TroubleshootingCoelution Troubleshooting Co-elution of C12 Branched Alkanes start Co-elution Observed check_params Optimize GC Parameters start->check_params temp_prog Decrease Temperature Ramp Rate check_params->temp_prog flow_rate Optimize Carrier Gas Flow Rate check_params->flow_rate review1 Resolution Improved? temp_prog->review1 flow_rate->review1 change_dims Change Column Dimensions review1->change_dims No end_resolved Separation Resolved review1->end_resolved Yes increase_length Increase Column Length change_dims->increase_length decrease_id Decrease Column I.D. change_dims->decrease_id review2 Resolution Improved? increase_length->review2 decrease_id->review2 change_phase Consider Different Non-Polar Phase review2->change_phase No review2->end_resolved Yes end_consult Consult Further change_phase->end_consult

Caption: Decision tree for troubleshooting co-elution issues in C12 branched alkane analysis.

References

Validation & Comparative

A Researcher's Guide to the Quantification of Branched Alkanes: Method Validation and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched alkanes is a critical yet challenging analytical task. The vast number of structurally similar isomers and their comparable physicochemical properties necessitate robust and validated analytical methods. This guide provides a comprehensive comparison of common analytical techniques for the quantification of branched alkanes, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The quantification of branched alkanes predominantly relies on gas chromatography (GC) for separation, coupled with various detectors for detection and quantification. The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance of commonly employed methods based on established validation parameters.

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
GC-FID ≥ 0.999[1]Typically 90-110%< 5%[1]ng rangeRobust, wide linear range, low maintenanceNot selective for isomers, requires co-elution resolution
GC-MS (Scan) > 0.9985-115%< 15%pg-ng rangeProvides structural information for identificationLower sensitivity compared to SIM mode
GC-MS (SIM) > 0.995> 91%[2]< 10%pg rangeHigh sensitivity and selectivity for target ionsLimited to pre-selected ions, less structural info
GC-MS/MS > 0.9990-110%< 10%fg-pg rangeHigh specificity, reduced matrix interference[3]More complex method development
GCxGC-TOF-MS > 0.99> 83.8%[4]< 17.2%[4]pg-ng rangeSuperior separation of complex isomersData processing can be complex
GC-VUV > 0.9990-110%< 10%ng rangeProvides unique spectral data for isomersNewer technique, less established library

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of branched alkanes using GC-MS.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Collect the sample in a clean, airtight container to prevent the loss of volatile components.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target analyte) to the sample.

  • Solvent Extraction:

    • For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or dichloromethane.

    • For solid samples, perform a Soxhlet extraction or pressurized liquid extraction.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a suitable volume under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split injection depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 300 °C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: Mass range of m/z 40-550 for qualitative analysis and identification.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions of the target branched alkanes for quantitative analysis.

Visualizing the Workflow and Method Selection

To further aid researchers, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Concentration Drying & Concentration Extraction->Concentration GC_Separation GC Separation Concentration->GC_Separation MS_Detection MS Detection (Scan/SIM/MS-MS) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

General experimental workflow for branched alkane quantification.

method_selection start Start: Define Analytical Needs complexity High Isomer Complexity? start->complexity sensitivity High Sensitivity Required? complexity->sensitivity No gcxgc GCxGC-TOF-MS complexity->gcxgc Yes matrix Complex Matrix? sensitivity->matrix No gcms_sim GC-MS (SIM) sensitivity->gcms_sim Yes gcmsms GC-MS/MS matrix->gcmsms Yes gcfid GC-FID or GC-MS (Scan) matrix->gcfid No

Decision tree for selecting an analytical method.

References

Navigating the Labyrinth of C12 Isomers: A GC-MS Comparative Analysis of Tetramethyloctanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical analysis, the precise identification of structurally similar compounds is a paramount challenge. Among these, branched alkanes like tetramethyloctane present a significant analytical hurdle due to the vast number of potential isomers with closely related physicochemical properties. This guide provides a comparative analysis of different tetramethyloctane isomers using Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for their differentiation based on chromatographic retention and mass spectral fragmentation patterns.

The separation and identification of tetramethyloctane isomers are complicated by their similar boiling points and mass spectra. Standard electron ionization (EI) mass spectrometry often yields comparable fragmentation patterns for alkane isomers, dominated by common ions at m/z 43, 57, 71, and 85, making unambiguous identification from mass spectra alone a formidable task.[1] Consequently, effective differentiation relies on the synergistic use of high-resolution gas chromatography and careful interpretation of subtle differences in mass spectral data.

Comparative Analysis of Retention and Fragmentation

The elution of branched alkanes is primarily governed by their volatility, with more compact, highly branched isomers generally exhibiting shorter retention times on non-polar stationary phases compared to their less branched or linear counterparts.[2] The Kovats Retention Index (RI) is a standardized measure that helps to compare retention times across different systems.[3]

Mass spectral fragmentation of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[4] The relative abundance of the molecular ion is often low or absent in highly branched structures.[4] The key to differentiating isomers often lies in the relative intensities of the fragment ions, which reflect the stability of the carbocations and neutral radicals formed.

Table 1: GC Retention Data for Selected Tetramethyloctane Isomers

IsomerKovats Retention Index (RI)GC Column Stationary PhaseNotes
n-Dodecane1200Non-polar (e.g., SE-30, DB-1)Reference compound
3,4,5,6-Tetramethyloctane1100.6SE-30Elutes significantly earlier than n-dodecane, indicating the effect of branching.[5]
2,2,3,3-Tetramethyloctane929Polydimethyl siloxaneData from a different column type, but still shows early elution due to high branching at one end.

Note: The Kovats Retention Index is a relative measure. Direct comparison is most accurate when determined under identical experimental conditions.

Table 2: Key Mass Spectral Fragments and Their Predicted Relative Intensities

IsomerPredicted/Observed Base Peak (m/z)Key Differentiating Fragments (m/z)Expected Molecular Ion (M+) Intensity
2,2,4,4-Tetramethyloctane5771, 85, 99Very Low / Absent
3,4,5,6-Tetramethyloctane5743, 71, 85Low
2,2,6,6-Tetramethyloctane5771, 85Very Low / Absent
2,3,4,5-Tetramethyloctane43 or 5771, 85, 99Low

Note: The molecular ion for all C12H26 isomers is at m/z 170. The relative intensities of fragment ions are highly dependent on the specific mass spectrometer and its tuning parameters.

Experimental Protocols

A robust GC-MS methodology is crucial for the successful separation and identification of tetramethyloctane isomers. The following is a generalized experimental protocol that can be adapted for this purpose.

Sample Preparation:

  • Prepare a dilute solution of the tetramethyloctane isomer mixture in a volatile solvent such as hexane (B92381) or pentane. A concentration of approximately 10-100 µg/mL is typically suitable.

  • If available, prepare individual standard solutions of known isomers for retention time and mass spectrum verification.

  • Prepare a mixture of n-alkanes (e.g., C10 to C16) to determine the Kovats Retention Indices of the target analytes.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5973 or equivalent single quadrupole or ion trap mass spectrometer.

  • GC Column: A long, non-polar capillary column is recommended for optimal separation of alkane isomers. For example, a 100 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or equivalent.[6]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 4 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Determine the retention time of each peak.

  • Calculate the Kovats Retention Index for each peak using the retention times of the n-alkane standards.

  • Examine the mass spectrum for each peak and compare it to reference libraries (e.g., NIST) and the known fragmentation patterns of branched alkanes.

  • Pay close attention to the relative abundances of key fragment ions to differentiate between isomers.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical approach to isomer differentiation.

GCMS_Workflow GC-MS Experimental Workflow for Tetramethyloctane Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Isomer Mixture Dilution Dilution in Hexane Sample->Dilution Standards n-Alkane & Individual Isomer Standards Standards->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC RT Retention Time Analysis TIC->RT MS Mass Spectra Analysis TIC->MS Kovats Kovats Index Calculation RT->Kovats Identification Isomer Identification Kovats->Identification Comparison Comparison with Libraries & Standards MS->Comparison Comparison->Identification

Caption: A flowchart of the GC-MS experimental workflow for analyzing tetramethyloctane isomers.

Fragmentation_Logic Logical Differentiation of Tetramethyloctane Isomers by MS cluster_examples Example Inferences Isomer Tetramethyloctane Isomer (m/z 170, often unobserved) Fragmentation Fragmentation at Branch Points Isomer->Fragmentation Fragments Characteristic Fragment Ions (m/z 43, 57, 71, 85, etc.) Fragmentation->Fragments Intensity Analysis of Relative Intensities Fragments->Intensity HighBranching High branching (e.g., quaternary carbons) -> Favors formation of stable tertiary carbocations -> Intense peak at m/z 57 (t-butyl cation) Intensity->HighBranching CentralBranching Branching near center of chain -> Multiple cleavage pathways -> More complex pattern of mid-mass fragments Intensity->CentralBranching Identification Probable Isomer Structure HighBranching->Identification CentralBranching->Identification

Caption: A diagram illustrating the logic of differentiating isomers based on mass spectral fragmentation.

References

A Comparative Guide to 2,4,6,6-Tetramethyloctane as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise results, particularly in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a detailed comparison of 2,4,6,6-tetramethyloctane with other common internal standards, offering insights into its performance based on physicochemical properties and established chromatographic principles. While direct experimental comparisons are limited in publicly available literature, this guide synthesizes existing data to provide a robust framework for selecting the appropriate internal standard for your analytical needs.

Principles of Internal Standard Selection

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection. Key characteristics of a suitable internal standard include:

  • Chemical Similarity: The internal standard should be structurally and chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and chromatography.[1][2]

  • Purity and Stability: The internal standard must be of high purity and chemically stable, not reacting with the sample matrix or degrading during analysis.[2]

  • Resolution: It must be well-resolved from the analyte peaks in the chromatogram.[1]

  • Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.[1]

  • Appropriate Retention Time: The internal standard should elute in a region of the chromatogram that is free from interference and ideally close to the analytes of interest.

Comparison of this compound with Other Internal Standards

This compound is a branched-chain alkane with a molecular formula of C12H26 and a molecular weight of 170.33 g/mol .[3] Its properties make it a potential candidate as an internal standard in specific GC applications, particularly for the analysis of volatile and semi-volatile hydrocarbons.

Below is a comparative table summarizing the properties and typical performance of this compound against other classes of internal standards. The performance characteristics are inferred from general chromatographic principles and data on similar compounds, in the absence of direct comparative studies.

Internal Standard Chemical Class Molecular Weight ( g/mol ) Boiling Point (°C) Advantages Disadvantages Typical Applications
This compound Branched Alkane170.33[3]~190-200 (estimated)Chemically inert, stable, not typically found in biological samples, good solubility in organic solvents.Potential for co-elution with other branched hydrocarbons in complex mixtures.[4]Analysis of volatile and semi-volatile hydrocarbons, petroleum products, and environmental samples.[5]
n-Dodecane Straight-chain Alkane170.34216.2Simple structure, predictable retention behavior, commercially available in high purity.May be present in some petroleum-derived samples.Analysis of n-alkanes and other hydrocarbons.[6]
Toluene-d8 Deuterated Aromatic100.19110.6Co-elutes with the non-deuterated analyte, providing excellent correction for matrix effects and injection variability in GC-MS.[2][7]Only suitable for GC-MS analysis, can be expensive.Analysis of aromatic hydrocarbons like toluene, ethylbenzene, and xylenes (B1142099) (BTEX).[8]
Naphthalene-d8 Deuterated PAH136.22218Ideal for correcting losses during sample preparation and analysis of polycyclic aromatic hydrocarbons (PAHs) in complex matrices.[9]Limited to GC-MS applications, higher cost.Environmental analysis of PAHs in soil, water, and air samples.[9]

Experimental Protocols

A well-defined experimental protocol is crucial for the successful implementation of an internal standard. Below is a generalized protocol for the use of an alkane internal standard, such as this compound, in the GC-MS analysis of volatile hydrocarbons.

Protocol: Quantitative Analysis of Volatile Hydrocarbons using an Alkane Internal Standard by GC-MS

1. Preparation of Standard Solutions:

  • Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solutions: Prepare individual or mixed stock solutions of the target hydrocarbon analytes in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the analyte stock solution(s) into volumetric flasks. Add a constant, known amount of the internal standard stock solution to each calibration standard before diluting to the final volume with the solvent.[10][11]

2. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.

  • If the sample is solid, perform a suitable extraction (e.g., sonication or Soxhlet extraction) with an appropriate solvent.

  • Add the same constant, known amount of the internal standard stock solution to each sample extract.[10]

  • Filter or centrifuge the sample extract if necessary to remove any particulate matter.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of complex hydrocarbon mixtures.[6]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature program should be optimized to achieve good separation of the analytes and the internal standard. A typical program might start at a low temperature (e.g., 40°C), ramp to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

    • Injector: Split/splitless or on-column injection can be used, depending on the sample concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

    • Acquisition Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

4. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the characteristic ions for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte using the calibration standards:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)[10]

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[11]

  • Determine the concentration of the analyte in the samples by calculating the peak area ratio and using the calibration curve.[11]

Visualizing the Workflow and Logic

To further clarify the processes involved in using an internal standard, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logic behind internal standard selection.

Experimental_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis A Prepare Analyte Stock Solution C Create Calibration Standards (Analyte + IS) A->C B Prepare Internal Standard Stock Solution B->C G Spike with Internal Standard B->G D Analyze Calibration Standards by GC-MS C->D E Generate Calibration Curve D->E I Quantify Analyte E->I F Prepare Sample F->G H Analyze Sample by GC-MS G->H H->I Internal_Standard_Selection Start Start: Need an Internal Standard Decision1 Chemically Similar to Analyte? Start->Decision1 Decision2 Not Present in Sample Matrix? Decision1->Decision2 Yes Unsuitable Unsuitable Decision1->Unsuitable No Decision3 Chromatographically Resolved? Decision2->Decision3 Yes Decision2->Unsuitable No Decision4 Commercially Available & Pure? Decision3->Decision4 Yes Decision3->Unsuitable No Suitable Suitable Internal Standard Decision4->Suitable Yes Decision4->Unsuitable No

References

A Comparative Guide to the Quantification of 2,4,6,6-Tetramethyloctane and Related Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4,6,6-tetramethyloctane, a branched-chain alkane. Due to a lack of specific validated methods in published literature for this particular isomer, this document leverages established analytical approaches for similar volatile hydrocarbons, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The experimental data and protocols presented herein are representative of the analysis of alkanes and should be adapted and validated for the specific application and matrix.

Comparison of Quantitative Methods

The primary techniques for the quantification of volatile and semi-volatile hydrocarbons like this compound are GC-MS and GC-FID. Each method offers distinct advantages in terms of selectivity, sensitivity, and cost.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It provides high selectivity, allowing for the identification and quantification of specific compounds even in complex mixtures.[1] The mass spectrometer fragments the eluting compounds into characteristic ions, providing a structural fingerprint that can be used for definitive identification.[1] For quantification, specific ions can be monitored using Selected Ion Monitoring (SIM) mode, which significantly enhances sensitivity.[2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds.[3] The flame ionization detector is highly sensitive to hydrocarbons and exhibits a linear response over a wide concentration range.[3][4] While it does not provide the same level of structural information as MS, it is a cost-effective and reliable method for routine quantitative analysis when the identity of the analyte is already known.[3]

The selection between GC-MS and GC-FID depends on the specific requirements of the analysis. If positive identification and high selectivity are paramount, GC-MS is the preferred method. For high-throughput quantitative analysis of a known compound where cost is a consideration, GC-FID is a suitable alternative.

Quantitative Performance Data

The following table summarizes representative performance characteristics for the quantification of alkanes using GC-MS and GC-FID. It is crucial to note that these values are illustrative and the actual performance for this compound will depend on the specific instrumentation, method parameters, and sample matrix. A thorough method validation is essential for any quantitative assay.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.99[5]> 0.999[3][6]
Limit of Detection (LOD) Instrumental LODs can range from 0.004 to 0.076 µg/mL for n-alkanes.[5]Instrumental LODs for n-alkanes have been reported in the range of 2.4 to 3.3 µg/mL.[5]
Limit of Quantification (LOQ) Instrumental LOQs can range from 0.008 to 0.164 µg/mL for n-alkanes.[5]Can be determined as the lowest concentration with acceptable precision and accuracy.[3]
Accuracy (Recovery) > 91% for n-alkanes in complex matrices.Average recovery of 94% for n-alkanes in vegetable oil.[6][7]
Precision (RSD) Intra- and inter-day precision (CV%) can be evaluated.[5]Repeatability (RSD) < 11.9% for n-alkanes in vegetable oil.[6][7]

Experimental Protocols

Detailed experimental protocols are essential for achieving accurate and reproducible results. The following are generalized protocols for the analysis of branched alkanes by GC-MS and GC-FID.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique suitable for volatile compounds like this compound.

  • Sample Homogenization: If the sample is in a complex matrix, homogenize it to ensure a representative aliquot.

  • Vial Preparation: Place a known amount of the homogenized sample into a headspace vial. For aqueous samples, the addition of salt can improve the partitioning of analytes into the headspace.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the vial for a specific time to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot GC injector port for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is suitable for alkane analysis. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. This program should be optimized based on the volatility of the analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is recommended. Characteristic ions for branched alkanes (e.g., m/z 57, 71, 85) should be monitored. A full scan mode (e.g., m/z 40-400) can be used for initial identification.

GC-FID Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • The injector, column, carrier gas, and oven temperature program can be the same as described for the GC-MS method.

  • Flame Ionization Detector (FID) Conditions:

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 30-40 mL/min.

    • Air Flow: 300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium) Flow: 25-30 mL/min.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for the quantification of this compound and a conceptual representation of the analytical signaling process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection homogenization Homogenization sample->homogenization hs_spme HS-SPME homogenization->hs_spme gc_separation GC Separation hs_spme->gc_separation detection Detection (MS or FID) gc_separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification data_review Data Review & Reporting quantification->data_review

Caption: Experimental workflow for this compound quantification.

analytical_pathway Analyte This compound Vaporization Vaporization (Injector) Analyte->Vaporization Separation Chromatographic Separation Vaporization->Separation Ionization Ionization (MS) or Combustion (FID) Separation->Ionization Detection Signal Detection Ionization->Detection Signal Analytical Signal Detection->Signal

Caption: Conceptual signaling pathway in chromatographic analysis.

References

A Guide to Inter-Laboratory Comparison of Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the determination of branched alkanes and presents a simulated inter-laboratory comparison to aid laboratories in assessing and improving their analytical performance. The accurate quantification of branched alkanes, including various isomers of branched-chain fatty acids (BCFAs) and isoprenoids, is critical in diverse fields such as microbiology, clinical diagnostics, nutritional science, and drug development. Given the analytical challenges posed by their structural complexity and often low abundance, ensuring the reliability and comparability of data across different laboratories is paramount.

This document outlines detailed experimental protocols for the analysis of branched alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a simulated inter-laboratory comparison is presented, complete with quantitative performance data, to serve as a practical resource for laboratories to evaluate their methods and identify potential areas for improvement.

Simulated Inter-laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test (PT) is a valuable tool for assessing the performance of laboratories and the comparability of analytical methods. In this simulated study, a hypothetical reference material containing a mixture of five representative branched alkanes was distributed to ten participating laboratories. The laboratories were instructed to analyze the sample in triplicate using their routine analytical methods.

Hypothetical Reference Material Composition:

A solution of the following branched alkanes in a non-interfering solvent was prepared and distributed:

  • 2-Methylheptane

  • 3-Methylheptane

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • Phytane (2,6,10,14-tetramethylhexadecane)

  • Iso-C16:0 Fatty Acid Methyl Ester (iso-hexadecanoic acid methyl ester)

Assigned Values and Standard Deviation for Proficiency Assessment:

The assigned value for each analyte is the robust mean of the results submitted by the participants. The standard deviation for proficiency assessment (σ) was set at a fixed value based on experience from similar proficiency testing schemes.

AnalyteAssigned Value (µg/mL)Standard Deviation for Proficiency Assessment (σ) (µg/mL)
2-Methylheptane12.51.25
3-Methylheptane15.01.50
Pristane20.02.00
Phytane18.01.80
Iso-C16:0 FAME25.02.50

Summary of Laboratory Performance:

The performance of each laboratory was evaluated using z-scores, calculated as:

z = (x - X) / σ

where:

  • x is the mean result reported by the laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and 2 is generally considered satisfactory.

LaboratoryMethod2-Methylheptane (µg/mL)z-score3-Methylheptane (µg/mL)z-scorePristane (µg/mL)z-scorePhytane (µg/mL)z-scoreIso-C16:0 FAME (µg/mL)z-score
Lab 1GC-MS12.80.2415.30.2020.50.2518.40.2225.60.24
Lab 2GC-MS11.9-0.4814.5-0.3319.2-0.4017.5-0.2824.1-0.36
Lab 3LC-MS/MS13.50.8016.10.7321.80.9019.30.7226.90.76
Lab 4GC-MS10.5-1.6013.0-1.3317.5-1.2515.8-1.2222.0-1.20
Lab 5GC-MS12.4-0.0814.9-0.0719.9-0.0517.9-0.0624.8-0.08
Lab 6LC-MS/MS14.21.3617.01.3322.51.2520.11.1728.01.20
Lab 7GC-FID9.8-2.1612.1-1.9316.2-1.9014.9-1.7220.5-1.80
Lab 8GC-MS12.60.0815.10.0720.20.1018.10.0625.20.08
Lab 9GC-MS13.10.4815.70.4721.00.5018.80.4426.10.44
Lab 10LC-MS/MS11.5-0.8013.9-0.7318.5-0.7516.9-0.6123.4-0.64

Experimental Protocols

The following are detailed methodologies for the analysis of branched alkanes using GC-MS and LC-MS/MS. These protocols are based on common practices and can be adapted based on the specific sample matrix and target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched-Chain Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of BCFAs after conversion to their more volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

  • For solid samples (e.g., tissues, food), homogenize the sample in a suitable solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • For liquid samples (e.g., plasma, serum), perform a liquid-liquid extraction using a solvent system like methyl tert-butyl ether (MTBE), methanol, and water.

  • Add an appropriate internal standard (e.g., a deuterated or odd-chain fatty acid) to the sample prior to extraction to correct for extraction losses and instrumental variability.

  • Separate the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add a derivatization agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

  • Incubate the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to ensure complete methylation.

  • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A polar capillary column, such as a DB-23 or SP-2560, is recommended for the separation of FAME isomers.

  • Injector: Split/splitless inlet, with the mode and temperature optimized for the specific application.

  • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, start at 60°C, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Isoprenoids

This protocol is suitable for the analysis of non-volatile or thermally labile isoprenoids and may not require derivatization.

1. Sample Preparation:

  • For biological fluids (e.g., plasma, cell culture media), perform a protein precipitation by adding a cold organic solvent like acetonitrile (B52724) or methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of the target isoprenoid).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A reversed-phase C18 column is commonly used for the separation of isoprenoids.

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min, depending on the column dimensions.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470B) is ideal for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical flow of the inter-laboratory comparison.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt InternalStandard Internal Standard Addition Sample->InternalStandard Spike Homogenization Homogenization/ Extraction Derivatization Derivatization (FAMEs) Homogenization->Derivatization InternalStandard->Homogenization GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

GC-MS Analysis Workflow for Branched-Chain Fatty Acids.

Interlab_Comparison_Logic cluster_distribution Sample Distribution cluster_analysis Laboratory Analysis cluster_evaluation Performance Evaluation Coordinator Proficiency Test Coordinator RefMaterial Prepare & Characterize Reference Material Coordinator->RefMaterial Distribute Distribute Samples to Participants RefMaterial->Distribute LabAnalysis Participants Analyze Test Material Distribute->LabAnalysis SubmitResults Submit Results to Coordinator LabAnalysis->SubmitResults StatisticalAnalysis Statistical Analysis of Results SubmitResults->StatisticalAnalysis ZScore Calculate z-scores StatisticalAnalysis->ZScore Report Issue Performance Report ZScore->Report Report->Coordinator

Logical Flow of an Inter-laboratory Comparison Study.

A Comparative Guide to 2D NMR Spectroscopy for the Characterization of Branched and Linear Alkane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of branched and linear alkanes in complex mixtures is a critical analytical challenge in various fields, including petroleum analysis, materials science, and drug development, where hydrocarbon impurities or formulations are of interest. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy can be hampered by severe signal overlap in alkane mixtures, two-dimensional (2D) NMR spectroscopy offers superior resolution by spreading correlations across a second frequency dimension. This guide provides an objective comparison of the performance of key 2D NMR techniques—COSY, TOCSY, HSQC, and HMBC—for the qualitative and quantitative analysis of branched and linear alkane mixtures, supported by available experimental data and detailed methodologies.

Introduction to 2D NMR Techniques for Alkane Analysis

The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap, making unambiguous assignment and quantification challenging. 2D NMR experiments overcome this by revealing through-bond and through-space correlations between nuclei, providing valuable insights into the molecular framework, including the degree and position of branching.

The primary 2D NMR techniques discussed in this guide are:

  • COSY (Correlation Spectroscopy): A homonuclear technique that identifies scalar couplings between protons, typically over two to three bonds. This is fundamental for identifying neighboring protons in an alkane chain.

  • TOCSY (Total Correlation Spectroscopy): Another homonuclear technique that extends the correlation beyond direct neighbors, revealing entire spin systems of coupled protons. This can be particularly useful for identifying longer, uninterrupted alkane chains.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear technique that correlates protons with their directly attached carbons (¹³C). This is invaluable for resolving overlapping proton signals and identifying specific CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear technique that reveals long-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying branching points and connecting different spin systems.

Comparative Analysis of 2D NMR Techniques

The choice of a 2D NMR experiment for analyzing alkane mixtures depends on the specific analytical goal, whether it is qualitative identification, detailed structural elucidation, or precise quantification.

Qualitative Characterization

For identifying the types of alkanes present in a mixture and determining their basic connectivity, homonuclear correlation experiments are often the first choice due to their higher sensitivity compared to heteronuclear experiments.

TechniquePrincipleInformation Provided for AlkanesAdvantages for Alkane AnalysisLimitations for Alkane Analysis
COSY ¹H-¹H correlation through 2-3 bonds.Identifies adjacent protons (e.g., CH-CH₂, CH₂-CH₃). Helps in tracing the carbon backbone.High sensitivity, relatively short experiment time. Excellent for confirming direct covalent bonds.Cross-peaks can be complex and overlapping in mixtures. Does not reveal correlations through non-protonated carbons.
TOCSY ¹H-¹H correlation within a spin system.Reveals entire proton networks within a linear or branched chain, connecting distant protons.Simplifies the identification of individual alkane spin systems in a mixture.Can lead to more crowded spectra if spin systems are extensive. Does not provide information about connections between different spin systems separated by quaternary carbons.
HSQC ¹H-¹³C one-bond correlation.Resolves overlapping proton signals by spreading them over the ¹³C chemical shift range. Unambiguously identifies CH, CH₂, and CH₃ groups.Excellent resolution. High sensitivity due to proton detection.Does not provide information on connectivity between carbons. Quaternary carbons are not observed.
HMBC ¹H-¹³C long-range (2-3 bond) correlation.Establishes connectivity across quaternary carbons, crucial for identifying branching points. Connects different spin systems.Provides key information for assembling the complete carbon skeleton.Lower sensitivity than HSQC. Requires optimization of the long-range coupling delay.
Quantitative Analysis

Quantitative 2D NMR of alkane mixtures is more challenging due to factors like relaxation effects and variations in coupling constants. However, with careful experimental setup and data processing, reliable quantification can be achieved.

A study utilizing Double-Quantum Filtered COSY (DQF-COSY) has demonstrated its effectiveness in the quantitative analysis of branched and linear alkane mixtures, even within porous media where line broadening is a significant issue.[1][2][3][4] The analysis of 1D anti-diagonal spectra from the projections of 2D DQF-COSY spectra retains high-resolution information.[1][2][3][4]

TechniqueQuantitative Performance for AlkanesExperimental Data
DQF-COSY Proven to be effective for the quantification of branched vs. linear alkanes. Partial least-squares regression (PLSR) analysis of the 1D anti-diagonal projected spectra yields accurate compositional data.[1][2][3][4]For mixtures of 2-methyl alkanes and n-alkanes, a root-mean-square error of prediction (RMSEP) of 1.4 mol % for the branched species was achieved. For more complex mixtures of linear alkanes and various monomethyl alkanes, the compositions of linear, 2-methyl, and the total of 3- and 4-methyl alkanes were estimated with an RMSEP of <3 mol % .[1][3][4]
TOCSY Potentially useful for quantifying components based on well-resolved cross-peaks corresponding to specific spin systems. However, quantification can be complex due to the dependence of signal intensity on the mixing time and coupling constants.Direct comparative quantitative data for simple alkane mixtures is not readily available in the literature.
HSQC Can be used for quantification by integrating the volume of well-resolved cross-peaks. The intensity of HSQC cross-peaks is influenced by several factors, requiring careful calibration for accurate results.While used for characterizing hydrocarbon mixtures in complex samples like crude oil, specific quantitative performance data for simple linear and branched alkane mixtures is limited.
HMBC Generally not the primary choice for quantification due to its lower sensitivity and the strong dependence of cross-peak intensity on the magnitude of the long-range coupling constant.Not typically used for quantitative analysis of bulk components in alkane mixtures.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data. Below are representative protocols for the key experiments.

Sample Preparation

A representative protocol for sample preparation is as follows:

  • Dissolve the alkane mixture in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-50 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).

  • Degas the sample by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

DQF-COSY Experiment

This protocol is based on the successful application of DQF-COSY for quantitative alkane mixture analysis.[1]

  • Pulse Sequence: Gradient-selected DQF-COSY (e.g., cosygpmfqf on Bruker systems).

  • Spectrometer Frequency: 300 MHz ¹H frequency or higher.

  • Temperature: 298 K.

  • Pulse Widths: Calibrated 90° pulse for ¹H.

  • Spectral Width (¹H): 5-10 ppm, centered around the alkane resonances (approx. 1.5 ppm).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 8-16.

  • Relaxation Delay: 5-10 s (to ensure full relaxation for quantification).

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to at least 1K points in F1.

    • Perform Fourier transformation.

    • Symmetrize the spectrum about the diagonal.

    • Perform baseline correction.

    • Project the 1D anti-diagonal spectrum for quantitative analysis.

TOCSY Experiment (General Protocol)
  • Pulse Sequence: Gradient-selected TOCSY with a spin-lock pulse (e.g., mlevgpph on Bruker systems).

  • Spectrometer Frequency: 300 MHz ¹H frequency or higher.

  • Temperature: 298 K.

  • Pulse Widths: Calibrated 90° pulse for ¹H.

  • Spectral Width (¹H): 5-10 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 8-32 (may require more scans than COSY).

  • Relaxation Delay: 2-5 s.

  • Spin-lock Time (Mixing Time): 60-120 ms (B15284909) (to allow for magnetization transfer through the spin system).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill in F1.

    • Perform Fourier transformation and phase correction.

    • Perform baseline correction.

HSQC Experiment (General Protocol)
  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity editing).

  • Spectrometer Frequency: 400 MHz ¹H frequency or higher is recommended for better ¹³C dispersion.

  • Temperature: 298 K.

  • Pulse Widths: Calibrated 90° pulses for ¹H and ¹³C.

  • Spectral Width (¹H): 5-10 ppm.

  • Spectral Width (¹³C): 50-100 ppm (to cover the aliphatic region).

  • Number of Points (F2): 1024.

  • Number of Increments (F1): 256.

  • Number of Scans: 4-16.

  • Relaxation Delay: 1.5-2 s.

  • ¹J(CH) Coupling Constant: Optimized for aliphatic carbons (e.g., 125 Hz).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill in F1.

    • Perform Fourier transformation and phase correction.

    • Perform baseline correction.

HMBC Experiment (General Protocol)
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

  • Spectrometer Frequency: 400 MHz ¹H frequency or higher.

  • Temperature: 298 K.

  • Pulse Widths: Calibrated 90° pulses for ¹H and ¹³C.

  • Spectral Width (¹H): 5-10 ppm.

  • Spectral Width (¹³C): 50-100 ppm.

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 16-64 (requires more scans due to lower sensitivity).

  • Relaxation Delay: 1.5-2 s.

  • Long-range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond correlations (e.g., 8 Hz).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill in F1.

    • Perform Fourier transformation (typically magnitude mode).

    • Perform baseline correction.

Visualization of 2D NMR Concepts

The following diagrams illustrate the fundamental principles of the discussed 2D NMR experiments and a general workflow for their application in analyzing alkane mixtures.

COSY_Principle cluster_cosy COSY Correlations H1 H1 H2 H2 H1->H2 J-coupling H3 H3 H2->H3 J-coupling c12 c21 c23 c32

Caption: COSY reveals direct through-bond correlations between adjacent protons.

TOCSY_Principle H1 H1 H2 H2 H1->H2 H3 H3 H1->H3 H4 H4 H1->H4 H2->H3 H2->H4 H3->H4

Caption: TOCSY shows correlations between all protons within a coupled spin system.

Caption: HSQC and HMBC provide complementary one-bond and long-range C-H correlations.

Experimental_Workflow cluster_workflow 2D NMR Workflow for Alkane Mixture Analysis Sample Alkane Mixture Sample Prep Sample Preparation (Dissolution, Referencing) Sample->Prep Acquire 2D NMR Data Acquisition (COSY, TOCSY, HSQC, HMBC) Prep->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process Qual Qualitative Analysis (Structure Elucidation, Isomer ID) Process->Qual Quant Quantitative Analysis (Peak Integration/Volume Analysis) Process->Quant Report Final Report (Composition, Purity) Qual->Report Quant->Report

Caption: A general experimental workflow for the analysis of alkane mixtures using 2D NMR.

Conclusion

2D NMR spectroscopy provides a powerful suite of tools for the detailed characterization of branched and linear alkane mixtures, overcoming the limitations of 1D NMR.

  • For qualitative analysis and structural confirmation, a combination of COSY and TOCSY is effective for elucidating the proton spin systems, while HSQC and HMBC are essential for resolving ambiguities and definitively identifying branching points through carbon-proton correlations.

  • For quantitative analysis, DQF-COSY has been demonstrated to be a robust method, providing accurate compositional data with low error margins. While other techniques like TOCSY and HSQC can be adapted for quantification, they may require more rigorous calibration and validation for this specific application.

The selection of the most appropriate 2D NMR experiment(s) will ultimately depend on the specific goals of the analysis, the complexity of the mixture, and the desired level of quantitative accuracy. The protocols and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 2D NMR for the comprehensive characterization of branched and linear alkane mixtures.

References

Evaluating the performance of different GC columns for alkane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of petrochemical analysis, environmental science, and pharmaceutical quality control involves the precise separation and quantification of alkane isomers. Due to their similar physicochemical properties, resolving these isomers presents a significant analytical challenge. The choice of a gas chromatography (GC) column is paramount in achieving the desired separation. This guide provides a comprehensive evaluation of different GC columns for alkane isomer separation, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal column for their specific needs.

Key Performance Parameters in GC Separation of Alkane Isomers

The performance of a GC column for alkane isomer separation is evaluated based on several key parameters:

  • Stationary Phase: The chemical nature of the stationary phase dictates the separation mechanism. For alkanes, which are non-polar, non-polar stationary phases are the industry standard.[1][2][3][4] The principle of "like dissolves like" governs the separation, with elution order primarily following the boiling points of the isomers.[1][3]

  • Column Dimensions:

    • Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is often a good starting point for complex mixtures, while 60-meter or even 100-meter columns are used for detailed hydrocarbon analysis (DHA).[3][5]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution. Wider bore columns (e.g., 0.32 mm, 0.53 mm) have a higher sample capacity.[3] 0.25 mm ID columns are a popular choice as they offer a good compromise between efficiency and sample capacity.[3]

    • Film Thickness: Thicker films increase retention and are suitable for volatile alkanes. For higher boiling point alkanes, a thinner film is generally preferred to reduce analysis time.[3]

  • Resolution (Rs): This is a measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution of 1.5 indicates baseline separation.

  • Retention Time (tR): The time it takes for a specific analyte to travel through the column to the detector.[6] It is a key parameter for compound identification.[6][7]

  • Peak Shape: Symmetrical peaks are desirable for accurate quantification. Tailing or fronting of peaks can indicate issues with the column or analytical conditions.

Comparison of GC Columns for Alkane Isomer Separation

The selection of a GC column is critical for the successful separation of alkane isomers. Non-polar columns are the most common choice, with the stationary phase typically being a polysiloxane-based polymer.

Stationary PhaseColumn Example(s)PolarityKey Features & Applications
100% DimethylpolysiloxaneAgilent J&W DB-1, HP-1; Restek Rtx-1Non-PolarGeneral-purpose columns for boiling point separations of a wide range of non-polar compounds, including alkanes.[1]
5% Phenyl / 95% DimethylpolysiloxaneAgilent J&W DB-5, HP-5ms; Restek Rtx-5Non-PolarSlightly more polar than 100% dimethylpolysiloxane, offering slightly different selectivity. Good for detailed hydrocarbon analysis.[1]
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneAgilent J&W CP-Select 624 Hexane (B92381)Intermediate PolaritySpecifically designed for the separation of hexane isomers and residual solvents.[8]
Poly(50% n-octyl/50% methyl siloxane)Petrocol® DH OctylNon-PolarOffers unique shape selectivity for detailed analyses of petroleum products.[3]
Alumina PLOTAgilent HP-PLOT Al2O3PolarExcellent for the separation of C1-C10 hydrocarbon isomers.[9]
100% Dimethylpolysiloxane (for DHA)Restek Rtx-DHA-100Non-PolarOptimized and individually tested for detailed hydrocarbon analysis (DHA) according to ASTM methods.[10]

Experimental Protocols

Reproducible and reliable results depend on well-defined experimental protocols. Below are representative methodologies for the analysis of alkane isomers.

General Protocol for C5-C10 Alkane Isomer Analysis

This protocol is a starting point and may require optimization based on the specific sample and instrument.

  • Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for He).

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 100:1 split ratio).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Detailed Hydrocarbon Analysis (DHA) Protocol (based on ASTM D6730)

This method is used for the detailed characterization of spark-ignition engine fuels.

  • Column: 100-meter capillary column, such as a Restek Rtx-DHA-100.[10]

  • Carrier Gas: Hydrogen is often preferred over helium to reduce analysis time.[5]

  • Oven Temperature Program: A complex temperature program is typically used to separate the hundreds of components in gasoline. The program is carefully optimized to meet the resolution requirements of the ASTM method.[10]

  • Injector and Detector: Similar to the general protocol, with temperatures optimized for the wide range of analytes.

Mandatory Visualizations

To better illustrate the workflows and relationships in GC column selection and experimental design, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Alkane Isomer Mixture Standard Internal Standard Addition Sample->Standard Dilution Dilution in appropriate solvent Standard->Dilution Injection Sample Injection Dilution->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: Experimental workflow for the GC analysis of alkane isomers.

Column_Selection_Logic cluster_params Key Separation Parameters cluster_column GC Column Characteristics cluster_decision Decision Analyte Alkane Isomers to be Separated Polarity Analyte Polarity (Non-polar) Analyte->Polarity Volatility Analyte Volatility (Boiling Point Range) Analyte->Volatility Complexity Sample Complexity (Number of Isomers) Analyte->Complexity StationaryPhase Stationary Phase Selection Polarity->StationaryPhase Non-polar phase for non-polar analytes Dimensions Column Dimensions (L, ID, Film) Volatility->Dimensions Thicker film for volatile isomers Complexity->Dimensions Longer column for complex mixtures SelectColumn Select Optimal Column StationaryPhase->SelectColumn Dimensions->SelectColumn

Figure 2: Logical relationship for selecting a GC column for alkane isomer separation.

References

A Researcher's Guide to Ionization Techniques for the Mass Spectrometry of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of saturated hydrocarbons by mass spectrometry presents a unique challenge due to their nonpolar nature and lack of heteroatoms, which typically serve as sites for ionization. The choice of ionization technique is therefore critical, as it directly influences the degree of fragmentation and the abundance of the molecular ion, which is essential for determining the molecular weight. This guide provides an objective comparison of common ionization techniques for the analysis of saturated hydrocarbons, supported by experimental data and detailed protocols.

The Challenge of Analyzing Saturated Hydrocarbons

Saturated hydrocarbons are notoriously difficult to ionize without inducing significant fragmentation.[1] High-energy ionization methods often lead to the complete absence of a molecular ion peak, complicating structural elucidation and molecular weight determination.[2] So-called "soft" ionization techniques are often preferred as they impart less energy to the analyte molecule, preserving the molecular ion.[2][3]

General Mass Spectrometry Workflow

All mass spectrometry experiments follow a fundamental workflow, beginning with sample introduction and culminating in data analysis. The ionization stage is a critical step where gas-phase molecules are converted into ions, which can then be manipulated by electric and magnetic fields.

Mass Spectrometry Workflow cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detection System Sample Sample Introduction Ionization Ionization Sample->Ionization Vaporized Sample MassAnalysis Mass Analysis Ionization->MassAnalysis Ion Beam Detection Detection MassAnalysis->Detection Separated Ions Data Data System Detection->Data Signal Chemical Ionization RG Reagent Gas (e.g., CH₄) RG_ion Reagent Ions (e.g., CH₅⁺) RG->RG_ion e- impact MH_ion [M+H]⁺ Pseudomolecular Ion RG_ion->MH_ion Proton Transfer M Analyte (M) M->MH_ion Field Ionization M Analyte (M) M_ion M+• Molecular Ion (Radical Cation) M->M_ion Quantum Tunneling Field High Electric Field (~10⁸ V/cm) NoFrag Minimal to No Fragmentation M_ion->NoFrag Photoionization M Analyte (M) M_ion M+• Molecular Ion (Radical Cation) M->M_ion Photon Absorption Photon Photon (hν) Fragments Fragment Ions (Energy Dependent) M_ion->Fragments Dissociation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,6,6-Tetramethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the robust and precise analysis of non-polar compounds such as 2,4,6,6-tetramethyloctane is critical for product development, quality control, and safety assessment. This guide presents a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document serves as a practical resource for researchers, scientists, and drug development professionals by providing a side-by-side comparison of these methods. It details hypothetical yet representative experimental data to illustrate the performance of each technique, outlines comprehensive experimental protocols, and visualizes the analytical workflow.

Quantitative Performance Comparison

The performance of GC-MS and NMR Spectroscopy for the analysis of this compound was evaluated across several key validation parameters. The following table summarizes the typical performance characteristics that can be expected from a cross-validation study.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.1 ng/mL1 µg/mL
Limit of Quantitation (LOQ) 0.5 ng/mL5 µg/mL
Accuracy (Recovery %) 97 - 103%95 - 105%
Precision (RSD %) < 4%< 6%
Specificity High (based on retention time and mass spectrum)High (based on unique chemical shifts and coupling)

Experimental Protocols

Detailed methodologies for both GC-MS and NMR Spectroscopy are provided to ensure the reproducibility and accuracy of the analytical results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A stock solution of this compound is prepared in hexane (B92381) at a concentration of 1 mg/mL. A series of calibration standards are prepared by serial dilution of the stock solution in hexane to cover the desired concentration range (e.g., 0.5 ng/mL to 1000 ng/mL). Quality control (QC) samples are prepared at low, medium, and high concentrations.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

Analytical Conditions:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: For quantitative NMR (qNMR), a stock solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), at a concentration of 10 mg/mL. A certified internal standard (e.g., maleic acid) of known purity is accurately weighed and added. Calibration samples are prepared by diluting the stock solution.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 500 MHz or equivalent, equipped with a cryoprobe.

Analytical Conditions:

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • ¹H NMR Experiment:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification)

    • Acquisition Time: 3 s

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied. The signals corresponding to this compound and the internal standard are integrated. The concentration is calculated based on the integral ratio and the known concentration of the internal standard.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the logical flow of the cross-validation and the experimental workflows.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Acquisition cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison DefineAnalyte Define Analyte: This compound SelectMethods Select Analytical Methods: GC-MS & NMR DefineAnalyte->SelectMethods PrepStandards Prepare Standards & QCs SelectMethods->PrepStandards GCMS_Analysis GC-MS Analysis PrepStandards->GCMS_Analysis NMR_Analysis NMR Analysis PrepStandards->NMR_Analysis Validate_GCMS Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) GCMS_Analysis->Validate_GCMS Validate_NMR Validate NMR Method (Linearity, LOD, LOQ, Accuracy, Precision) NMR_Analysis->Validate_NMR CompareData Compare Performance Data Validate_GCMS->CompareData Validate_NMR->CompareData FinalReport Final Comparison Guide CompareData->FinalReport GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start: Sample containing This compound Dilute Dilute in Hexane Start->Dilute Spike Spike with Internal Standard (Optional) Dilute->Spike Inject Inject into GC Spike->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

A Comparative Guide to the Analysis of Branched Versus Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical techniques used to differentiate and characterize branched and linear alkanes. It includes a summary of their distinct physicochemical properties, detailed experimental protocols for key analytical methods, and supporting data presented in a clear, comparative format.

Fundamental Physicochemical Differences

The structural isomerism between linear and branched alkanes gives rise to significant differences in their physical properties, which in turn influences their separation and identification. Branched alkanes are generally more thermodynamically stable than their linear counterparts.[1][2][3]

Table 1: Comparison of Physicochemical Properties of Pentane Isomers

Propertyn-Pentane (Linear)Isopentane (2-Methylbutane)Neopentane (2,2-Dimethylpropane)
Boiling Point (°C) 36.127.79.5
Melting Point (°C) -129.7-159.9-16.6
Density (g/mL at 20°C) 0.6260.6200.613
Heat of Combustion (kJ/mol) -3536-3529-3515

Data compiled from multiple sources.

Linear alkanes exhibit higher boiling points due to their larger surface area, which allows for stronger London dispersion forces between molecules.[2][4][5][6] In contrast, the more compact, spherical shape of highly branched alkanes reduces the effective surface area for intermolecular interactions, leading to lower boiling points.[5] Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing. Highly symmetrical molecules, like neopentane, can have unusually high melting points despite weaker intermolecular forces.[4]

Analytical Techniques and Experimental Protocols

The differentiation of branched and linear alkanes relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating volatile compounds like alkanes. The elution order is dependent on the boiling point and the interaction with the stationary phase of the GC column.

Experimental Protocol: GC-MS Analysis of Alkane Mixtures

This protocol outlines a general method for the separation and identification of alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for alkane analysis.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[8]

  • Injector: Split/splitless injector. Splitless mode is preferred for trace analysis.[8]

  • Injector Temperature: 280-320°C to ensure complete vaporization of higher boiling point alkanes.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.[8]

  • Data Analysis:

    • Retention Time: Linear alkanes will generally elute in order of their increasing boiling points (and carbon number). Branched alkanes typically have shorter retention times than their linear isomers due to their lower boiling points.

    • Mass Spectra: The identity of each peak is confirmed by its mass spectrum.

Analytical Workflow for Alkane Isomer Analysis

analytical_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Alkane Mixture Dilution Dilution in Solvent (e.g., Hexane) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC Injection MS Mass Spectrometry (MS) GC->MS Separated Analytes Data GC-MS Data (Chromatogram & Spectra) MS->Data ID Compound Identification (Retention Time & Fragmentation) Data->ID Quant Quantification (Peak Area) Data->Quant Report Final Report ID->Report Quant->Report

Caption: Workflow for the analysis of alkane isomers using GC-MS.

Mass Spectrometry (MS)

Mass spectrometry provides crucial structural information based on the fragmentation patterns of the alkane isomers.

  • Linear Alkanes: The mass spectra of n-alkanes are characterized by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).[9] The molecular ion peak (M+) is often present but its intensity decreases with increasing chain length.[9][10] Common fragment ions include CnH2n+1+.[9]

  • Branched Alkanes: Branched alkanes exhibit significantly different fragmentation patterns.[9][11][12][13]

    • Cleavage is favored at the branching point, leading to the formation of more stable secondary and tertiary carbocations.[9][10][11][12]

    • This results in a base peak corresponding to the loss of the largest alkyl group from the branching carbon.[12][13]

    • The molecular ion peak is often very weak or absent in highly branched alkanes.[9][10][11][12][13]

Table 2: Characteristic Mass Spectral Fragments for Pentane Isomers (m/z)

Ionn-PentaneIsopentane (2-Methylbutane)Neopentane (2,2-Dimethylpropane)
[M]+ 72 (weak)72 (very weak)72 (absent)
[M-15]+ (loss of CH₃) 575757 (base peak)
[M-29]+ (loss of C₂H₅) 43 (base peak)43-
[M-43]+ (loss of C₃H₇) 29--
Other prominent peaks 27, 39, 41, 4227, 29, 39, 41, 4241

Data compiled from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of alkane isomers by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • ¹³C NMR: The number of signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This can readily distinguish between isomers. For example, n-hexane has three ¹³C signals, while 2-methylpentane (B89812) has five, and 2,3-dimethylbutane (B166060) has two.[14]

  • ¹H NMR: While the chemical shifts of protons in alkanes fall within a narrow range (typically 0.7-1.5 ppm), the splitting patterns (multiplicity) and integration values provide detailed information about the connectivity of atoms.[15] For complex mixtures, 2D NMR techniques like COSY can be employed to determine proton-proton coupling networks.[16][17]

Table 3: Predicted ¹³C and ¹H NMR Signals for Hexane Isomers

IsomerStructureNumber of ¹³C SignalsNumber of ¹H Signals
n-HexaneCH₃(CH₂)₄CH₃33
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃55
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃44
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃43
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂22
Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the presence of C-H bonds, which are characteristic of alkanes. While it is less effective for distinguishing between isomers compared to MS and NMR, some subtle differences can be observed.

  • C-H Stretching: All alkanes show strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations.[18][19]

  • C-H Bending:

    • Methyl (CH₃) groups show a characteristic bending vibration around 1375 cm⁻¹. If a gem-dimethyl group ((CH₃)₂) is present, this band is often split into a doublet.

    • Methylene (B1212753) (CH₂) groups have a scissoring vibration around 1465 cm⁻¹.[18]

  • The ratio of the intensities of the CH₂ and CH₃ stretching and bending bands can give an indication of the degree of branching.[20]

Applications in Drug Development

The structure of alkyl groups, whether linear or branched, significantly influences the pharmacokinetic and pharmacodynamic properties of drug molecules.[21]

  • Lipophilicity and Membrane Permeability: The hydrophobic nature of alkyl chains affects a drug's ability to cross cell membranes. Branching can alter the molecule's shape and surface area, thereby modulating its lipophilicity and interaction with biological targets.

  • Metabolic Stability: The presence of branching can influence a drug's susceptibility to metabolic enzymes. For instance, a tertiary carbon at a branching point may be more or less prone to oxidation compared to a methylene group in a linear chain.

  • Receptor Binding: The specific three-dimensional shape of a branched alkyl group can be crucial for fitting into the binding pocket of a target protein, potentially leading to increased potency and selectivity. Alkylation is a common strategy in drug design to optimize these interactions.[21]

Conclusion

The analysis and differentiation of branched and linear alkanes require a multi-technique approach. Gas chromatography provides excellent separation based on volatility, while mass spectrometry reveals detailed structural information through characteristic fragmentation patterns. NMR spectroscopy offers unambiguous structure elucidation by defining the connectivity of the carbon skeleton. While IR spectroscopy is less specific, it can provide complementary information about the types of C-H bonds present. A thorough understanding of the principles and experimental parameters of these techniques is essential for researchers in various scientific disciplines, including drug development, where the subtle structural differences between alkane isomers can have profound biological consequences.

References

Safety Operating Guide

Proper Disposal of 2,4,6,6-Tetramethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,4,6,6-Tetramethyloctane, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Considerations

Before initiating any disposal process, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines.[1] Always handle chemical waste with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

Key Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
Chemical Formula C₁₂H₂₆
CAS Number 62199-38-6[3]
Molecular Weight 170.33 g/mol [3]
Appearance (Assumed) Liquid
Boiling Point Data not available
Flash Point Data not available
Solubility Insoluble in water (assumed)

Step-by-Step Disposal Protocol

The disposal of this compound, as a non-halogenated organic solvent, should be managed as hazardous chemical waste.[1][4][5] Under no circumstances should it be poured down the drain or disposed of in regular trash.[2][6]

  • Waste Collection:

    • Dispense waste this compound into a designated, properly labeled hazardous waste container.[1][7]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[7]

    • The container should be labeled as "Hazardous Waste," and the full chemical name, "this compound," must be clearly written on the label.[1][5]

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5][7]

    • Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents.[8]

    • It is best practice to have separate waste streams for halogenated and non-halogenated organic solvents.[1][9]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[4][7]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.[7]

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for an extended period (typically per institutional policy), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[4][5]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste assess Assess Waste Characteristics (Non-Halogenated Hydrocarbon) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe no_drain Do NOT Pour Down Drain assess->no_drain no_trash Do NOT Dispose in Trash assess->no_trash fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible and Labeled Waste Container fume_hood->container collect Collect Waste in Container container->collect segregate Store in Designated Satellite Accumulation Area collect->segregate request Request Waste Pickup from EHS segregate->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.